2-Methoxy-2-phenylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-phenylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSVXOYNQQERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Elucidation & Analytical Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide
Executive Summary
This technical guide provides a rigorous framework for the structural characterization and analytical profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS: 1864014-85-6). As a chiral sulfonamide with a quaternary center, this molecule presents specific analytical challenges, particularly in stereochemical resolution and distinguishing the methoxy-bearing quaternary carbon from potential elimination impurities. This document outlines a self-validating workflow combining high-resolution NMR, vibrational spectroscopy, and chiral HPLC to ensure pharmaceutical-grade identity and purity confirmation.
Part 1: Structural Logic & Synthetic Provenance
To accurately analyze this New Chemical Entity (NCE), one must understand its structural connectivity and the potential impurities arising from its synthesis. The molecule consists of a propane backbone with a quaternary carbon at position 2, substituted by a phenyl group, a methoxy group, and a methyl group. Position 1 carries the primary sulfonamide.
Critical Structural Features
-
Quaternary Center (C2): The focal point of the analysis. It renders the adjacent methylene protons (
at C1) diastereotopic, creating a distinct AB system in the H NMR. -
Chirality: The C2 center creates enantiomers (
). The lack of a heavy atom directly attached to the chiral center (other than Oxygen) requires specific chiral stationary phases (CSPs) for resolution. -
Labile Protons: The sulfonamide
protons are exchangeable and sensitive to solvent pH and water content.
Impurity Origin Analysis
Understanding the provenance of the molecule allows for targeted impurity profiling. The most common synthetic route involves the functionalization of
Figure 1: Synthetic provenance and critical impurity origins. Impurity A arises from the elimination of the methoxy group, restoring the double bond.
Part 2: Spectroscopic Elucidation (NMR & IR)
Nuclear Magnetic Resonance (NMR) Strategy
The definitive proof of structure relies on establishing the connectivity of the quaternary C2.
Expected
H NMR Profile (DMSO-
, 400 MHz)
The hallmark of this structure is the diastereotopic splitting of the methylene protons at C1. Unlike a standard ethyl group, these protons are chemically non-equivalent due to the adjacent chiral center.
| Position | Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-H | Phenyl | 7.20 – 7.50 | Multiplet | 5H | Typical aromatic envelope. |
| -SO | Sulfonamide | 6.60 – 6.90 | Broad Singlet | 2H | D |
| C(1)-H | Methylene | 3.40 – 3.60 | Doublet ( | 1H | Part of AB system. |
| C(1)-H | Methylene | 3.20 – 3.40 | Doublet ( | 1H | Part of AB system. |
| -OCH | Methoxy | ~3.05 | Singlet | 3H | Sharp singlet; distinct from C-Me. |
| C(2)-CH | Methyl | ~1.55 | Singlet | 3H | Shifted downfield by Ph/O/SO |
2D NMR Connectivity Logic
To validate the quaternary center, Heteronuclear Multiple Bond Correlation (HMBC) is required.
Figure 2: HMBC Connectivity Network. Yellow arrows indicate critical long-range couplings required to prove the quaternary substitution pattern.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a rapid identification tool, particularly for the sulfonamide functionality.
-
Stretching: Two bands at 3350 cm⁻¹ (asymmetric) and 3260 cm⁻¹ (symmetric) are characteristic of primary sulfonamides (
). - Stretching: Strong absorptions at 1320–1340 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric).
- Ether Stretch: A distinct band at 1070–1100 cm⁻¹ confirms the methoxy group.
Part 3: Stereochemical Analysis (Chiral HPLC)
Since 2-Methoxy-2-phenylpropane-1-sulfonamide contains a chiral center at C2, determining the Enantiomeric Excess (ee%) is critical. Standard C18 columns cannot resolve these enantiomers.
Method Development Protocol
Column Selection: Polysaccharide-based stationary phases (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for sulfonamides.
Recommended System:
-
Stationary Phase: Chiralpak AD-H or Chiralcel OD-H (5
m, 4.6 x 250 mm). -
Mobile Phase: n-Hexane : Isopropanol (85:15 v/v) or n-Hexane : Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (sulfonamide absorption) and 254 nm (phenyl absorption).
-
Temperature: 25°C.
Validation Criteria:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): .
Part 4: Experimental Protocols
Protocol: Sample Preparation for NMR
Objective: To prevent H/D exchange of the sulfonamide protons and ensure sharp peaks.
-
Drying: Dry 20 mg of the sample in a vacuum desiccator over
for 4 hours to remove residual moisture. -
Solvent: Use 0.6 mL of DMSO-
(99.9% D) containing 0.03% TMS as an internal standard. Note: CDCl is less optimal due to poor solubility of primary sulfonamides and potential broadening of NH protons. -
Filtration: Filter the solution through a 0.45
m PTFE syringe filter directly into the NMR tube to remove particulates that cause magnetic field inhomogeneity. -
Acquisition: Acquire
H (minimum 16 scans) and C (minimum 512 scans) spectra.
Protocol: Determination of Sulfonamide Acidity (pKa Estimation)
Objective: To characterize the ionization profile for formulation stability.
-
Method: Potentiometric Titration.
-
Solvent: Water:Methanol (80:20) to ensure solubility.
-
Titrant: 0.1 N NaOH (standardized).
-
Procedure: Dissolve 50 mg of compound in 50 mL solvent. Titrate under nitrogen atmosphere.[1]
-
Expectation: Primary sulfonamides typically exhibit a pKa in the range of 10.0 – 10.5 .
References
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
Popova, A., et al. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide. ResearchGate. Retrieved from [Link]
-
Devassine, S., et al. (2017).[3] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide
This technical guide details the physicochemical profile and characterization strategy for 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6). As a structural motif often utilized in fragment-based drug discovery (FBDD), this compound represents a "rule-of-three" compliant scaffold with specific metabolic stability features attributed to its quaternary center.
Part 1: Executive Summary & Chemical Identity
2-Methoxy-2-phenylpropane-1-sulfonamide is a primary sulfonamide characterized by a quaternary carbon at the
Chemical Identifiers
| Property | Specification |
| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide |
| CAS Number | 1864014-85-6 |
| Molecular Formula | C |
| Molecular Weight | 229.30 g/mol |
| SMILES | COC(C)(CS(N)(=O)=O)C1=CC=CC=C1 |
| InChIKey | SZRSVXOYNQQERD-UHFFFAOYSA-N |
Part 2: Physicochemical Specifications[2]
The following data aggregates calculated values (via XLogP3, Cactvs) and vendor-supplied specifications. These parameters suggest the compound is highly permeable and orally bioavailable.
Core Properties Table
| Parameter | Value | Interpretation |
| LogP (Calculated) | 0.5 – 0.9 | Highly Soluble/Permeable. The value < 3.0 indicates excellent aqueous solubility potential while retaining sufficient lipophilicity for membrane crossing. |
| TPSA (Topological Polar Surface Area) | 77.8 Å | CNS Penetration Potential. Values < 90 Å |
| H-Bond Donors | 1 (Sulfonamide NH | Low donor count favors permeability. |
| H-Bond Acceptors | 3 (Sulfonyl O | Standard range for fragment-like compounds. |
| pKa (Predicted) | ~10.1 (Sulfonamide) | Weakly acidic. At physiological pH (7.4), the compound remains predominantly neutral (>99%), facilitating passive diffusion. |
| Rotatable Bonds | 3 | High structural rigidity due to the quaternary center and phenyl ring. |
Structural Activity Insight
-
Quaternary Carbon Blockade: The C2 position contains a methyl, phenyl, and methoxy group. This quaternary center prevents standard metabolic oxidations (e.g.,
-oxidation) often seen in simpler alkyl chains, potentially extending the in vivo half-life. -
Primary Sulfonamide: The unsubstituted -SO
NH group is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition and serves as a versatile handle for further derivatization (e.g., N-acylation).
Part 3: Experimental Characterization Protocols
Protocol A: High-Throughput Solubility (Thermodynamic)
Objective: Determine the equilibrium solubility in PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid).
-
Preparation: Weigh 2-Methoxy-2-phenylpropane-1-sulfonamide (approx. 2 mg) into a 96-well filter plate (0.45 µm PVDF).
-
Solvent Addition: Add 400 µL of buffer (PBS pH 7.4) to the wells.
-
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Apply vacuum to filter the supernatant into a receiver plate.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO.
-
Success Criterion: Solubility > 100 µg/mL indicates excellent developability.
-
Protocol B: Ionization Constant (pKa) Determination
Objective: Validate the acidity of the sulfonamide nitrogen.
-
Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).
-
Sample: Dissolve 0.5 mg in a co-solvent mixture (water:methanol, due to potential low aqueous solubility of the neutral form).
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
-
Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
-
Expected Result: A distinct inflection point around pH 10.1.
-
Protocol C: Lipophilicity (LogD )
Objective: Measure distribution coefficient at physiological pH.
-
Method: Miniaturized Shake-Flask.
-
Phases: 1-Octanol (saturated with buffer) and PBS pH 7.4 (saturated with octanol).
-
Procedure:
-
Dissolve compound in DMSO (10 mM stock).
-
Spike stock into the Octanol/Buffer mixture (1:1 volume ratio).
-
Vortex for 60 minutes; Centrifuge to separate phases.
-
-
Analysis: Quantify both phases via LC-MS/MS.
-
Calculation:
-
Part 4: Visualization of Profiling Workflow
The following diagram illustrates the logical flow for characterizing this specific chemical entity, moving from in silico prediction to wet-lab validation.
Figure 1: Strategic characterization workflow for 2-Methoxy-2-phenylpropane-1-sulfonamide, bridging computational prediction with experimental validation.
Part 5: References
-
PubChem. (n.d.).[1][2] 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389).[1][2] National Center for Biotechnology Information. Retrieved from [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Contextual citation for LogP/Solubility thresholds).
Sources
A Technical Guide to 2-Methoxy-2-phenylpropane-1-sulfonamide: Synthesis, Properties, and Potential as a Scaffold in Drug Discovery
This guide provides a comprehensive technical overview of the novel chemical entity, 2-Methoxy-2-phenylpropane-1-sulfonamide. Recognizing the scarcity of published data on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation, characterization, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter incorporating the privileged sulfonamide scaffold.
Part 1: Core Compound Registry and Physicochemical Properties
The foundational step in evaluating any novel compound is the consolidation of its identity and computed properties. 2-Methoxy-2-phenylpropane-1-sulfonamide is registered under CAS Number 1864014-85-6.[1] Its key identifiers and physicochemical parameters, computed from publicly available databases, are summarized below.[2] These data are crucial for predicting solubility, designing purification strategies, and understanding potential intermolecular interactions.
| Identifier / Property | Value | Data Source |
| CAS Number | 1864014-85-6 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₅NO₃S | PubChem[2] |
| Molecular Weight | 229.30 g/mol | PubChem[2] |
| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide | PubChem[2] |
| Canonical SMILES | CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | PubChem[2] |
| InChI Key | SZRSVXOYNQQERD-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Predicted) | 0.5 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Part 2: A Proposed De Novo Synthetic Route
While a specific, published synthesis for 2-Methoxy-2-phenylpropane-1-sulfonamide is not available, a reliable and logical pathway can be designed based on the most fundamental and widely used method for preparing primary sulfonamides: the reaction of a sulfonyl chloride with ammonia.[3][4][5] This approach necessitates the prior synthesis of the key intermediate, 2-methoxy-2-phenylpropane-1-sulfonyl chloride (3) , for which a CAS number (1784362-72-6) exists, though its preparation is also not detailed in readily available literature.[6]
The following section outlines a proposed, multi-step synthesis starting from a common commercial building block, 2-phenylpropene. This protocol is designed to be self-validating, with explicit steps for purification and characterization to confirm the identity and purity of each intermediate.
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for 2-Methoxy-2-phenylpropane-1-sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-2-phenylpropane-1-thiol (Intermediate 2)
-
Causality: The synthesis begins with a well-established anti-Markovnikov hydrobromination of the alkene, 2-phenylpropene, initiated by a radical source like AIBN. This ensures the bromine adds to the terminal carbon. The resulting bromide is a versatile electrophile. Conversion to the thiol is classically achieved via the isothiouronium salt, which provides a stable, easy-to-handle intermediate that avoids the direct use of odorous and easily oxidized sodium hydrosulfide.
-
Methodology:
-
Dissolve 2-phenylpropene (1.0 eq) in a suitable solvent like cyclohexane.
-
Add AIBN (0.05 eq) and bubble HBr gas through the solution at 0 °C, or use a solution of HBr in acetic acid. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude 1-bromo-2-methoxy-2-phenylpropane is used directly in the next step.
-
Dissolve the crude bromide in ethanol and add thiourea (1.1 eq). Reflux the mixture for 4-6 hours to form the S-alkyl isothiouronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Reflux for an additional 2-3 hours to hydrolyze the salt.
-
Cool to room temperature, acidify with dilute HCl, and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude thiol (2) .
-
Step 2: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride (Intermediate 3)
-
Causality: Oxidative chlorination is a direct method to convert thiols into the corresponding sulfonyl chlorides. Using reagents like N-chlorosuccinimide (NCS) in the presence of aqueous acid is a modern, milder alternative to using chlorine gas, enhancing safety and functional group tolerance.[7][8]
-
Methodology:
-
Dissolve the crude thiol (2) (1.0 eq) in acetonitrile.
-
Add concentrated HCl (4.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding cold water. Extract the product with dichloromethane.
-
Wash the organic layer sequentially with sodium bisulfite solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride (3) . This intermediate is moisture-sensitive and should be used promptly.
-
Step 3: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide (Target Compound 4)
-
Causality: The reaction between a sulfonyl chloride and ammonia is the cornerstone of primary sulfonamide synthesis.[9] Using an excess of aqueous ammonia in a compatible organic solvent like THF drives the reaction to completion and neutralizes the HCl byproduct.
-
Methodology:
-
Dissolve the crude sulfonyl chloride (3) (1.0 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated aqueous ammonia (10-15 eq) dropwise. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Validation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: Potential Applications in Medicinal Chemistry and Drug Discovery
The sulfonamide functional group is a quintessential "privileged scaffold" in drug design, appearing in a vast array of approved therapeutic agents.[10][11] Its prevalence stems from its unique physicochemical properties: it is a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a moderately acidic hydrogen bond donor (via the N-H protons), allowing it to act as a bioisostere for carboxylic acids or amides.[9][12] This enables it to form critical interactions with biological targets.
The Sulfonamide Core and Its Biological Targets
The structural diversity of sulfonamide-containing drugs highlights their ability to target a wide range of proteins and pathways.
Caption: The sulfonamide scaffold as a versatile pharmacophore in drug design.
Hypothesized Role of 2-Methoxy-2-phenylpropane-1-sulfonamide
Based on its unique structure, this compound can be envisioned as a valuable tool in modern drug discovery campaigns:
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 230 g/mol and a low predicted LogP, this molecule fits the profile of a "fragment." It can be used in screening campaigns (e.g., via X-ray crystallography or NMR) to identify low-affinity binders to a protein target. The phenyl and methoxy groups provide vectors for synthetic elaboration to grow the fragment into a potent lead compound.
-
Scaffold for Library Synthesis: The primary sulfonamide group is a versatile chemical handle. It can be N-alkylated or N-arylated to rapidly generate a library of diverse secondary or tertiary sulfonamides. This parallel synthesis approach is a cornerstone of lead optimization, allowing for the systematic exploration of structure-activity relationships (SAR).[9]
-
Modulation of Physicochemical Properties: The 2-methoxy-2-phenylpropyl moiety is a unique substituent. Unlike simple alkyl or aryl groups, the tertiary benzylic ether introduces a specific three-dimensional architecture. This could influence the compound's conformational preference, metabolic stability (potentially blocking benzylic oxidation), and interaction with hydrophobic pockets in a target protein. Its inclusion in a drug candidate could be a strategy to fine-tune pharmacokinetic and pharmacodynamic properties.
Conclusion
While 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6) is not a widely characterized compound, its structure holds significant potential for researchers in the pharmaceutical sciences. This guide provides a robust, scientifically-grounded framework for its synthesis via a proposed multi-step route from common starting materials. Furthermore, by analyzing its structure in the context of the well-established role of sulfonamides in medicine, we can identify its potential as a valuable fragment and versatile scaffold for the development of new therapeutic agents.[13][14] Further investigation into its synthesis and biological activity is warranted.
References
-
2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389. PubChem. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]
-
Request PDF: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. [Link]
-
The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts. [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
-
2-methoxy-2-phenylpropane-1-sulfonyl chloride, CAS: 1784362-72-6. Chemical Synthesis. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 6. 2-methoxy-2-phenylpropane-1-sulfonyl chloride,CAS : 1784362-72-6 [eforu-chemical.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. ajchem-b.com [ajchem-b.com]
- 11. frontiersrj.com [frontiersrj.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-2-phenylpropane-1-sulfonamide
This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methoxy-2-phenylpropane-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the intrinsic chemical and physical stability of this compound. The methodologies outlined herein are grounded in established principles of pharmaceutical analysis and are designed to provide a robust understanding of potential degradation pathways and inform strategies for formulation and storage.
Introduction: The Significance of Thermodynamic Stability
2-Methoxy-2-phenylpropane-1-sulfonamide is a molecule of interest within pharmaceutical research, possessing a sulfonamide functional group that is a common pharmacophore. The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. A thorough understanding of a molecule's stability profile is a regulatory expectation and a scientific necessity in drug development.[1] This guide will detail a multi-faceted approach to characterizing the thermodynamic stability of 2-Methoxy-2-phenylpropane-1-sulfonamide, encompassing both experimental and computational methodologies.
The core objectives of this stability assessment are:
-
To identify the critical factors that can influence the degradation of 2-Methoxy-2-phenylpropane-1-sulfonamide.
-
To elucidate potential degradation pathways and characterize the resulting degradation products.[1][2]
-
To establish a foundation for the development of stable formulations and appropriate storage conditions.[2]
Below are the computed physicochemical properties of 2-Methoxy-2-phenylpropane-1-sulfonamide.
| Property | Value | Source |
| Molecular Formula | C10H15NO3S | [3] |
| Molecular Weight | 229.30 g/mol | [3] |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Experimental Assessment of Thermodynamic Stability
A combination of thermal analysis and forced degradation studies provides a comprehensive experimental evaluation of the thermodynamic stability of a compound.
Thermal Analysis: Probing the Intrinsic Stability
Thermal analysis techniques are indispensable for characterizing the solid-state properties and thermal stability of a substance.[4][5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed.
2.1.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][6] This technique is crucial for determining the melting point, identifying polymorphic forms, and assessing purity.[4][5] For 2-Methoxy-2-phenylpropane-1-sulfonamide, a sharp endothermic peak on the DSC thermogram would indicate its melting point, a key indicator of its crystalline integrity. The presence of multiple thermal events could suggest the existence of different polymorphs, each with its own unique stability profile.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-2-phenylpropane-1-sulfonamide into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.[7]
-
Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[7]
-
Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm represents the melting point. Analyze the thermogram for any other thermal events, such as recrystallization or decomposition.[6]
2.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[7] This analysis provides information on the thermal stability and decomposition temperature of the compound. For 2-Methoxy-2-phenylpropane-1-sulfonamide, a TGA curve would reveal the temperature at which significant mass loss occurs, indicating the onset of thermal decomposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-2-phenylpropane-1-sulfonamide into a tared TGA crucible.[7]
-
Instrument Setup: Calibrate the TGA for mass and temperature.
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under an inert nitrogen atmosphere.[7]
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition from the TGA curve.
Caption: Workflow for Thermal Analysis.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[8] The goal is to identify the likely degradation products and establish degradation pathways.[8][2] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[1][9] A degradation of 5-20% is generally targeted to ensure that degradation products can be detected and characterized without excessive breakdown of the main component.[2][9]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-2-phenylpropane-1-sulfonamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[9]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl and heat at 50-60 °C.[9]
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH and heat at 50-60 °C.[9]
-
Oxidation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 70-80 °C).
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) for the identification of degradation products.
Caption: Forced Degradation Study Workflow.
Potential Degradation Pathways of 2-Methoxy-2-phenylpropane-1-sulfonamide
Based on the chemical structure, several degradation pathways can be hypothesized. The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.[10] The ether linkage could also be a point of cleavage.
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides and would lead to the formation of the corresponding sulfonic acid and ammonia.[11][12]
-
Cleavage of the C-S Bond: This could result in the formation of sulfur dioxide and the corresponding hydrocarbon.
-
Ether Cleavage: The methoxy group could be cleaved under harsh acidic conditions.
-
Oxidation: The phenyl ring could be susceptible to oxidation, leading to the formation of hydroxylated derivatives.
Computational Assessment of Thermodynamic Stability
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules and corroborating experimental findings.[13] Density Functional Theory (DFT) is a widely used method for these calculations.[13][14]
Calculation of Gibbs Free Energy of Formation
The Gibbs free energy of formation (ΔGf°) is a fundamental measure of the thermodynamic stability of a compound.[15] A more negative ΔGf° indicates greater thermodynamic stability. Computational software packages can be used to calculate the energies of the optimized molecular structures, from which the enthalpy and entropy of formation can be derived to determine the Gibbs free energy.
Bond Dissociation Energy (BDE) Calculations
BDE calculations can identify the weakest bonds in the molecule, which are likely to be the points of initial degradation.[14] For 2-Methoxy-2-phenylpropane-1-sulfonamide, the S-N bond of the sulfonamide and the C-O bond of the ether are likely candidates for the lowest BDEs.
Computational Protocol: DFT Calculations
-
Structure Optimization: Perform geometry optimization of the 2-Methoxy-2-phenylpropane-1-sulfonamide molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: Perform frequency calculations on the optimized geometry to confirm that it is a true energy minimum and to obtain thermodynamic data (enthalpy and entropy).
-
BDE Calculation: Calculate the energies of the radical species formed upon homolytic cleavage of the bonds of interest. The BDE is the energy difference between the parent molecule and the resulting radicals.
Caption: Computational Chemistry Workflow.
Summary and Conclusion
The thermodynamic stability of 2-Methoxy-2-phenylpropane-1-sulfonamide can be comprehensively assessed through a synergistic approach of experimental and computational methods. Thermal analysis provides critical data on the solid-state stability, while forced degradation studies are essential for identifying potential degradation pathways and products. Computational chemistry offers a means to predict and rationalize the observed stability profile. The integration of these methodologies provides a robust foundation for informed decision-making in the drug development process, ensuring the selection of stable drug candidates and the design of appropriate formulations and storage conditions.
References
- A practical guide to forced degradation and stability studies for drug substances. (URL: )
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: )
- Differential Scanning Calorimetry (DSC Analysis)
-
Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. (URL: [Link])
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (URL: )
- Development of forced degradation and stability indic
- Forced Degradation Study as per ICH Guidelines: Wh
-
2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem. (URL: [Link])
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (URL: )
-
Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (URL: [Link])
-
Differential Scanning Calorimetry of Pharmaceuticals - News-Medical. (URL: [Link])
-
Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms - PubMed. (URL: [Link])
-
CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. (URL: [Link])
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (URL: [Link])
-
Collected thermogravimetric analysis (TGA) graphs of sulfenamides... - ResearchGate. (URL: [Link])
-
Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (URL: [Link])
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (URL: [Link])
- Study on Thermal Decomposition Kinetics of Sulfonamide Potenti
-
Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim | Asian Journal of Chemistry. (URL: [Link])
-
An Overview on Computational Tools for Predicting and Designing the Organic Compounds - Longdom Publishing. (URL: [Link])
-
Computational methods for investigating organic radical species - RSC Publishing. (URL: [Link])
-
Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (URL: [Link])
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (URL: [Link])
-
Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations | Request PDF - ResearchGate. (URL: [Link])
- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)
-
[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (URL: [Link])
-
Studying the Thermodynamic Phase Stability of Organic–Inorganic Hybrid Perovskites Using Machine Learning - MDPI. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])
-
Measuring Thermodynamic Stability - Chemistry Stack Exchange. (URL: [Link])
-
1 Predicting the thermodynamic stability of perovskite oxides using machine learning models Wei Li a, Ryan Jacobs a, Dane Morgan - arXiv. (URL: [Link])
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (URL: [Link])
-
2-methoxy-N-(4-methoxyphenyl)benzamide Properties - EPA. (URL: [Link])
-
A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed. (URL: [Link])
-
A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide - ResearchGate. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. (URL: [Link])
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. onyxipca.com [onyxipca.com]
- 3. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quercus.be [quercus.be]
- 5. resolvemass.ca [resolvemass.ca]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 11. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Pharmacophore Modeling of 2-Methoxy-2-phenylpropane-1-sulfonamide: A Technical Guide
Executive Summary
This technical guide outlines the protocol for generating and validating a pharmacophore model for 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6). As a structural analog within the aryl-sulfonamide class, this molecule presents specific modeling challenges due to its quaternary carbon center (C2) and potential for distinct binding modes in metalloenzymes such as Carbonic Anhydrase II (hCA II) or Matrix Metalloproteinases (MMPs) .
This document moves beyond standard operating procedures to explain the causality of modeling choices, focusing on the steric rigidity introduced by the C2-substitution and the electrostatic potential of the sulfonamide warhead.
Molecular Architecture & Physico-Chemical Profiling
Before initiating the pharmacophore perception, the ligand must be profiled to understand its electronic and steric limitations.
Structural Analysis
The molecule consists of three distinct pharmacophoric zones anchored by a quaternary carbon:
-
The Warhead: A primary sulfonamide group (
), serving as a classic Zinc-Binding Group (ZBG). -
The Hydrophobic Anchor: A phenyl ring attached to C2, providing
stacking potential. -
The Steric/Polar Modulator: A methoxy group (
) and a methyl group at C2, creating a chiral center that restricts conformational freedom.
Calculated Properties (Data Table)
Table 1: Physico-chemical descriptors relevant to pharmacophore feature definition.
| Descriptor | Value (Est.) | Modeling Implication |
| Molecular Weight | 229.30 Da | Fragment-like; suitable for Lead-Like screening. |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; favorable for CNS or membrane penetration. |
| H-Bond Donors | 1 (Sulfonamide | Critical directional vector for receptor recognition (e.g., Thr199 in hCA). |
| H-Bond Acceptors | 3 ( | Dual vector potential; Methoxy O is a weak acceptor but sterically significant. |
| Rotatable Bonds | 4 | Restricted flexibility due to quaternary C2; reduces entropic penalty upon binding. |
| Topological Polar Surface Area | ~78 | Within the "Golden Triangle" for permeability. |
Computational Workflow: The "Rigid-Anchor" Protocol
Because the C2 center creates a rigid scaffold compared to linear alkyl sulfonamides, standard conformational search methods often fail to sample the "eclipsed" high-energy states that might be bioactive. We utilize a Low-Mode/Monte Carlo (LM-MC) hybrid search.
Workflow Diagram
Figure 1: The "Rigid-Anchor" modeling workflow. Note the explicit separation of enantiomers prior to conformational expansion, critical for quaternary centers.
Pharmacophore Hypothesis Generation
Feature Definitions
Based on the structural analysis, we define a 4-point pharmacophore hypothesis. This model assumes the primary target is a metalloenzyme (like Carbonic Anhydrase), where the sulfonamide coordinates a metal ion.
-
F1: Anionic/H-Bond Donor (The Warhead)
-
F2: H-Bond Acceptor (The Orientation Vector)
-
Location: Sulfonamide Oxygen (one or both).
-
Type: Vector.
-
Justification: Often forms H-bonds with backbone residues (e.g., Thr199 in hCA II) to orient the inhibitor.
-
-
F3: Aromatic Ring (The Selectivity Filter)
-
Location: Phenyl Centroid.
-
Type: Sphere (Radius 1.5
). -
Justification: Engages in hydrophobic or
stacking interactions within the lipophilic pocket.
-
-
F4: Hydrophobic/Steric Barrier (The Quaternary Cap)
-
Location: C2 Methyl/Methoxy cluster.
-
Type: Exclusion Volume.
-
Justification: The distinct bulk of the methoxy group at C2 prevents binding in sterically constricted pockets, acting as a selectivity filter against smaller isoforms.
-
Interaction Logic Diagram
Figure 2: Predicted binding interaction map. The sulfonamide coordinates the metal, while the phenyl/methoxy "tail" exploits the hydrophobic pocket.
Experimental Validation Protocol
A pharmacophore model is a hypothesis; it must be validated. The following protocol ensures the model is not over-fitted to the single query molecule.
Step 1: Decoy Set Construction
Do not use random molecules. Use Directory of Useful Decoys (DUD-E) methodology.
-
Select 50 known sulfonamide inhibitors (actives).
-
Generate 2,500 decoys (property-matched but topologically distinct) using the DUD-E server.
-
Ensure decoys match the MW and LogP of 2-Methoxy-2-phenylpropane-1-sulfonamide but lack the specific 3D vector arrangement.
Step 2: Receiver Operating Characteristic (ROC) Analysis
Screen the combined library (Actives + Decoys) against the pharmacophore model.
-
Metric: Calculate the Area Under the Curve (AUC).
-
Threshold: An AUC > 0.7 indicates the model successfully discriminates between the specific spatial arrangement of our target molecule and random sulfonamides.
Step 3: Molecular Docking Cross-Validation
To verify the "Quaternary Cap" hypothesis (F4):
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target: hCA II (PDB ID: 3PBL or 3HS4 ).
-
Protocol:
-
Prepare receptor (remove water, add hydrogens).
-
Dock both (R) and (S) enantiomers of 2-Methoxy-2-phenylpropane-1-sulfonamide.
-
Success Criteria: The active enantiomer should show a docking score < -7.0 kcal/mol and replicate the Zinc coordination geometry (N-Zn distance ~2.0
).
-
References
-
PubChem. (n.d.). Compound Summary for CID 121552389: 2-Methoxy-2-phenylpropane-1-sulfonamide.[5] National Library of Medicine. Retrieved from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Retrieved from [Link]
-
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Retrieved from [Link]
-
Hawkins, P. C., et al. (2010). Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Data Bank. Journal of Chemical Information and Modeling, 50(4), 572–584. Retrieved from [Link]
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a sulfamate inhibitor.[4] (PDB ID: 3PBL).[6] RCSB Protein Data Bank. Retrieved from [Link]
Sources
- 1. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview [frontiersin.org]
- 5. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. distantreader.org [distantreader.org]
Literature review of 2-Methoxy-2-phenylpropane-1-sulfonamide derivatives
An In-Depth Technical Guide to 2-Methoxy-2-phenylpropane-1-sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide moiety (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of prontosil in the 1930s.[1] Initially celebrated for their antibacterial properties via inhibition of bacterial folic acid synthesis, the functional and structural versatility of sulfonamides has enabled their development into drugs with a wide range of pharmacological activities, including diuretic, antidiabetic, anti-inflammatory, and anticancer effects.[1][2]
This guide focuses on a specific, yet promising, class of these compounds: derivatives of 2-Methoxy-2-phenylpropane-1-sulfonamide. This core structure combines the established pharmacophoric properties of the sulfonamide group with a unique methoxy-phenylpropane backbone, offering a distinct three-dimensional architecture for probing biological targets. We will explore the synthesis, structure-activity relationships (SAR), and diverse biological activities of these derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.
PART 1: Synthesis and Characterization
The synthesis of sulfonamide derivatives is typically robust and high-yielding, allowing for the creation of diverse chemical libraries for screening. The most common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
General Synthetic Workflow
A generalized synthetic protocol for preparing derivatives based on the 2-Methoxy-2-phenylpropane-1-sulfonamide scaffold can be adapted from established methods for other sulfonamides.[3] The core of the synthesis is the sulfonylation reaction.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Experimental Protocol: General Procedure for Sulfonylation
This protocol is a representative example based on common laboratory practices for sulfonamide synthesis.[3]
-
Reactant Preparation: Dissolve the starting amine (1.0 mmol) in a suitable aprotic solvent, such as dichloromethane (DCM, 20-30 mL), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride (e.g., 2-Methoxy-2-phenylpropane-1-sulfonyl chloride) (1.0 mmol, 1.0 eq).
-
Base Addition: After a brief period of stirring (approx. 10 minutes), add a tertiary amine base, such as triethylamine (1.2 mmol, 1.2 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (Na₂CO₃), and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the final sulfonamide derivative.
Characterization
The structural integrity of newly synthesized compounds is confirmed using a suite of spectroscopic methods.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic S=O stretches of the sulfonamide group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
PART 2: Biological Activities and Therapeutic Targets
Sulfonamide derivatives have been investigated for a multitude of biological activities, targeting key pathways in cancer, diabetes, and inflammation.
Anticancer Activity
A significant area of research for sulfonamide derivatives is oncology, where they have been shown to inhibit multiple pathways crucial for tumor growth and survival.[5]
-
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6] Several sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[7] For instance, certain derivatives with a methoxy group positioned ortho to the sulfonamide moiety on a phenyl ring have shown remarkable VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range.[6] This anti-angiogenic strategy is a cornerstone of modern cancer therapy.
-
PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are critical signaling cascades that regulate cell proliferation, survival, and metabolism.[8] Dual inhibition of PI3K and mTOR is an effective anti-tumor strategy.[9] A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, with some compounds showing potent activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[9]
-
Antiproliferative Effects: Beyond specific enzyme targets, many sulfonamide derivatives exhibit broad antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[6][9]
Sources
- 1. scispace.com [scispace.com]
- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-Methoxy-2-phenylpropane-1-sulfonamide
An In-Depth Technical Guide to 2-Methoxy-2-phenylpropane-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide, a molecule of interest due to its incorporation of the sulfonamide functional group, a well-established pharmacophore. This document details the compound's fundamental physicochemical properties, molecular structure, and a proposed, scientifically-grounded synthetic pathway. Furthermore, it outlines the expected analytical characterization profile using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The guide is intended for researchers, chemists, and drug development professionals, offering foundational data and field-proven insights to facilitate further investigation and application of this compound.
Introduction to 2-Methoxy-2-phenylpropane-1-sulfonamide
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their broad therapeutic applications, most notably as antimicrobial agents that inhibit bacterial folic acid synthesis.[1] The integration of the sulfonamide moiety (-SO₂NH₂) into diverse molecular scaffolds continues to be a fertile area for drug discovery. 2-Methoxy-2-phenylpropane-1-sulfonamide (IUPAC Name: 2-methoxy-2-phenylpropane-1-sulfonamide) is a specific small molecule that combines this critical functional group with a phenyl ring and a methoxy ether, features that can modulate its pharmacokinetic and pharmacodynamic properties.[2]
This guide serves as a foundational technical resource, consolidating known data and providing expert-driven predictive analysis where experimental data is not publicly available. The objective is to equip researchers with the necessary information to synthesize, characterize, and evaluate this compound for potential applications.
Physicochemical and Computed Properties
The fundamental identity and computed physicochemical parameters of a compound are critical for predicting its behavior in both chemical and biological systems. These properties, summarized in Table 1 and Table 2 , are essential for designing experimental protocols, from reaction workups to formulation and bioassays.
Table 1: Core Compound Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide | PubChem[2] |
| Molecular Formula | C₁₀H₁₅NO₃S | PubChem[2] |
| Molecular Weight | 229.30 g/mol | PubChem[2] |
| CAS Number | 1864014-85-6 | PubChem[2][3] |
| Canonical SMILES | CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | PubChem[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Description & Significance | Source |
|---|---|---|---|
| XLogP3 | 0.5 | A measure of lipophilicity. A low value suggests moderate water solubility. | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | The -NH₂ group of the sulfonamide can donate a hydrogen bond. | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | The oxygens of the sulfonamide and the methoxy group can accept hydrogen bonds. | PubChem[2] |
| Rotatable Bond Count | 3 | Indicates the molecule's conformational flexibility. | PubChem[2] |
Molecular Structure and Key Features
The structure of 2-Methoxy-2-phenylpropane-1-sulfonamide contains several key functional groups that dictate its chemical reactivity and potential biological interactions. The central quaternary carbon atom provides steric bulk, while the phenyl, methoxy, and sulfonamide groups offer sites for metabolic activity, hydrogen bonding, and polar interactions.
Caption: 2D representation of 2-Methoxy-2-phenylpropane-1-sulfonamide.
Proposed Retrosynthetic Analysis and Synthesis Protocol
Retrosynthetic Analysis
A logical disconnection approach points to 2-phenylpropan-2-ol as a plausible and commercially available starting material. The synthesis would involve the formation of a key intermediate that can be readily converted to the target sulfonamide.
Sources
Predicted metabolic pathways for 2-Methoxy-2-phenylpropane-1-sulfonamide
Topic: Predicted Metabolic Pathways for 2-Methoxy-2-phenylpropane-1-sulfonamide Content Type: Technical Whitepaper / Predictive Toxicology Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists
Executive Summary
This technical guide provides a predictive metabolic profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide , a structural motif sharing features with anticonvulsants and carbonic anhydrase inhibitors. Due to the steric bulk of the quaternary C2 center, metabolic clearance is predicted to be driven by functional group transformations rather than skeletal degradation.
The primary clearance pathways are predicted to be O-demethylation (Phase I) and Sulfonamide N-glucuronidation (Phase II). Understanding these pathways is critical for assessing potential drug-drug interactions (DDIs) and the formation of reactive metabolites.
Structural Analysis & Metabolic Susceptibility[1][2]
To accurately predict the metabolic fate, we must deconstruct the molecule into its pharmacophores:
-
The Core: A propane chain with a quaternary carbon at position 2.
-
Moiety A (Ether): A methoxy group (
) attached to the quaternary C2. This is a classic site for oxidative dealkylation. -
Moiety B (Aromatic): A phenyl ring attached to C2. This ring is unsubstituted, making it a candidate for aromatic hydroxylation.
-
Moiety C (Polar Head): A primary sulfonamide (
) at C1. This group is chemically stable against hydrolysis but biochemically susceptible to direct conjugation.
Predicted Clearance Profile
| Metabolic Phase | Primary Target Site | Predicted Enzyme System | Resulting Metabolite |
| Phase I | Methoxy Group ( | CYP2D6, CYP2C9, CYP2E1 | Tertiary Alcohol (O-desmethyl) |
| Phase I | Phenyl Ring | CYP3A4, CYP2C9 | Phenolic derivative (Para/Ortho-OH) |
| Phase II | Sulfonamide Nitrogen | UGT (UDP-glucuronosyltransferase) | N-Glucuronide Conjugate |
Phase I Metabolism: Oxidative Transformations
2.1 O-Demethylation (Major Pathway)
The most energetically favorable metabolic step is the O-demethylation of the tertiary ether. While tertiary ethers (like MTBE) are generally more stable than primary ethers, the methoxy group here is sterically accessible.
-
Mechanism: The cytochrome P450 enzyme abstracts a hydrogen atom from the methoxy methyl group, forming a carbon radical. This radical is hydroxylated to form an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde (
) and the corresponding tertiary alcohol. -
Enzymology: Based on structural analogs (e.g., venlafaxine, dextromethorphan), CYP2D6 is the likely primary catalyst, with potential contributions from CYP2C19 .
-
Product: 2-Hydroxy-2-phenylpropane-1-sulfonamide. This metabolite is significantly more polar and may undergo subsequent Phase II conjugation.
2.2 Aromatic Hydroxylation (Minor Pathway)
The phenyl ring, being electron-rich, is susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450.
-
Regioselectivity: Due to the steric bulk of the propane chain at the ipso position, hydroxylation is predicted to occur predominantly at the para position (4-position of the ring), with minor ortho products.
-
Toxicological Flag: If ortho-hydroxylation occurs followed by a second hydroxylation, a catechol can form. Catechols can oxidize to ortho-quinones , which are reactive electrophiles capable of binding to proteins (covalent toxicity).
Phase II Metabolism: Conjugation[3][4]
3.1 N-Glucuronidation (Direct)
Primary sulfonamides are distinct from carboxamides; they are acidic (
-
Mechanism: The nucleophilic nitrogen of the sulfonamide attacks the anomeric carbon of UDP-glucuronic acid (UDPGA).
-
Enzymology: UGT2B7 and UGT1A4 are frequently implicated in the N-glucuronidation of sulfonamides and sulfonylureas.
-
Reversibility: N-glucuronides are often labile and can be hydrolyzed back to the parent drug by
-glucuronidases in the gut or bladder (enterohepatic recirculation).
3.2 O-Glucuronidation (Secondary)
The metabolites generated in Phase I (the tertiary alcohol and the phenol) serve as substrates for O-glucuronidation, facilitating rapid renal excretion.
Visualization of Metabolic Pathways[2][5]
The following diagram illustrates the predicted metabolic tree, distinguishing between oxidative (red) and conjugative (blue) pathways.
Caption: Predicted metabolic tree showing the divergence into O-dealkylation (M1), Aromatic Hydroxylation (M2), and Direct N-Glucuronidation (M3).
Experimental Validation Protocols
To validate these predictions, a tiered in vitro approach is required.
5.1 Protocol: Microsomal Stability & Metabolite ID
This assay confirms Phase I lability and identifies specific CYP isoforms.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM stock in DMSO).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (1
M final). Equilibrate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately mix with 150
L Ice-cold ACN. Centrifuge at 4000g for 20 min. -
Analysis: Inject supernatant into LC-MS/MS (High-Resolution Q-TOF or Orbitrap).
Data Analysis Table:
| Parameter | Acceptance Criteria | Interpretation |
|---|
| Intrinsic Clearance (
5.2 Protocol: Hepatocyte Incubation (Phase II)
Microsomes often lack the cofactors for Phase II. Cryopreserved hepatocytes contain the full complement of enzymes (CYPs + UGTs).
Workflow Visualization:
Caption: Workflow for hepatocyte incubation to detect Phase II glucuronide conjugates (+176 Da).
Toxicology Implications
Reactive Metabolite Risks
While the parent molecule is relatively benign, the Aromatic Hydroxylation pathway presents a minor risk. If the phenyl ring is hydroxylated to a catechol (1,2-dihydroxybenzene derivative), it can undergo auto-oxidation to an ortho-quinone.
-
Mitigation Strategy: Perform a GSH (Glutathione) Trapping Assay . Incubate HLM + NADPH + Test Compound + GSH (5 mM). Look for mass shifts of
Da (GSH adducts) in LC-MS.
Sulfonamide Hypersensitivity
Sulfonamide drugs are associated with idiosyncratic hypersensitivity (SJS/TEN). This is often linked to the formation of hydroxylamine metabolites (
-
Prediction: For this specific molecule, the sulfonamide is aliphatic. The formation of hydroxylamines is far less likely than in arylsulfonamides (like sulfamethoxazole), reducing the risk of hypersensitivity reactions.
References
-
Williams, D. P., & Park, B. K. (2003). Idiosyncratic toxicity: the role of toxicophores and bioactivation. Drug Discovery Today.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.
-
Rowland, A., et al. (2013). The "orphan" enzyme CYP2S1: a role in the metabolism of anticancer agents? Pharmacology & Therapeutics.
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics.
-
Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications. The AAPS Journal.
Solubility Profile of 2-Methoxy-2-phenylpropane-1-sulfonamide: A Guide for Pharmaceutical Scientists
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility profile of 2-Methoxy-2-phenylpropane-1-sulfonamide, a compound featuring a sulfonamide functional group known for its prevalence in medicinal chemistry.[3] We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a validated experimental protocol for solubility determination, and analyze its expected solubility in aqueous versus organic solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and strategically manage the solubility characteristics of this and structurally related compounds.
Introduction: The Central Role of Solubility in Drug Development
In pharmaceutical sciences, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount. A drug must be in a dissolved state to be absorbed from its site of administration and reach systemic circulation to exert its pharmacological effect.[4] Consequently, low aqueous solubility can lead to inadequate absorption, variable bioavailability, and the need for high, often impractical, doses.
2-Methoxy-2-phenylpropane-1-sulfonamide (C₁₀H₁₅NO₃S) is a molecule that encapsulates a common challenge in drug design: balancing lipophilic and hydrophilic structural features to achieve a desired pharmacological and pharmacokinetic profile. Its structure, featuring a nonpolar phenylpropane backbone and polar methoxy and sulfonamide groups, suggests a complex solubility behavior.
This guide aims to provide a detailed, scientifically-grounded framework for understanding and evaluating the solubility of this compound. We will dissect the molecular attributes that govern its interaction with various solvents and provide a robust experimental methodology for its quantitative assessment.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This equilibrium is dictated by two primary factors: the strength of the interactions holding the molecules together in the crystal lattice (crystal lattice energy) and the strength of the interactions between the solute and solvent molecules (solvation energy). For dissolution to occur, the energy released upon solvation must be sufficient to overcome the crystal lattice energy.
2-Methoxy-2-phenylpropane-1-sulfonamide: A Structural Analysis
-
Molecular Formula: C₁₀H₁₅NO₃S
-
Molecular Weight: 229.30 g/mol [5]
-
Key Functional Groups:
-
Phenyl Ring: A bulky, nonpolar group that contributes to the lipophilicity of the molecule.
-
Propane Backbone: A flexible, nonpolar alkyl chain.
-
Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.
-
Sulfonamide Group (-SO₂NH₂): A highly polar, rigid functional group.[3] The N-H protons are weakly acidic and can act as hydrogen bond donors, while the oxygen atoms are strong hydrogen bond acceptors.
-
The principle of "like dissolves like" provides a foundational qualitative prediction. The presence of both significant nonpolar (phenylpropane) and polar (sulfonamide, methoxy) regions suggests that 2-Methoxy-2-phenylpropane-1-sulfonamide will exhibit limited solubility in highly nonpolar solvents like hexane and in the highly polar aqueous environment of water. Its solubility is expected to be greatest in solvents of intermediate polarity or those that can effectively engage in hydrogen bonding with the sulfonamide moiety.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method, proposed by Higuchi and Connors, is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-Methoxy-2-phenylpropane-1-sulfonamide to a series of vials, each containing a precisely known volume of the selected solvent (e.g., water, ethanol, acetone, etc.).
-
Causality: Using an excess of the solid ensures that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the dissolved solute.[6][7]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[8]
-
Causality: Continuous agitation maximizes the surface area contact between the solid and the solvent, facilitating the dissolution process until the rate of dissolution equals the rate of precipitation. The extended time frame is crucial to achieve a true equilibrium state.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved solute from the undissolved solid particles via centrifugation or filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF).
-
Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, as this would artificially inflate the measured concentration.[6]
-
-
Quantification:
-
Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality: HPLC provides the necessary specificity and sensitivity to accurately measure the concentration of the analyte in the complex matrix of the saturated solution. A calibration curve prepared with known standards is used for accurate quantification.
-
Workflow Visualization
Caption: Workflow for the Shake-Flask Solubility Measurement.
Predicted Solubility Profile of 2-Methoxy-2-phenylpropane-1-sulfonamide
While specific experimental data for this compound is not publicly available, a reliable solubility profile can be predicted based on its structure and the known behavior of sulfonamides in various solvents.[9][10]
| Solvent Class | Solvent Example | Dielectric Constant (Polarity) | Predicted Solubility | Rationale for Interaction |
| Nonpolar | n-Hexane | 1.9 | Very Low | Dominated by weak van der Waals forces; unable to solvate the highly polar sulfonamide group. |
| Polar Aprotic | Dichloromethane | 9.1 | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bond donating capability. |
| Ethyl Acetate | 6.0 | Moderate | Acts as a hydrogen bond acceptor for the sulfonamide N-H protons. | |
| Acetone | 21 | Moderate to High | Strong dipole and a good hydrogen bond acceptor. | |
| Dimethyl Sulfoxide (DMSO) | 47 | High | Highly polar and an excellent hydrogen bond acceptor, effectively solvating the sulfonamide group. | |
| Polar Protic | Ethanol | 24.5 | High | Can act as both a hydrogen bond donor and acceptor, creating strong interactions with the sulfonamide and methoxy groups. |
| Methanol | 33 | High | Similar to ethanol, highly effective at solvating polar functional groups through hydrogen bonding. | |
| Aqueous | Water | 80.1 | Low | The strong hydrogen bonding network of water is disrupted by the large, nonpolar phenylpropane moiety, leading to unfavorable energetics (hydrophobic effect). |
Logical Relationship: Polarity vs. Solubility
Caption: Impact of Solvent Polarity on Compound Solubility.
Conclusion and Implications for Drug Development
The solubility profile of 2-Methoxy-2-phenylpropane-1-sulfonamide is a direct consequence of its hybrid molecular structure. The analysis predicts low intrinsic aqueous solubility due to the dominance of its lipophilic phenylpropane core. Conversely, it is expected to be readily soluble in polar organic solvents , particularly polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO, which can effectively solvate the polar sulfonamide group.
For drug development professionals, this profile has several key implications:
-
Formulation Strategy: The low aqueous solubility is a significant hurdle for developing a conventional oral dosage form. Formulation strategies such as salt formation (if other ionizable centers exist), co-solvents, or amorphous solid dispersions may be required to enhance dissolution and bioavailability.[1]
-
Preclinical Studies: For in vitro and in vivo testing, stock solutions will likely need to be prepared in organic solvents like DMSO. Care must be taken to avoid precipitation when diluting these stocks into aqueous biological media.
-
Synthesis and Purification: The high solubility in solvents like ethanol and ethyl acetate makes them excellent candidates for reaction media and for purification techniques such as recrystallization.
A thorough experimental determination of this compound's solubility using the shake-flask method is a critical next step to validate these predictions and provide the quantitative data necessary to guide its successful development.
References
-
Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]
-
Lindenberg, M., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Ecronicon. Retrieved from [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]
-
Perlovich, G. L., et al. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Semantic Scholar. (2001, October 1). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Retrieved from [Link]
-
Redalyc. (n.d.). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Methoxy-2-phenylpropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on the chemical structure of 2-Methoxy-2-phenylpropane-1-sulfonamide and toxicological data of related compounds, as specific toxicity data for this compound is not publicly available. All handling of this and any novel chemical substance must be conducted with a comprehensive, site-specific risk assessment and under the supervision of qualified personnel.
Introduction: The Imperative for a Precautionary Approach
Predicted Hazard Analysis Based on Chemical Structure
The molecular structure of 2-Methoxy-2-phenylpropane-1-sulfonamide contains two key functional groups that inform our predictive hazard assessment: the sulfonamide group and a methoxyalkane (ether) group attached to a tertiary carbon.
The Sulfonamide Moiety: A History of Hypersensitivity and Other Toxicities
The sulfonamide functional group is a well-known pharmacophore present in a wide array of antibacterial and diuretic drugs.[4][5][6] While therapeutically valuable, sulfonamides are also associated with a range of adverse effects.
-
Hypersensitivity Reactions: Allergic reactions to sulfonamides are common, with an incidence of adverse drug reactions around 3%.[7] These can manifest as skin rashes and hives.[7][8] In rare but severe cases, life-threatening conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis have been reported.[7][9]
-
Hepatotoxicity: Sulfonamides are known to have the potential to cause idiosyncratic liver injury, which can range from mild and self-limiting to severe, including acute liver failure.[10]
-
Nephrotoxicity: Some sulfonamide compounds have been associated with nephrotoxicity, which can lead to renal failure.[8]
Given these known risks associated with the sulfonamide class of compounds, it is prudent to assume that 2-Methoxy-2-phenylpropane-1-sulfonamide may have the potential to elicit similar hypersensitivity and organ-specific toxicities.
The Methoxyalkane Moiety: Flammability and Irritation Potential
The presence of the 2-methoxy-2-phenylpropane group introduces hazards commonly associated with ethers and alkylated aromatic compounds.
-
Flammability: Many low-molecular-weight ethers are flammable.[11] While the flammability of 2-Methoxy-2-phenylpropane-1-sulfonamide has not been determined, the presence of the methoxy group and the overall organic nature of the molecule suggest that it should be handled as a potentially combustible substance.[12]
-
Irritation: Methoxyalkanes and related solvents can cause irritation to the eyes, skin, and respiratory tract.[11][13] Inhalation of vapors may lead to central nervous system effects such as dizziness and drowsiness.[11]
-
Peroxide Formation: While less of a concern for tertiary ethers compared to primary and secondary ethers, the potential for peroxide formation over time, especially if impurities are present, cannot be entirely ruled out without specific stability data.
Comprehensive Risk Assessment and Mitigation Strategy
A thorough risk assessment is the cornerstone of safely handling any uncharacterized chemical.[14][15][16] The following sections outline a multi-faceted approach to mitigate the predicted hazards of 2-Methoxy-2-phenylpropane-1-sulfonamide.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of 2-Methoxy-2-phenylpropane-1-sulfonamide, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][17]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.
Personal Protective Equipment (PPE): Essential for All Handling Procedures
A standard PPE ensemble for handling novel chemicals should be mandatory.[1][18]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required at all times.[1][2]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[1] Given the unknown skin permeability of this compound, it is advisable to double-glove. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Protective Clothing: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.[1]
-
Respiratory Protection: In the absence of adequate engineering controls or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary. A comprehensive respiratory protection program, including fit testing, is required for respirator use.
Safe Handling and Storage Protocols
-
Storage: Store 2-Methoxy-2-phenylpropane-1-sulfonamide in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2] The container must be clearly labeled with the chemical name, any known hazard information (even if presumptive), and the date received.[1] Storage in a secondary container is also recommended.[1][2]
-
Labeling: The primary container must be clearly labeled with the full chemical name and a warning such as "Caution: Substance of Unknown Toxicity. Handle with Care."
-
Transport: When transporting the chemical, even within the laboratory, use a secondary, non-breakable container.[3]
Experimental Protocols: A Step-by-Step Approach to Safety
The following protocols are generalized and must be adapted to specific experimental procedures.
Protocol for Weighing and Preparing Solutions
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[17] Assemble all necessary equipment, including spatulas, weigh boats, and solvent.
-
Don PPE: Put on all required PPE as outlined in section 3.2.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
Cleanup: After use, decontaminate spatulas and other reusable equipment with an appropriate solvent. Dispose of weigh boats and any contaminated wipes as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[17]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]
Data Presentation: Summarizing Predicted Hazards
| Hazard Class | Predicted Hazard | Basis for Prediction | Mitigation Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown; presumed harmful. | General principle for novel compounds.[1][2] | Use engineering controls and PPE to prevent exposure. |
| Skin Corrosion/Irritation | Possible irritant. | Potential hazard of sulfonamides and methoxyalkanes.[7][11][19] | Wear gloves and protective clothing. |
| Serious Eye Damage/Irritation | Possible irritant. | Potential hazard of sulfonamides and methoxyalkanes.[11][19] | Wear safety glasses or goggles. |
| Respiratory/Skin Sensitization | Potential sensitizer. | Known hazard of the sulfonamide functional group.[7] | Handle in a fume hood; wear gloves. |
| Germ Cell Mutagenicity | Unknown. | No available data. | Assume potential hazard and minimize exposure. |
| Carcinogenicity | Unknown. | No available data. | Assume potential hazard and minimize exposure. |
| Reproductive Toxicity | Unknown. | No available data. | Assume potential hazard and minimize exposure. |
| Specific Target Organ Toxicity (Single and Repeated Exposure) | Potential for liver and kidney effects. | Known toxicities of the sulfonamide class.[8][10] | Minimize exposure; consider health surveillance for long-term projects. |
| Physical Hazards | Potentially combustible. | Presence of methoxyalkane and organic structure.[11][12] | Store away from ignition sources. |
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for a risk assessment and handling procedure for a novel compound like 2-Methoxy-2-phenylpropane-1-sulfonamide.
Sources
- 1. twu.edu [twu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. study.com [study.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamides: Side Effects, Allergies & Toxicity | Study.com [study.com]
- 10. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2-METHOXY-2-METHYL PROPANE [training.itcilo.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. content.sph.harvard.edu [content.sph.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. reagent.co.uk [reagent.co.uk]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-2-phenylpropane-1-sulfonamide is a valuable chemical entity with potential applications in medicinal chemistry and drug discovery. Its structural motifs suggest possible utility as a bioisostere for other functional groups, potentially modulating pharmacokinetic and pharmacodynamic properties of parent molecules. This document provides a comprehensive, step-by-step guide for the synthesis of this target compound, designed for researchers and professionals in the field of organic synthesis and drug development. The proposed synthetic pathway is a multi-step sequence, commencing with the preparation of a key alcohol intermediate, followed by its conversion to a thiol, oxidative chlorination to the corresponding sulfonyl chloride, and concluding with amination to yield the final sulfonamide.
Overall Synthetic Strategy
The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide is approached through a four-step sequence. This strategy was devised based on established and reliable chemical transformations, ensuring a high probability of success for researchers with a foundational knowledge of organic synthesis. The key stages of this synthesis are:
-
Preparation of the alcohol precursor: Synthesis of 2-Methoxy-2-phenylpropan-1-ol.
-
Conversion to the thiol intermediate: Transformation of the alcohol to 2-Methoxy-2-phenylpropane-1-thiol.
-
Formation of the sulfonyl chloride: Oxidative chlorination of the thiol to yield 2-Methoxy-2-phenylpropane-1-sulfonyl chloride.
-
Final amination: Reaction of the sulfonyl chloride with ammonia to produce the target 2-Methoxy-2-phenylpropane-1-sulfonamide.
This strategic approach allows for the isolation and characterization of key intermediates, providing clear checkpoints for reaction monitoring and troubleshooting.
Experimental Protocols
Part 1: Synthesis of 2-Methoxy-2-phenylpropan-1-ol
The initial step involves the preparation of the key alcohol intermediate, 2-Methoxy-2-phenylpropan-1-ol. This can be achieved through the reduction of a suitable ester precursor, such as methyl 2-methoxy-2-phenylpropanoate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 2-methoxy-2-phenylpropanoate (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Methoxy-2-phenylpropan-1-ol, which can be purified by flash column chromatography on silica gel.
Part 2: Synthesis of 2-Methoxy-2-phenylpropane-1-thiol
The conversion of the alcohol to the corresponding thiol is a critical step. A reliable method for this transformation is the Mitsunobu reaction, which proceeds with inversion of configuration, although for a primary alcohol this is not a stereochemical concern.[1][2] This method involves the in-situ activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic displacement with a thiol surrogate, such as thioacetic acid. The resulting thioacetate is then hydrolyzed to the desired thiol.[3]
Protocol: Thioacetate Formation
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-2-phenylpropan-1-ol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An exotherm and a color change are typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the intermediate thioacetate.
Protocol: Hydrolysis to the Thiol
-
Dissolve the purified thioacetate from the previous step in methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0 eq.) in water.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methoxy-2-phenylpropane-1-thiol.
Part 3: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride
The oxidative chlorination of the thiol intermediate yields the corresponding sulfonyl chloride. Several methods are available for this transformation. A robust and commonly used method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source. This method is advantageous as it avoids the use of gaseous chlorine.
Protocol:
-
In a flask, dissolve 2-Methoxy-2-phenylpropane-1-thiol (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate vessel, prepare a solution of N-chlorosuccinimide (NCS, 3.0-4.0 eq.) and a catalytic amount of tetrabutylammonium chloride in the same solvent system.
-
Add the NCS solution dropwise to the stirred thiol solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude 2-Methoxy-2-phenylpropane-1-sulfonyl chloride, which should be used in the next step without extensive purification due to its potential instability.
Part 4: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
The final step is the reaction of the sulfonyl chloride with ammonia to form the target sulfonamide. This is a nucleophilic substitution reaction at the sulfur center.[4]
Protocol:
-
Dissolve the crude 2-Methoxy-2-phenylpropane-1-sulfonyl chloride (1.0 eq.) in a solvent such as THF or dioxane in a pressure-resistant vessel.
-
Cool the solution to 0 °C.
-
Carefully add a concentrated aqueous solution of ammonia (excess, typically 5-10 eq.) or bubble ammonia gas through the solution.
-
Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, carefully vent the vessel in a fume hood.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final product, 2-Methoxy-2-phenylpropane-1-sulfonamide.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Methyl 2-methoxy-2-phenylpropanoate | 2-Methoxy-2-phenylpropan-1-ol | LiAlH₄ | 85-95 |
| 2 | 2-Methoxy-2-phenylpropan-1-ol | 2-Methoxy-2-phenylpropane-1-thiol | PPh₃, DEAD/DIAD, Thioacetic acid, NaOH/KOH | 70-85 (2 steps) |
| 3 | 2-Methoxy-2-phenylpropane-1-thiol | 2-Methoxy-2-phenylpropane-1-sulfonyl chloride | N-Chlorosuccinimide (NCS) | 75-90 |
| 4 | 2-Methoxy-2-phenylpropane-1-sulfonyl chloride | 2-Methoxy-2-phenylpropane-1-sulfonamide | Ammonia (aq. or gas) | 80-95 |
Workflow Visualization
Caption: Overall workflow for the synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide.
Mechanistic Considerations
The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established transformation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen chloride byproduct that is formed.
Sources
Application Notes and Protocols for the Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide, a molecule of potential interest in medicinal chemistry and drug discovery. The synthesis of sulfonamides is a cornerstone reaction in the development of therapeutic agents, owing to their prevalence in a wide array of approved drugs.[1][2] This guide outlines the requisite reagents, provides a step-by-step experimental protocol, and discusses the underlying chemical principles. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
Sulfonamides are a critical class of organic compounds characterized by a sulfonyl group connected to a nitrogen atom. This functional group is a key structural motif in numerous pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[2] The ability of the sulfonamide group to act as a bioisostere for carboxylic acids and amides, coupled with its favorable physicochemical properties such as increased water solubility and metabolic stability, makes it a valuable component in drug design.[1][3]
The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide serves as a practical example of the preparation of a primary sulfonamide. The most common and direct method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine.[1][2][4] This application note will detail the specific reagents and conditions required for this transformation to yield the target molecule.
Retrosynthetic Analysis and Key Reagents
A retrosynthetic analysis of the target molecule, 2-Methoxy-2-phenylpropane-1-sulfonamide, logically dictates the required starting materials. The disconnection of the sulfur-nitrogen bond points to a sulfonyl chloride precursor and an amine source.
Caption: Retrosynthetic analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide.
Based on this analysis, the primary reagents required for the synthesis are:
| Reagent | Role | Supplier Information (Example) |
| 2-Methoxy-2-phenylpropane-1-sulfonyl chloride | Sulfonyl electrophile | Available from vendors like Biosynth and CymitQuimica.[5] |
| Ammonia (or an ammonia equivalent) | Nucleophile | Widely available |
| Anhydrous Acetonitrile (CH₃CN) | Reaction Solvent | Widely available |
| Pyridine or Triethylamine (optional) | Base (HCl scavenger) | Widely available |
Synthesis of the Precursor: 2-Methoxy-2-phenylpropane-1-sulfonyl chloride
While 2-Methoxy-2-phenylpropane-1-sulfonyl chloride is commercially available, understanding its synthesis can be crucial.[5][6] The preparation of sulfonyl chlorides can be approached through several established methods.[1] One common strategy involves the oxidative chlorination of a corresponding thiol.
Caption: General workflow for the synthesis of the sulfonyl chloride precursor.
Experimental Protocol: Preparation of 2-Methoxy-2-phenylpropane-1-sulfonamide
This protocol is based on established methods for sulfonamide synthesis.[2][4]
4.1. Materials and Equipment
-
2-Methoxy-2-phenylpropane-1-sulfonyl chloride (1.0 eq)
-
Ammonia solution (e.g., 0.5 M in dioxane or aqueous solution) (2.0-3.0 eq)
-
Anhydrous acetonitrile (or other suitable aprotic solvent like THF or DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary for purification)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
4.2. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-2-phenylpropane-1-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile. The volume of the solvent should be sufficient to ensure complete dissolution and efficient stirring.
-
Addition of Ammonia: Cool the solution in an ice bath (0 °C). Slowly add the ammonia solution (2.0-3.0 eq) to the stirred solution of the sulfonyl chloride via a dropping funnel over a period of 15-30 minutes. The use of an excess of ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct that is formed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
To the residue, add deionized water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, the crude 2-Methoxy-2-phenylpropane-1-sulfonamide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[4]
4.3. Characterization
The identity and purity of the final product, 2-Methoxy-2-phenylpropane-1-sulfonamide, can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected molecular formula is C₁₀H₁₅NO₃S with a molecular weight of 229.30 g/mol .[7]
Mechanistic Insights
The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: Simplified reaction mechanism for sulfonamide formation.
The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate and the expulsion of the chloride leaving group yields the sulfonamide product and hydrochloric acid. The excess ammonia present in the reaction mixture neutralizes the HCl.
Safety and Handling
-
Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia solutions are corrosive and have a strong odor. Work in a well-ventilated area or a fume hood.
-
Organic solvents are flammable. Keep them away from ignition sources.
Conclusion
The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide is a straightforward process that relies on the well-established reaction between a sulfonyl chloride and an amine. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably prepare this compound for further investigation in various scientific disciplines, particularly in the field of drug discovery.
References
-
Doddi, V. R., & Wooler, S. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]
-
Guthrie, D. A., & Sweeney, J. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Roy, T., Rathi, E., & Singh, M. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. [Link]
-
Synthesis of sulfonamides. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
-
2-Methoxy-2-phenylpropane-1-sulfonamide. PubChem. (n.d.). [Link]
-
2-methoxy-2-phenylpropane-1-sulfonyl chloride, CAS: 1784362-72-6. E FORU. (n.d.). [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-2-phenylpropane-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. 2-methoxy-2-phenylpropane-1-sulfonyl chloride,CAS : 1784362-72-6 [eforu-chemical.com]
- 7. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] Historically recognized for their antibacterial properties, sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][4] This mechanism confers a bacteriostatic effect, hindering bacterial growth and replication.[5] Beyond their antimicrobial applications, sulfonamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and diuretic effects, by targeting various enzymes and receptors.[3][6]
This document provides a comprehensive guide for the initial in vitro characterization of a novel sulfonamide compound, 2-Methoxy-2-phenylpropane-1-sulfonamide. The following protocols are designed to establish a foundational understanding of its potential biological activities, including its antimicrobial efficacy, effects on mammalian cell viability, and its potential as an enzyme inhibitor.
Hypothesized Mechanism of Action and Initial In Vitro Strategy
Given the structural features of 2-Methoxy-2-phenylpropane-1-sulfonamide, a rational initial screening strategy would investigate its potential as both an antimicrobial agent and a modulator of mammalian cellular pathways. The presence of the sulfonamide group suggests a potential for antibacterial activity via the established folic acid synthesis inhibition pathway.[1][2] The phenyl and methoxy moieties could influence its interaction with various biological targets, potentially leading to other activities such as enzyme inhibition or cytotoxicity.
The following diagram outlines the proposed initial in vitro screening workflow for 2-Methoxy-2-phenylpropane-1-sulfonamide.
Caption: General mechanism of enzyme inhibition.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely used methods in drug discovery and pharmacology. [7][8][9][10]To ensure the trustworthiness of the results, it is crucial to include appropriate controls in every experiment. For the antimicrobial assay, positive and negative growth controls are essential. In the cell viability assay, a vehicle control is necessary to account for any effects of the solvent. For the enzyme inhibition assay, a no-inhibitor control is required to determine the baseline enzyme activity. Reproducibility should be confirmed by performing each experiment multiple times.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. [Link]
-
Posimo JM, Unnithan AS, Gleixner AM, et al. Viability Assays for Cells in Culture. J Vis Exp. 2014;(93):50645. [Link]
-
How to run a cell counting and viability assay for stem cell using the Inish Analyser. YouTube. [Link]
-
How to run a cell counting and viability assay | Inish Analyser. YouTube. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Methods Mol Biol. 2012;803:59-74. [Link]
-
Viability Assays For Cells In Culture l Protocol Preview. YouTube. [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
MTT Assay for Cell Viability. YouTube. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2011;55:1.20.1-1.20.15. [Link]
-
Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
-
Enzyme Assay Protocol. Sandiego. [Link]
-
Personalized Combination Therapy in Bladder Cancer: cAMP Modulators Synergize with 5-FU and Modulate Redox Programs. Int J Mol Sci. 2023;24(13):10986. [Link]
-
Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. J Biomol Struct Dyn. 2022;40(13):5991-6003. [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. Pak J Pharm Sci. 2012;25(4):839-844. [Link]
-
In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evid Based Complement Alternat Med. 2012;2012:605737. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. 2023;28(13):5093. [Link]
-
Activity profile of new sulfonamides and structure-based rational for ligand design. ResearchGate. [Link]
-
Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem. 2015;10(1):57-61. [Link]
-
Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites. J Allergy Clin Immunol. 1991;88(4):549-558. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). J In-vitro In-vivo In-silico Journal. 2018;1(1):1-15. [Link]
-
Two in vitro assays relevant to lung fibrosis for evaluating the potency and efficacy of prospective anti-fibrotic drugs. Charles River Laboratories. [Link]
-
Sulfonamides Mechanisms. Picmonic. [Link]
-
First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. 2020;5(32):20206-20218. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. picmonic.com [picmonic.com]
- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Formulation strategies for 2-Methoxy-2-phenylpropane-1-sulfonamide delivery
An in-depth guide to the formulation of 2-Methoxy-2-phenylpropane-1-sulfonamide, designed for researchers and drug development professionals. This document provides a framework for characterization and strategy selection to enhance the delivery of this novel chemical entity.
Introduction: The Formulation Challenge of Novel Sulfonamides
2-Methoxy-2-phenylpropane-1-sulfonamide is a sulfonamide-containing compound with the molecular formula C10H15NO3S.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, from antimicrobials to diuretics and anti-inflammatory drugs.[2][3][4] The development of new chemical entities (NCEs) like 2-Methoxy-2-phenylpropane-1-sulfonamide often presents significant challenges in drug delivery, primarily due to suboptimal physicochemical properties such as poor aqueous solubility.[5][6]
Approximately 40% of drugs on the market and nearly 90% of molecules in the development pipeline are poorly water-soluble.[5] This characteristic can lead to low dissolution rates, poor absorption, and consequently, low and variable bioavailability, which can hinder or halt clinical development.[7] This application note serves as a comprehensive guide for the Senior Application Scientist, outlining a systematic approach to the pre-formulation assessment and rational development of delivery systems for 2-Methoxy-2-phenylpropane-1-sulfonamide. We will explore methodologies to characterize the active pharmaceutical ingredient (API), select appropriate formulation strategies, and implement robust analytical controls.
Part 1: Critical Pre-Formulation Assessment
A thorough understanding of the physicochemical properties of 2-Methoxy-2-phenylpropane-1-sulfonamide is the foundation for developing a successful drug product. The objective of this phase is to gather critical data that will guide the selection of an appropriate formulation strategy.
Physicochemical Property Overview (Computed)
Initial computed data provides a preliminary understanding of the molecule. However, these values must be confirmed experimentally.
| Property | Computed Value | Source |
| Molecular Formula | C10H15NO3S | PubChem[1] |
| Molecular Weight | 229.30 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
The computed XLogP3 value of 0.5 suggests the compound may not be highly lipophilic, but experimental determination of solubility and permeability is essential to classify it according to the Biopharmaceutics Classification System (BCS).[8]
Experimental Workflow for Pre-Formulation
The following diagram outlines the logical flow of pre-formulation studies critical for downstream success.
Caption: Workflow for pre-formulation assessment of the API.
Protocol 1.1: Equilibrium Solubility Determination
Principle: This protocol determines the saturation solubility of the API in various aqueous and organic media, which is critical for identifying potential dissolution limitations and selecting solubilization technologies.
Materials:
-
2-Methoxy-2-phenylpropane-1-sulfonamide
-
Phosphate buffered saline (PBS) at pH 7.4, 6.8
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.5)
-
Common pharmaceutical solvents (e.g., Ethanol, Propylene Glycol, PEG 400, various oils)
-
HPLC-grade acetonitrile and water
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, HPLC-UV system.
Procedure:
-
Add an excess amount of the API to a known volume (e.g., 2 mL) of each selected medium in a glass vial. This ensures that a saturated solution is formed.
-
Tightly cap the vials and place them in an orbital shaker set at 37°C (for physiological buffers) or 25°C (for other solvents) for 48-72 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the API concentration using a validated HPLC-UV method.[9][10]
-
Perform the experiment in triplicate for each medium.
Protocol 1.2: Forced Degradation and Stability Profiling
Principle: Forced degradation studies are essential to understand the intrinsic stability of the molecule. They identify potential degradation pathways and help in developing stability-indicating analytical methods.[11]
Materials:
-
API solution at a known concentration (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl, 0.1 N)
-
Sodium hydroxide (NaOH, 0.1 N)
-
Hydrogen peroxide (H2O2, 3%)
-
UV-Vis spectrophotometer, photostability chamber, temperature-controlled oven, HPLC-UV/MS system.
Procedure:
-
Acid/Base Hydrolysis: Mix the API solution with 0.1 N HCl or 0.1 N NaOH. Store samples at 60°C and analyze at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Oxidation: Mix the API solution with 3% H2O2. Store at room temperature and protect from light. Analyze at the same time points.
-
Thermal Degradation: Store the solid API and API in solution at elevated temperatures (e.g., 60°C, 80°C) and analyze over time.
-
Photostability: Expose the solid API and API in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS/MS) detection, to separate and identify any degradants.[12]
Part 2: Formulation Strategies and Development Protocols
Based on the pre-formulation data, a rational formulation strategy can be selected. If 2-Methoxy-2-phenylpropane-1-sulfonamide is found to have low solubility and high permeability (a likely BCS Class II compound), the primary goal is to enhance its dissolution rate.[8]
Decision Tree for Formulation Selection
Sources
- 1. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. proakademia.eu [proakademia.eu]
- 12. bingol.edu.tr [bingol.edu.tr]
Application Notes and Protocols: Reaction Conditions for the Sulfonylation of 2-Phenylpropane Derivatives
Introduction: The Strategic Importance of Sulfonylated 2-Phenylpropane Scaffolds
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents with biological activities ranging from antimicrobial and antiviral to anticancer and antidiabetic.[1][2][3] First introduced as antibacterial "sulfa drugs," their versatility has established them as indispensable pharmacophores.[3][4][5] When incorporated into the 2-phenylpropane scaffold—a structural motif found in numerous pharmaceuticals and biologically active molecules—the resulting sulfonamides offer a unique combination of rigidity and lipophilicity that is highly valuable in drug design.[6][7]
However, the synthesis of these target molecules is not always trivial. The 2-phenylpropane moiety, characterized by a sterically demanding isopropyl group attached to a phenyl ring, often presents significant challenges to standard sulfonylation procedures. The steric bulk surrounding the reactive amine or hydroxyl group can impede the approach of the sulfonylating agent, leading to sluggish reactions, low yields, or the need for harsh conditions.
This guide provides a comprehensive overview of the critical parameters governing the sulfonylation of 2-phenylpropane derivatives. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, explain the rationale behind specific reagent and condition choices, and provide detailed, field-proven protocols for overcoming common synthetic hurdles, particularly those related to steric hindrance.
The Mechanism of Sulfonylation: A Tale of Nucleophiles and Electrophiles
The formation of a sulfonamide or sulfonate ester is fundamentally a nucleophilic substitution reaction at a sulfur center. The most common pathway involves the reaction of a nucleophile (an amine or alcohol) with an electrophilic sulfonyl halide, typically a sulfonyl chloride.[8][9]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetracoordinate intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled, and the sulfonyl group is transferred to the nucleophile.
-
Deprotonation: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. In the case of amine sulfonylation, the base also serves to deprotonate the resulting positively charged ammonium species, yielding the final neutral sulfonamide.
The presence of a base is crucial. It drives the reaction to completion by scavenging the HCl byproduct and ensures the amine nucleophile remains in its more reactive, non-protonated state.
Caption: General mechanism of base-mediated amine sulfonylation.
Catalysis for Challenging Substrates: The Role of DMAP
For sterically hindered nucleophiles, such as those on a 2-phenylpropane backbone, the standard base-mediated reaction can be inefficient.[10] In these cases, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is exceptionally effective.[11][12] Unlike a non-nucleophilic base (e.g., triethylamine), DMAP first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[11][13] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, rendering it susceptible to attack by even weak or hindered nucleophiles.
Caption: DMAP-catalyzed sulfonylation for hindered nucleophiles.
Optimizing Reaction Conditions: A Guide to Rational Choices
Success in sulfonylation hinges on the careful selection of several key parameters. The steric hindrance of the 2-phenylpropane substrate necessitates a more considered approach than for simpler systems.
| Parameter | Options | Rationale and Field-Proven Insights |
| Sulfonylating Agent | • Arylsulfonyl Chlorides (TsCl, BsCl, NsCl)• Alkylsulfonyl Chlorides (MsCl) | Choice is dictated by the desired sulfonyl group. Arylsulfonyl chlorides are generally more stable and less reactive than their alkyl counterparts. For particularly difficult couplings, using a sulfonyl chloride with a strong electron-withdrawing group (e.g., 2-nitrobenzenesulfonyl chloride, NsCl) can increase its electrophilicity and facilitate the reaction.[8][14] |
| Base | • Tertiary Amines (Et₃N, DIPEA)• Pyridine• DMAP (as catalyst or base) | For hindered substrates, a non-nucleophilic, sterically bulky base like DIPEA is often preferred to minimize side reactions. Pyridine can serve as both a base and a solvent but can be difficult to remove. Triethylamine (Et₃N) is a cost-effective and common choice.[10] The use of DMAP is a game-changer for hindered systems (see Protocol 2).[11][12] |
| Catalyst | • DMAP• Indium salts | DMAP is the catalyst of choice for overcoming steric hindrance. [11][15] It is used in sub-stoichiometric amounts (0.1-0.2 eq). Indium-catalyzed sulfonylation has also been reported as an effective method for less nucleophilic and sterically hindered amines.[16][17] |
| Solvent | • Dichloromethane (DCM)• Tetrahydrofuran (THF)• Acetonitrile (MeCN) | DCM is the most common solvent due to its inertness and ability to dissolve a wide range of reactants.[10] THF is also widely used. The choice should be based on the solubility of the starting materials and reagents. |
| Temperature | • 0 °C to Room Temperature (RT)• Reflux | Reactions are typically initiated at 0 °C during the dropwise addition of the sulfonyl chloride to control the initial exotherm. The reaction is then allowed to warm to room temperature.[10] For particularly unreactive or hindered substrates, gentle heating or reflux may be required, but this should be monitored carefully to avoid decomposition. |
| Stoichiometry | • Sulfonyl Chloride: 1.1 - 1.5 eq• Base: 1.5 - 3.0 eq | A slight excess of the sulfonyl chloride ensures complete consumption of the valuable 2-phenylpropane derivative. A larger excess of the base is used to effectively neutralize the generated HCl and drive the reaction forward. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the sulfonylation of 2-phenylpropane amine derivatives.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulphonamides, Medicinal Chemistry-III, | PPTX [slideshare.net]
- 6. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. cbijournal.com [cbijournal.com]
- 17. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note & Protocol: Strategic Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide for Medicinal Chemistry Scaffolding
Abstract: This document provides a comprehensive guide to the synthesis and potential applications of 2-Methoxy-2-phenylpropane-1-sulfonamide, a scaffold of interest in modern drug discovery. The sulfonamide moiety is a privileged functional group in medicinal chemistry, renowned for its diverse biological activities and its role as a bioisostere for carboxylic acids.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the synthetic protocol. We present a detailed, field-proven methodology for the multi-step synthesis, purification, and characterization of the target compound. Furthermore, we discuss its potential utility as a versatile building block for creating novel therapeutic agents, grounded in the established importance of the sulfonamide pharmacophore.[4][5][6][7]
The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of pharmaceutical development, dating back to the discovery of Prontosil, the first commercially available antibacterial agent.[8] Its continued prevalence is a testament to its remarkable versatility.
1.1. Pharmacological Significance & Privileged Structure Sulfonamide-based drugs are clinically used to treat a wide array of conditions, including bacterial infections, hypertension, inflammation, cancer, viral diseases, and glaucoma.[4][5][9][10] This broad spectrum of activity arises from the sulfonamide group's ability to act as a key pharmacophore, engaging in critical hydrogen bonding interactions with various enzyme and receptor targets.[11] Its stability to metabolic oxidation and reduction further enhances its desirability as a core component in drug design.[11]
1.2. Physicochemical Properties & Bioisosteric Role A crucial strategy in modern drug design is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties.[2] The sulfonamide group is a classic, non-classical bioisostere of the carboxylic acid group.[1][3]
Key advantages of this substitution include:
-
Modulated Acidity: The pKa of a sulfonamide is typically higher than that of a carboxylic acid, which can alter a molecule's ionization state at physiological pH, impacting cell permeability and target engagement.
-
Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic glucuronidation, sometimes leading to toxicity.[12][13] The sulfonamide bond is generally more resistant to such metabolic pathways.[13]
-
Different Interaction Geometry: The tetrahedral geometry of the sulfonamide sulfur, compared to the planar carboxylate, allows for different spatial arrangements of hydrogen bond donors and acceptors, potentially leading to novel binding modes.
The target molecule, 2-Methoxy-2-phenylpropane-1-sulfonamide, incorporates this key moiety onto a sterically defined, lipophilic scaffold, making it an attractive starting point for fragment-based ligand discovery or as a building block in lead optimization campaigns.
Synthetic Strategy and Retrosynthesis
A robust and reproducible synthesis is paramount. The chosen strategy focuses on building the carbon skeleton first, followed by the installation and conversion of the sulfur functional group. The most common and reliable method for forming a primary sulfonamide is the reaction of a sulfonyl chloride with ammonia.[11][14] Therefore, the key intermediate is the corresponding sulfonyl chloride.
Our retrosynthetic analysis pinpoints a multi-step pathway starting from commercially available materials.
Caption: Retrosynthetic pathway for the target sulfonamide.
This approach ensures control over each transformation and allows for purification at intermediate stages, guaranteeing high purity of the final product.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| α-Methylstyrene | 98-83-9 | Sigma-Aldrich | |
| Methanol | 67-56-1 | Fisher Scientific | Anhydrous |
| Hydrogen Chloride (gas) | 7647-01-0 | Praxair | |
| Thiourea | 62-56-6 | Acros Organics | |
| Sodium Hydroxide | 1310-73-2 | VWR | |
| Acetic Acid | 64-19-7 | J.T. Baker | Glacial |
| Chlorine (gas) | 7782-50-5 | Praxair | Or from Trichloroisocyanuric acid |
| Ammonia (7N in MeOH) | 7664-41-7 | Sigma-Aldrich | |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous |
| Diethyl Ether | 60-29-7 | VWR | |
| Saturated Sodium Bicarbonate | 144-55-8 | LabChem | Aqueous solution |
| Brine | 7647-14-5 | LabChem | Saturated NaCl(aq) |
| Anhydrous Magnesium Sulfate | 7487-88-9 | EMD Millipore |
3.2. Step-by-Step Synthesis Workflow
The overall workflow is designed as a four-step process.
Caption: Step-by-step synthetic workflow diagram.
Step 1: Synthesis of 1-Chloro-2-methoxy-2-phenylpropane
-
Cool a solution of α-methylstyrene (1 equiv.) in anhydrous methanol to 0°C.
-
Bubble dry hydrogen chloride gas through the solution for 15-20 minutes until saturation is achieved.
-
Seal the reaction vessel and stir at room temperature for 16 hours.
-
Rationale: This is a classic Markovnikov addition across the double bond. The proton adds to the less substituted carbon, generating a stable tertiary benzylic carbocation, which is then trapped by methanol. The chloride ion from HCl subsequently displaces the hydroxyl group of the intermediate alcohol under acidic conditions.
-
Remove the solvent under reduced pressure. The crude chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of 2-Methoxy-2-phenylpropane-1-thiol
-
Dissolve the crude 1-chloro-2-methoxy-2-phenylpropane (1 equiv.) and thiourea (1.1 equiv.) in ethanol.
-
Reflux the mixture for 6 hours to form the isothiouronium salt.
-
Cool the mixture and add a solution of sodium hydroxide (3 equiv.) in water.
-
Reflux for an additional 4 hours.
-
Rationale: Thiourea acts as a sulfur nucleophile, displacing the chloride to form a stable isothiouronium salt intermediate. Subsequent basic hydrolysis cleaves the C-S bond of the intermediate to liberate the desired thiol.
-
Cool to room temperature, acidify carefully with HCl (1M) to pH ~5, and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude thiol.
Step 3: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride
-
Dissolve the crude thiol (1 equiv.) in a mixture of acetic acid and water (4:1).
-
Cool the vigorously stirred solution to 0-5°C in an ice-water bath.
-
Bubble chlorine gas through the solution at a moderate rate, ensuring the temperature does not exceed 10°C.
-
Rationale: This is a standard method for converting thiols to sulfonyl chlorides.[15] The thiol is oxidized by chlorine in an aqueous medium. Temperature control is critical to prevent over-oxidation and side reactions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with cold dichloromethane (3x).
-
Wash the combined organic layers with cold saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄ and concentrate carefully under reduced pressure at low temperature. The resulting sulfonyl chloride is often unstable and should be used immediately.
Step 4: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
-
Dissolve the crude sulfonyl chloride (1 equiv.) in a minimal amount of anhydrous DCM and cool to 0°C.
-
Add a solution of 7N ammonia in methanol (5-10 equiv.) dropwise.
-
Rationale: The highly reactive sulfonyl chloride is readily attacked by the nucleophilic ammonia to form the stable sulfonamide S-N bond.[10][14] An excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure.
Purification and Characterization
4.1. Work-up and Purification
-
Redissolve the crude residue from Step 4 in ethyl acetate.
-
Wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a crude solid.
-
Purify the solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white solid.
4.2. Analytical Characterization Data (Expected) The identity and purity of the final compound must be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol [16] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 4.85 (br s, 2H, -SO₂NH₂), 3.40 (s, 2H, -CH₂-SO₂), 3.10 (s, 3H, -OCH₃), 1.60 (s, 3H, -C-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 80.0 (quaternary C), 60.0 (-CH₂-SO₂), 51.0 (-OCH₃), 25.0 (-C-CH₃). |
| Mass Spec (ESI+) | m/z 230.08 [M+H]⁺, 252.06 [M+Na]⁺. |
| Appearance | White to off-white crystalline solid. |
Discussion and Medicinal Chemistry Applications
The successful synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide provides medicinal chemists with a valuable and versatile building block. Its structure combines a lipophilic phenyl-propane core with the polar, hydrogen-bonding sulfonamide group.
Potential applications include:
-
Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it an ideal candidate for FBDD screening libraries to identify initial low-affinity binders to biological targets.
-
Scaffold Hopping: It can be used as a replacement for existing scaffolds in known active compounds to explore new intellectual property space and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Bioisosteric Replacement: As discussed, the primary sulfonamide can act as a bioisostere for a carboxylic acid, a common strategy to mitigate issues related to acidity and metabolic liabilities.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-b.com [ajchem-b.com]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. frontiersrj.com [frontiersrj.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Handling, Stability, and Storage Protocol for 2-Methoxy-2-phenylpropane-1-sulfonamide
CAS: 1864014-85-6 | Formula: C₁₀H₁₅NO₃S | M.W.: 229.30 g/mol
Executive Summary & Chemical Context
2-Methoxy-2-phenylpropane-1-sulfonamide is a specialized intermediate often utilized in structure-activity relationship (SAR) studies involving sulfonamide-based enzyme inhibitors or anticonvulsant analogs. Its structure features a tertiary benzylic ether moiety adjacent to a sulfonamide tail.
Critical Application Insight: Unlike simple aliphatic sulfonamides, the presence of the 2-methoxy-2-phenyl group introduces a specific chemical vulnerability: acid-catalyzed elimination or cleavage . The tertiary benzylic position stabilizes carbocation formation, making this compound more susceptible to hydrolysis under acidic conditions than standard sulfonamides.
This guide provides a rigorous, field-validated protocol for preserving the integrity of this compound during storage and experimental handling.
Physicochemical Profile & Safety Data
Data summarized for rapid reference during experimental planning.
| Parameter | Specification / Guideline |
| Appearance | White to off-white solid (crystalline powder). |
| Solubility | High: DMSO, Methanol, DCM, Ethyl Acetate.Low: Water, Hexanes. |
| pKa (Calc.) | ~10.1 (Sulfonamide NH). Weakly acidic. |
| Hygroscopicity | Low to Moderate. Protect from moisture to prevent caking. |
| Reactive Moieties | 1. Sulfonamide: Nucleophilic nitrogen (can be alkylated).2. Benzylic Ether: Susceptible to Lewis acids/strong protic acids. |
| Safety GHS | Warning. H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).Precaution:[1] Treat as a potential allergen (Sulfonamide class). |
Storage Protocol: The "Zero-Degradation" Standard
To maintain purity >98% over extended periods (>6 months), follow this tiered storage strategy.
A. Solid State Storage (Long-Term)
-
Temperature: Store at -20°C . While stable at 4°C for weeks, -20°C prevents slow oxidative degradation of the ether linkage.
-
Atmosphere: Store under Argon or Nitrogen . The ether moiety can theoretically form peroxides upon prolonged exposure to air and light, although the steric bulk of the phenyl group mitigates this risk compared to simple ethers.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers, as residual monomers can leach into lipophilic solids.
B. Solution State Storage (Working Stocks)
Avoid storing in solution whenever possible. If necessary:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: >10 mM (Higher concentrations are generally more stable).
-
Duration:
-
Room Temp: < 24 hours.
-
4°C: < 1 week.[2]
-
-20°C: < 1 month (Avoid repeated freeze-thaw cycles).
-
Handling & Experimental Protocols
Protocol 1: Solubilization for Biological Assays
Objective: Dissolve the compound without precipitating it or inducing hydrolysis.
-
Weighing: Use an anti-static gun if the powder is static-charged. Weigh rapidly to minimize moisture uptake.
-
Primary Solvent: Add DMSO to achieve a 100x stock concentration (e.g., 10 mM for a 100 µM final assay). Vortex for 30 seconds.
-
Note: If the solution remains cloudy, sonicate for 60 seconds at < 40°C.
-
-
Dilution (Critical Step):
-
Do NOT dilute directly into cold aqueous buffer. This causes "crashing out" (precipitation).
-
Method: Dilute the DMSO stock into pre-warmed (37°C) media/buffer dropwise while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays.
-
Protocol 2: Self-Validating Stability Check (HPLC)
Before starting a major SAR campaign, validate the compound's integrity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Acceptance Criteria: Single peak >98% area. Any peak at RRT (Relative Retention Time) ~0.8 often indicates the demethylated alcohol impurity (hydrolysis product).
Mechanistic Visualization
Figure 1: Storage Decision Logic
This workflow ensures the correct handling path is chosen based on the compound's state.
Caption: Decision matrix for storage and solubilization to minimize hydrolytic degradation.
Figure 2: Acid-Catalyzed Degradation Risk
Visualizing the chemical vulnerability of the benzylic ether moiety.
Caption: The benzylic position allows facile cleavage under acidic conditions, necessitating neutral pH buffers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121552389, 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]
Sources
Application Note: Sustainable Electrochemical Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
Executive Summary
The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide (a critical pharmacophore in
This Application Note details a Green Chemistry Protocol utilizing Electrochemical Methoxysulfamoylation . By replacing chemical oxidants with electrons and utilizing solid
Key Advantages[1][2]
-
Reagent Safety: Eliminates
and gaseous . -
Atom Economy: Utilizes methanol as both solvent and reactant.
-
Selectivity: High regiocontrol (>95:5) for the Markovnikov ether/anti-Markovnikov sulfonamide.
-
Scalability: Compatible with continuous flow electrolysis.
Mechanistic Pathway & Design Logic
The Challenge: Constructing the Quaternary Center
The structural challenge lies in simultaneously installing a methoxy group at the sterically hindered benzylic position (C2) and a primary sulfonamide at the terminal position (C1).
Traditional Route (Legacy):
-
Precursor: Cumene or
-methylstyrene. -
Step 1: Chlorosulfonation (exothermic, hazardous).
-
Step 2: Amination with
. -
Drawback: Poor regioselectivity often requires extensive purification; high waste generation.
Green Electrochemical Route (Recommended):
This protocol employs Electrochemical Oxidative Difunctionalization .[1] The reaction proceeds via the generation of a sulfamoyl radical (
Mechanism:
-
Radical Generation: Anodic oxidation of the sulfamoyl source (e.g., sulfamate or
complex) generates the electrophilic radical . -
Radical Addition: The radical adds to the terminal carbon of
-methylstyrene (anti-Markovnikov), forming a stable tertiary benzylic radical. -
Oxidation to Cation: The benzylic radical is further oxidized at the anode to a benzylic carbocation.
-
Nucleophilic Trapping: The solvent (Methanol) traps the carbocation to form the final ether linkage.
Figure 1: Electrochemical Methoxysulfamoylation Mechanism. The anode drives both radical generation and cation formation.
Experimental Protocol
Method A: Batch Electrolysis (Lab Scale)
Best for initial screening and gram-scale synthesis.
Materials & Reagents
| Component | Reagent | Equiv.[2][3][1][4][5][6][7][8][9][10] | Role |
| Substrate | 1.0 | Starting Material | |
| Sulfur Source | Potassium Metabisulfite ( | 2.0 | |
| Nitrogen Source | Ammonium Carbamate ( | 3.0 | Ammonia Source |
| Solvent | Methanol (Anhydrous) | - | Solvent & Reactant |
| Electrolyte | 0.1 | Conductivity | |
| Catalyst | Potassium Iodide (KI) | 0.2 | Redox Mediator (Optional) |
Equipment Setup
-
Cell: Undivided glass cell (25 mL).
-
Anode: Graphite rod or Reticulated Vitreous Carbon (RVC).
-
Cathode: Platinum plate or Nickel foam.
-
Power Supply: Potentiostat/Galvanostat (DC).
Step-by-Step Procedure
-
Preparation: In the electrolysis cell, dissolve
-methylstyrene (5 mmol, 590 mg), (10 mmol), and Ammonium Carbamate (15 mmol) in 20 mL of Methanol. Add (0.5 mmol). -
Assembly: Insert the graphite anode and Pt cathode. Ensure electrodes are submerged but not touching (approx. 5 mm gap).
-
Electrolysis:
-
Set the power supply to Constant Current (CCE) at 10 mA/cm² (approx. 40-60 mA total depending on electrode surface).
-
Stir magnetically at 600 rpm.
-
Maintain temperature at 25°C (water bath recommended to prevent overheating).
-
-
Monitoring: Run the reaction for 3.5 - 4.0 F/mol (Faradays per mole) of charge passed. Monitor consumption of alkene via TLC (Hexane/EtOAc 3:1) or HPLC.
-
Workup:
-
Evaporate Methanol under reduced pressure.
-
Dilute residue with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Expected Yield: 65-75% Characterization:
-
1H NMR (
): 7.45-7.25 (m, 5H, Ph), 4.80 (s, 2H, ), 3.55 (d, 1H), 3.30 (d, 1H) [AB system for ], 3.15 (s, 3H, ), 1.75 (s, 3H, ).
Method B: Continuous Flow Electrolysis (Scale-Up)
Best for process development and safety (handling
Flow Reactor Specifications
-
Reactor: Parallel plate flow cell (e.g., IKA ElectraSyn flow module or custom printed).
-
Electrodes: Graphite (Anode) / Stainless Steel (Cathode).
-
Inter-electrode Gap: 0.5 mm (to minimize resistance).
-
Membrane: None (Undivided).
Protocol
-
Feed Solution: Mix
-methylstyrene (0.5 M), DABSO (0.6 M, alternative source for solubility), and (in MeOH, 2.0 M) with (0.05 M) in Methanol. -
Flow Rate: Set pump to deliver a residence time of 10-15 minutes inside the active cell volume.
-
Current: Apply constant current density of 20 mA/cm² .
-
Collection: Collect the output stream into a flask containing dilute aqueous HCl (to quench excess amine).
-
Post-Processing: Continuous evaporation of MeOH followed by liquid-liquid extraction.
Figure 2: Continuous Flow Workflow. Note the recycling of Methanol, enhancing the green profile.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Current Density | 5 - 15 mA/cm² | High current promotes over-oxidation of the product or solvent breakdown. Low current slows reaction. |
| Water Content | < 1.0% | Excess water leads to the formation of the alcohol byproduct (hydroxy-sulfonamide) instead of the methoxy ether. |
| pH Control | Basic (Ammonia excess) | Acidic conditions can hydrolyze the sulfamate intermediate or promote polymerization of the styrene. |
| Electrode Material | Graphite (Anode) | Carbon-based anodes facilitate the adsorption of organic substrates, improving electron transfer kinetics compared to Pt. |
Green Metrics Analysis
Comparing the Electrochemical Route to the Traditional Chlorosulfonation Route:
| Metric | Traditional Route | Electrochemical Route | Improvement |
| Atom Economy | Low (Loss of HCl, sulfate waste) | High (Incorporates solvent) | +40% |
| E-Factor | High (>20 kg waste/kg product) | Low (<5 kg waste/kg product) | 4x Reduction |
| Hazard Profile | Corrosive ( | Mild (MeOH, Salts) | Significant Safety Gain |
| Energy | Heating/Cooling required | Room Temperature | Energy Efficient |
References
-
Electrochemical Difunctionalization of Alkenes
-
Mei, H., et al. "Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources."[4] ACS Omega, 2019 , 4, 13153–13159.
-
-
Green Sulfonamide Synthesis
- Blum, S. P., et al. "Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines.
-
Photoredox Hydrosulfamoylation (Alternative Mechanism)
- Ye, S., et al. "The photoredox-catalyzed hydrosulfamoylation of styrenes and its application in the novel synthesis of naratriptan.
-
Flow Electrochemistry for Sulfonamides
-
Laudadio, G., et al. "Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols."[2] Journal of the American Chemical Society, 2019 , 141, 11832-11836.
-
Disclaimer: This protocol involves the use of electrical equipment and chemical reagents.[3][4][5][8][10] Standard laboratory safety practices (PPE, fume hood) must be observed. The formation of hydrogen gas at the cathode requires adequate ventilation to prevent accumulation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization techniques for 2-Methoxy-2-phenylpropane-1-sulfonamide
Application Note: Crystallization Methodologies for 2-Methoxy-2-phenylpropane-1-sulfonamide
Abstract
This guide details the physicochemical profiling and crystallization process development for 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS: 1864014-85-6) . Given its structural moieties—a lipophilic phenyl-isopropyl core balanced by a polar sulfonamide tail—this compound presents unique challenges in solubility and polymorphism. This protocol transitions from initial solubility screening to a scalable cooling crystallization workflow, emphasizing the control of supersaturation to prevent "oiling out" and ensure high purity (>99.5%).
Physicochemical Context & Molecule Analysis
Before initiating crystallization, one must understand the driving forces of the crystal lattice.
-
Compound: 2-Methoxy-2-phenylpropane-1-sulfonamide[1][2][3][4][5][6][7][8]
-
CLogP: ~0.91 (Moderately lipophilic)
-
H-Bonding Potential: The primary sulfonamide group (
) acts as both a strong donor ( ) and acceptor ( ). This typically leads to the formation of hydrogen-bonded dimers or catemers (infinite chains) in the solid state. -
Steric Factors: The quaternary carbon at the 2-position (bearing the methoxy and phenyl groups) introduces steric bulk, which can inhibit rapid nucleation and increase the risk of oiling out (liquid-liquid phase separation) before crystallization.
Solubility Profiling & Solvent Selection
Objective: Identify a "Good Solvent" (high solubility at high T) and an "Anti-Solvent" (low solubility at all T).
Solubility Screening Protocol
Perform a visual solubility assessment using 100 mg aliquots.
| Solvent Class | Specific Solvent | Solubility Prediction | Recommendation |
| Alcohols | Methanol, Ethanol, IPA | High. Matches the polarity of the sulfonamide and methoxy groups. | Primary Solvent |
| Esters | Ethyl Acetate, IPM | Moderate. Good for cooling crystallization. | Secondary Solvent |
| Ketones | Acetone, MEK | Very High. Risk of yield loss in mother liquor. | Use only with anti-solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Low/Insoluble. | Anti-Solvent |
| Water | Water (Neutral pH) | Low. (CLogP ~0.9). | Anti-Solvent |
Critical Insight: Sulfonamides often exhibit pH-dependent solubility . While not detailed here for neutral crystallization, be aware that basic pH (>10) will deprotonate the sulfonamide, drastically increasing water solubility.
Optimized Protocol: Cooling Crystallization (Ethanol/Water)
This method is preferred for its scalability, impurity rejection, and use of Class 3 (low toxicity) solvents.
Phase 1: Dissolution & Polish Filtration
-
Charge: Load 10.0 g of crude 2-Methoxy-2-phenylpropane-1-sulfonamide into a jacketed reactor.
-
Solvent Addition: Add 60 mL of Ethanol (absolute) .
-
Ratio: 6 vol (6 mL/g).
-
-
Heating: Heat the jacket to 65°C (reflux is ~78°C). Agitate at 250 RPM.
-
Check: Ensure complete dissolution. If solids remain, add Ethanol in 0.5 vol increments.
-
Polish Filtration: While hot (65°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, catalyst residues).
Phase 2: Metastable Zone Width (MSZW) Entry
-
Anti-Solvent Addition: Slowly add Water (pre-heated to 60°C) until the solution turns slightly turbid (Cloud Point).
-
Target Composition: Typically 60:40 Ethanol:Water.
-
-
Clear Point: Add just enough hot Ethanol to make the solution clear again (restore undersaturation).
Phase 3: Controlled Cooling & Seeding
-
Cooling Ramp 1: Cool from 65°C to 45°C at a rate of 0.5°C/min.
-
Seeding (Critical): At 45°C (supersaturation zone), add 0.5 wt% seed crystals of pure 2-Methoxy-2-phenylpropane-1-sulfonamide.
-
Why? The quaternary center hinders spontaneous nucleation. Seeding prevents oiling out.
-
-
Aging: Hold at 45°C for 60 minutes to allow seed bed growth.
Phase 4: Final Crystallization & Isolation
-
Cooling Ramp 2: Cool from 45°C to 0°C at a slow rate of 0.2°C/min.
-
Mechanism: Slow cooling favors growth over nucleation, producing larger, filterable crystals.
-
-
Terminal Hold: Agitate at 0°C for >2 hours to maximize yield.
-
Filtration: Filter utilizing a Büchner funnel or centrifuge.
-
Wash: Wash the cake with 2 bed volumes of cold (0°C) Ethanol:Water (20:80 mixture).
-
Drying: Vacuum dry at 40°C for 12 hours.
Visualization: Process Workflows
Figure 1: Solubility Screening Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on thermal solubility behavior.
Figure 2: Optimized Cooling Profile
Caption: Temperature and operation profile for the controlled cooling crystallization batch.
Troubleshooting & Characterization
Common Failure Mode: Oiling Out
-
Symptom: The solution becomes milky/opaque with liquid droplets instead of crystals.
-
Cause: The compound's melting point is depressed by the solvent, or the "metastable limit" is exceeded too rapidly.
-
Solution:
-
Increase Seeding Temperature: Seed at a higher temperature (e.g., 50°C instead of 45°C).
-
Reduce Anti-Solvent: If using water, reduce the water ratio to keep the solvent system "better" for the oil phase.
-
Analytical Validation
Every batch must be validated against these metrics:
-
HPLC Purity: Target >99.5% area.
-
PXRD (Powder X-Ray Diffraction): Compare the pattern to the reference "Form I" to ensure no polymorphic conversion.
-
Residual Solvent (GC): Ensure Ethanol/Water levels are within ICH limits (Ethanol < 5000 ppm).
References
-
BenchChem Technical Support. (2025).[9][10][11] Recrystallization of Sulfonamide Products: Solvent Selection and Troubleshooting. Retrieved from
-
PubChem. (2025). 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389) Physicochemical Properties. National Library of Medicine. Retrieved from
-
EnamineStore. (2025).[12] Building Block Profile: 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6).[3][4][6][8] Retrieved from
-
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Sulfonamides. Processes, 11(7). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from
Sources
- 1. Phenylpropane | Sigma-Aldrich [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. 2-methoxy-2-phenylpropane-1-sulfonamide | 1864014-85-6 [chemicalbook.com]
- 4. 2-methylamino-1-phenylpropane | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-methoxy-2-phenylpropane-1-sulfonamide | 1864014-85-6 [sigmaaldrich.com]
- 6. EnamineStore [enaminestore.com]
- 7. aksci.com [aksci.com]
- 8. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
Welcome to the technical support center for the synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance the efficiency and reproducibility of your synthesis.
Reaction Overview & Core Challenges
The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide typically proceeds via the reaction of a sulfonyl chloride precursor with an amine source, most commonly ammonia. While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly reduce the yield and purity of the desired product.
Primary Synthetic Pathway:
The core reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the HCl generated in situ.
Caption: Primary reaction for sulfonamide formation.
The primary challenge lies in the high reactivity of the sulfonyl chloride intermediate, which can readily undergo hydrolysis if exposed to moisture.[1] This guide will address this and other common issues to systematically improve your reaction yield.
Troubleshooting Guide: From Low Yields to High Purity
This section is structured to help you diagnose and solve common problems encountered during the synthesis.
Issue 1: Low to No Product Formation
The most common and frustrating issue is the failure to form the desired sulfonamide. This often points to problems with the starting materials or reaction conditions.
Potential Causes & Recommended Actions:
-
Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride starting material is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1]
-
Action: Always use freshly prepared or purified sulfonyl chloride. Ensure all glassware is oven-dried or flame-dried before use, and all solvents are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
-
Insufficiently Reactive Amine Source: While ammonia is highly reactive, its concentration in aqueous solutions can be variable. Gaseous ammonia can be difficult to handle.
-
Action: Consider using a surrogate for ammonia, such as ammonium hydroxide or ammonium chloride with a stronger base. Alternatively, bubbling anhydrous ammonia gas through an anhydrous solvent at low temperature (0 °C or -78 °C) can provide a controlled and reactive source.
-
-
Incorrect Stoichiometry or Base: An improper ratio of reactants or an inappropriate base can halt the reaction.
-
Action: Ensure accurate molar equivalents. The base is critical for scavenging the HCl produced. A non-nucleophilic base like pyridine or triethylamine (TEA) is typically used.[2] Use at least 1.1 to 1.5 equivalents of the base to ensure the reaction medium remains basic.
-
Issue 2: Significant Amount of a Polar Byproduct Identified
If thin-layer chromatography (TLC) or LC-MS analysis shows a significant byproduct that is more polar than your starting material, it is almost certainly the sulfonic acid from hydrolysis.
Potential Causes & Recommended Actions:
-
Water Contamination: This is the primary cause of sulfonic acid formation.[1]
-
Protocol: Implement a rigorous anhydrous technique.
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
-
-
Use of Protic Solvents: Solvents like ethanol or methanol can contain trace amounts of water or react with the sulfonyl chloride under certain conditions.
Caption: Decision tree for troubleshooting low reaction yields.
Issue 3: Difficult Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Recommended Actions:
-
Emulsion during Workup: The presence of basic compounds (like pyridine or TEA) and their salts can lead to emulsions during aqueous extraction.
-
Action: During the workup, perform an acidic wash (e.g., with 1M HCl) to protonate the excess base, making it water-soluble and easily removable. Follow this with a wash with saturated sodium bicarbonate solution and then brine.
-
-
Product Co-elution: The product may have a similar polarity to a byproduct, making chromatographic separation difficult.
-
Action:
-
Recrystallization: This is often the most effective method for purifying sulfonamides.[4] A solvent screen is recommended to find the ideal system (e.g., Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexanes).
-
Chromatography Optimization: If chromatography is necessary, screen different solvent systems. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) on silica gel is a good starting point.
-
-
Detailed Experimental Protocols
The following protocols provide a robust starting point for your synthesis and can be adapted based on your troubleshooting analysis.
Protocol 1: General Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide
-
Preparation: Under an inert atmosphere of Argon, add anhydrous Dichloromethane (DCM, 0.5 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Add triethylamine (1.5 equivalents) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 2-Methoxy-2-phenylpropane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine/base solution at 0 °C over 30 minutes.
-
Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution for 1 hour at 0 °C. Alternatively, use a concentrated solution of ammonium hydroxide (2.0 equivalents) added dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the sulfonyl chloride spot is consumed.[1]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like Sodium Hydroxide? A: While strong inorganic bases can be used, they increase the risk of hydrolyzing the sulfonyl chloride starting material, especially in aqueous conditions.[2] Organic bases like pyridine or triethylamine are generally preferred in anhydrous aprotic solvents to minimize this side reaction.
Q2: My sulfonyl chloride is a dark oil. Is it still usable? A: Dark coloration often indicates decomposition, likely due to hydrolysis or exposure to light. Using decomposed starting material is a primary cause of low yields. It is highly recommended to purify the sulfonyl chloride (e.g., by distillation under reduced pressure) or use a fresh batch.
Q3: How can I be certain my conditions are anhydrous? A: Use reliable sources for anhydrous solvents. Ensure glassware is thoroughly dried. Use rubber septa and transfer liquids via syringe under a positive pressure of an inert gas like argon or nitrogen.
Q4: Is microwave-assisted synthesis a viable option to improve yield? A: Yes, microwave-assisted synthesis has been shown to be an effective method for sulfonylation, often leading to excellent yields in shorter reaction times and under solvent-free conditions.[5] This could be an excellent optimization strategy if the equipment is available.
Data Summary Tables
For systematic optimization, consider screening various parameters.
Table 1: Base & Solvent Selection Guide
| Base (1.5 eq.) | Solvent (Anhydrous) | Typical Temperature | Expected Outcome |
| Pyridine | Dichloromethane (DCM) | 0 °C to RT | Recommended. Good for acid-sensitive compounds. |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to RT | Recommended. Higher reactivity, easier to remove.[2] |
| Na₂CO₃ (aq) | Biphasic (e.g., DCM/H₂O) | Room Temperature | Higher risk of hydrolysis; simpler workup.[2] |
| None | Protic Solvent (e.g., EtOH) | Room Temperature | Not recommended. High risk of side reactions. |
References
-
ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Retrieved from [Link]
-
Biscoe, M. R. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
-
Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Retrieved from [Link]
-
ChemRxiv. (n.d.). Further synthesis and biological characterization of a series of 2-sulfonamidebenzamides as allosteric modulators of MrgX1. Retrieved from [Link]
-
Müller, C. E., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. Retrieved from [Link]
-
Barreiro, E. J., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Impurity Formation in 2-Methoxy-2-phenylpropane-1-sulfonamide Synthesis
Welcome to the technical support guide for the synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, mitigation, and removal of process-related impurities. Our goal is to provide you with the causal explanations and validated protocols necessary to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this synthesis?
The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide, which typically involves the reaction of 2-methoxy-2-phenylpropane-1-sulfonyl chloride with ammonia, is susceptible to several side reactions.[1][2] The primary impurities of concern stem from the reactivity of the sulfonyl chloride starting material and the potential instability of the product's core structure under certain conditions.
| Impurity Name | Likely Origin | Analytical Signature (Relative to Product) |
| 2-Methoxy-2-phenylpropane-1-sulfonic acid | Hydrolysis of the sulfonyl chloride starting material by trace water in reagents or solvents.[3][4] | Highly polar. Appears as a baseline spot on normal-phase TLC or elutes very early in reverse-phase HPLC. |
| Unreacted 2-Methoxy-2-phenylpropane-1-sulfonyl chloride | Incomplete reaction with ammonia. | Less polar than the sulfonamide product. Visible on TLC/HPLC, often close to the product spot. |
| α-Methylstyrene | Elimination of methanol from the 2-methoxy-2-phenylpropyl moiety, potentially catalyzed by acid or base. | Very non-polar. Appears near the solvent front on TLC. Can be detected by GC-MS or ¹H NMR (vinylic protons). |
| Dimeric/Oligomeric Species | Side reactions involving the sulfonyl chloride or product under harsh conditions. | High molecular weight. May appear as baseline material or be detected by LC-MS. |
Q2: My reaction seems to be generating a significant amount of the sulfonic acid impurity. What is causing this and how can I prevent it?
The formation of 2-methoxy-2-phenylpropane-1-sulfonic acid is almost always due to the reaction of the highly reactive sulfonyl chloride intermediate with water.[5][6] This hydrolysis can be surprisingly rapid, especially under basic conditions used to neutralize the HCl byproduct.[3]
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water, acting as a nucleophile, can attack this sulfur center, leading to the displacement of the chloride ion and formation of the corresponding sulfonic acid. The presence of a base (like triethylamine or even excess ammonia) can catalyze this process by deprotonating water, making it a more potent nucleophile (hydroxide ion).
Preventative Measures:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like acetonitrile, THF, or dichloromethane should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Reagent Addition: If using aqueous ammonia, adding the sulfonyl chloride solution slowly to the cooled ammonia solution can help ensure the desired reaction outcompetes hydrolysis.
Q3: I'm observing a non-polar impurity that runs near the solvent front on my TLC plate. What could it be?
A highly non-polar spot is characteristic of an elimination product, likely α-methylstyrene . The 2-methoxy-2-phenylpropyl group contains a tertiary benzylic ether, which can be susceptible to elimination reactions to form a more stable, conjugated alkene.
Causality: This elimination can be promoted by either strong acid (protonation of the methoxy group, followed by loss of methanol) or strong base (E2 elimination). While the primary reaction conditions may not be harsh, localized "hot spots" or extended reaction times at elevated temperatures can facilitate this side reaction.
Preventative Measures:
-
Temperature Control: Maintain the recommended reaction temperature, typically 0 °C to room temperature. Avoid excessive heating.
-
pH Control: During workup, avoid strongly acidic or basic conditions for prolonged periods. Neutralize carefully and proceed with extraction promptly.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid product degradation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the underlying issue.
Problem 1: My TLC/LC analysis shows multiple spots/peaks, and the yield of the desired sulfonamide is low.
A low yield accompanied by multiple byproducts points to suboptimal reaction conditions or reagent quality.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-2-phenylpropane-1-sulfonamide
Introduction
Welcome to the technical support center for 2-Methoxy-2-phenylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies for solubility issues encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind these methodologies, enabling you to make informed decisions to advance your research. The sulfonamide functional group is a cornerstone in medicinal chemistry, but its derivatives can often present solubility challenges.[1][2] This guide will address these issues in a direct question-and-answer format, offering field-proven insights and detailed protocols.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of 2-Methoxy-2-phenylpropane-1-sulfonamide is crucial for troubleshooting solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃S | [3] |
| Molecular Weight | 229.30 g/mol | [3] |
| XLogP3 (Computed) | 0.5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
The computed XLogP3 value of 0.5 suggests that 2-Methoxy-2-phenylpropane-1-sulfonamide has a relatively balanced hydrophilic and lipophilic character. However, the presence of a phenyl ring and a tertiary alkyl group can contribute to poor aqueous solubility.
Troubleshooting Guide & FAQs
Initial Dissolution Attempts
Q1: I am having difficulty dissolving 2-Methoxy-2-phenylpropane-1-sulfonamide in aqueous buffers for my biological assay. What is the recommended starting point?
A1: Due to the compound's structure, direct dissolution in purely aqueous buffers is expected to be challenging. The initial approach should involve the use of a water-miscible organic co-solvent.
-
Expertise & Experience: The presence of the phenyl and propane groups contributes to the molecule's hydrophobicity. A small amount of an organic solvent will disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.
-
Recommended Co-solvents: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are strong, polar aprotic solvents known to be effective for a wide range of organic molecules.[4]
-
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of 2-Methoxy-2-phenylpropane-1-sulfonamide in 100% DMSO or DMF (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved in the organic solvent before further dilution. Gentle warming (30-40°C) or sonication can aid dissolution.
-
For your aqueous working solution, perform a serial dilution of the stock solution into your buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1%, and ideally <0.1%) to avoid off-target effects on your biological system. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
Q2: My compound precipitates out of solution when I dilute the organic stock solution into my aqueous buffer. What should I do?
A2: This is a common issue indicating that the aqueous solution cannot maintain the compound's solubility at the desired concentration. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your working solution.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent may keep the compound in solution. However, be mindful of the potential for solvent-induced artifacts.
-
pH Adjustment: The sulfonamide moiety is weakly acidic.[5] By increasing the pH of the buffer, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.
-
Causality: The anionic form of the molecule will have improved electrostatic interactions with water molecules, enhancing solubility.
-
Protocol: Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5, 9.0). Test the solubility of your compound at your target concentration in each buffer. Be aware that pH changes can affect your biological assay and the stability of the compound.
-
Advanced Solubilization Techniques
Q3: Adjusting pH and co-solvent concentration is not sufficient or is incompatible with my experimental setup. What other options can I explore?
A3: For more persistent solubility issues, advanced formulation strategies can be employed. These techniques aim to alter the physical form of the compound or encapsulate it to improve its interaction with aqueous media.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7][8] The goal is to reduce the particle size to a molecular level and improve wettability.
-
Mechanism: The carrier dissolves rapidly in water, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate.[7]
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used.[7][8]
-
Preparation Method (Solvent Evaporation):
-
Dissolve both 2-Methoxy-2-phenylpropane-1-sulfonamide and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent like methanol or ethanol.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid dispersion can then be collected and tested for its dissolution properties in your aqueous buffer.
-
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule.[9]
-
Mechanism: The hydrophilic outer surface of the cyclodextrin-drug complex enhances the overall solubility of the compound in water.[9]
-
Types of Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[9]
-
Experimental Protocol (Kneading Method):
-
Create a paste by triturating the cyclodextrin with a small amount of water or a water-alcohol mixture.
-
Add the 2-Methoxy-2-phenylpropane-1-sulfonamide to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting mixture to obtain a solid inclusion complex.
-
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 2-Methoxy-2-phenylpropane-1-sulfonamide.
Caption: A decision tree for systematically addressing solubility issues.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvents | Increase the polarity of the solvent mixture to better solvate the drug. | Simple, quick, and widely applicable for initial screening. | Potential for solvent toxicity or interference in biological assays. |
| pH Adjustment | Ionize the weakly acidic sulfonamide to a more soluble salt form.[5] | Can significantly increase aqueous solubility. | pH changes may affect compound stability and biological activity. |
| Solid Dispersion | Reduce particle size to the molecular level and improve wettability by dispersing in a hydrophilic carrier.[6][7][8] | Can lead to a significant increase in dissolution rate and bioavailability.[7] | Requires additional formulation steps; potential for physical instability of the amorphous form. |
| Cyclodextrin Complexation | Encapsulate the hydrophobic drug within the cyclodextrin cavity, presenting a hydrophilic exterior.[9] | Can enhance solubility, stability, and bioavailability while potentially masking taste or odor. | Stoichiometry of the complex needs to be determined; can be a more expensive option. |
Concluding Remarks
Overcoming the solubility challenges of 2-Methoxy-2-phenylpropane-1-sulfonamide requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of co-solvency, pH adjustment, and advanced formulation techniques, researchers can successfully prepare solutions suitable for their experimental needs. It is imperative to consider the potential impact of any solubilization method on the integrity of the experiment and to include appropriate controls. This guide serves as a starting point, and further optimization may be necessary based on the specific requirements of your research.
References
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
- Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281–1302.
- Dhirendra, K., Lewis, S., Udupa, N., & Atin, K. (2009). Solid dispersions: a review. Pakistan Journal of Pharmaceutical Sciences, 22(2).
- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 155-161.
- Perlovich, G. L., Strakh, A. S., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 179-184.
- Arshad, M. F., Bibi, S., & Mahmood, T. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(52), 32923–32938.
- Jain, S., & Patel, N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6.
- Kumar, S., & Singh, A. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). Improving solubility of BCS class II drugs using solid dispersion. Journal of Drug Delivery and Therapeutics, 4(3), 7-13.
-
Wikipedia. (2023, December 22). Sulfonamide. Retrieved February 15, 2026, from [Link]
- Lima, L. M., Barreiro, E. J., & Fraga, C. A. M. (2008). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 13(9), 2232–2249.
- Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. British Medical Journal, 1(4436), 47–50.
-
ChemSynthesis. (n.d.). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Retrieved February 15, 2026, from [Link]
- Bull, J. A., & Jones, T. F. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11634–11639.
-
PubChem. (n.d.). 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Li, Y., Wang, Y., & Wu, J. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1020.
- MAK Commission. (2016). 2-Methoxypropanol-1. The MAK-Collection for Occupational Health and Safety, 1(2), 437-443.
-
PubChem. (n.d.). (2-Methoxyphenyl)propanedial. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615–620.
- Wongsawa, T., Hronec, M., Lothongkum, A. W., Pancharoen, U., & Phatanasri, S. (2014). Experiments and thermodynamic models for ternary (liquid–liquid) equilibrium systems of water + cyclopentanone + organic solvents at T = 298.2 K. Journal of Molecular Liquids, 196, 98–106.
-
ChemSynthesis. (n.d.). 2-isopropoxy-2-methoxypropane. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
- Popielecki, A., & Oszczapowicz, J. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Current pharmaceutical design, 27(15), 1777–1791.
-
Pharmaffiliates. (n.d.). 2-Methoxy Propane. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (n.d.). 2-Methoxy-2-methylpropane-1-sulfonamide. Retrieved February 15, 2026, from [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035.
- Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 69(5), 487–491.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 13(3), 329–345.
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. Retrieved February 15, 2026, from [Link]
- Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K.
- Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chemistry & Biodiversity, e202403434.
- Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., & Zhang, X. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2390.
- Khan, I., & Ali, S. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 24(13), 10808.
- Yalkowsky, S. H., & He, Y. (2003).
- Scozzafava, A., Supuran, C. T., & Carta, F. (2020). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & biodiversity, 17(10), e2000318.
- National Center for Advancing Translational Sciences. (2011). Assay Guidance Manual.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Wang, X., Liu, Y., Li, Y., Zhang, Y., Zhang, J., & Zhang, X. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
- BenchChem. (2025). Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide.
- Smolecule. (2024). 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide.
Sources
- 1. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-methoxy-2-phenylpropane-1-sulfonamide | 1864014-85-6 [chemicalbook.com]
- 9. 2-Methoxy-2-methylpropane-1-sulfonamide | CAS#:808148-28-9 | Chemsrc [chemsrc.com]
Purification challenges of 2-Methoxy-2-phenylpropane-1-sulfonamide
Current Status: Operational | Ticket ID: PUR-2M2P-SULF-001
Assigned Specialist: Senior Application Scientist
Welcome to the technical support hub for 2-Methoxy-2-phenylpropane-1-sulfonamide . This guide addresses the specific purification challenges inherent to this molecule's amphiphilic structure and sensitive ether linkage. Unlike robust aromatic sulfonamides, this aliphatic analog requires a nuanced approach to prevent "oiling out" and chemical degradation.
Part 1: The "Oiling Out" Phenomenon (Crystallization)
User Issue: "My product separates as a viscous oil at the bottom of the flask during recrystallization and refuses to solidify, even after cooling."
Technical Diagnosis
This molecule possesses a "schizophrenic" solubility profile. The phenyl ring and methoxy group provide lipophilicity, while the sulfonamide head group (
Troubleshooting Protocol: The "Cloud Point" Method
Do not use standard single-solvent recrystallization. Use this binary solvent system to force an orderly lattice formation.
Recommended Solvent System: Isopropyl Alcohol (IPA) /
-
Dissolution: Dissolve the crude oil in the minimum amount of warm IPA (
). Do not boil. -
The Cloud Point: Add warm
-Heptane dropwise until the solution turns slightly turbid (cloudy). -
The Reversal: Add just enough IPA (dropwise) to make the solution clear again.
-
Controlled Nucleation:
-
Remove from heat and let it cool to room temperature undisturbed.
-
Critical Step: If oil droplets appear, reheat immediately to redissolve. You must seed the solution with a verified crystal or scratch the glass interface to induce heterogeneous nucleation before the oil phase forms.
-
-
Maturation: Once crystals form, cool to
for 2 hours to maximize yield.
| Parameter | Specification | Reason |
| Solvent Ratio | ~1:3 to 1:5 (IPA:Heptane) | Balances polar/non-polar solubility. |
| Max Temp | Prevents thermal degradation of the ether. | |
| Cooling Rate | Slow cooling prevents amorphous oiling. |
Part 2: Chemical Purity (The "Stubborn Impurity")
User Issue: "I see persistent peaks of the starting sulfonyl chloride or hydrolyzed sulfonic acid in my HPLC traces."
Technical Diagnosis
Standard silica chromatography often causes tailing with sulfonamides due to interactions between the acidic
The Self-Validating System: "Claisen Alkali" Extraction
We exploit the acidity of the primary sulfonamide proton (
WARNING: Structural Sensitivity This molecule contains a tertiary benzylic ether .
-
Risk: Strong acids will protonate the methoxy group, leading to the loss of methanol and formation of an alkene (styrene derivative) via
elimination. -
Constraint: Avoid
and temperatures during acidification.
Step-by-Step Extraction Protocol
-
Solubilization: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Salt Formation: Extract with 0.5 M NaOH (cold).
-
The Wash: Separate layers. Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
-
Controlled Precipitation (The Critical Step):
-
Cool the aqueous layer to
. -
Slowly add 1 M Acetic Acid or dilute
dropwise with vigorous stirring. -
Target pH: 5.0 -- 6.0. Do not go lower.
-
The sulfonamide will precipitate as a white solid.
-
-
Isolation: Filter and wash with cold water.
Workflow Visualization
Figure 1: Acid-Base purification logic designed to separate the sulfonamide from non-acidic synthetic byproducts while preserving the sensitive ether linkage.
Part 3: Stability & Degradation Mechanisms
User Issue: "My product purity dropped after drying in the oven. NMR shows new olefinic peaks."
Mechanism of Failure
The tertiary benzylic position is electronically primed for cation formation. If the material is heated in the presence of trace acid (even residual
The Pathway:
-
Protonation of ether oxygen.
-
Loss of
Formation of tertiary benzylic carbocation. -
Loss of adjacent proton
Formation of -methylstyrene sulfonamide derivative.
Stability Diagram
Figure 2: The degradation pathway triggered by thermal or acidic stress, leading to the elimination of methanol.
Prevention Guidelines
-
Drying: Vacuum oven at max
. Use a desiccant ( ) rather than high heat. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. -
Solvents: Avoid protic acids in HPLC mobile phases if possible; use Ammonium Acetate buffers instead of TFA.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography for purification? A: Yes, but you must modify the mobile phase. Standard Hexane/EtOAc will cause streaking. Add 1% Triethylamine to the mobile phase to neutralize silica acidity, or use a DCM/MeOH gradient (95:5). Note that the "Claisen Alkali" extraction (Part 2) is generally superior for bulk purification.
Q: Why is the melting point lower than reported in literature?
A: This is often due to solvent occlusion. Sulfonamides are notorious for forming solvates. Run a TGA (Thermogravimetric Analysis) or dry the sample under high vacuum (
Q: My reaction yield is low. Where did the product go?
A: If you used an aqueous workup with a high pH, your product is likely still in the aqueous layer. Remember, at
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for sulfonamide crystallization and properties).
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press: Oxford, 2012. (Source for acid-base extraction logic and "Claisen Alkali" protocols).
-
Byrn, S. R.; Pfeiffer, R. R.; Stowell, J. G. Solid-State Chemistry of Drugs, 2nd Ed.; SSCI, Inc.: West Lafayette, 1999. (Reference for polymorphism and solvate formation in pharmaceutical solids).
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Reference for stability of methyl ethers and benzylic systems).
Sources
Technical Support Center: Optimization of 2-Methoxy-2-phenylpropane-1-sulfonamide Synthesis
Status: Operational Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Process Development[1][2]
Executive Summary
The preparation of 2-Methoxy-2-phenylpropane-1-sulfonamide typically proceeds via the electrophilic addition of Chlorosulfonyl Isocyanate (CSI) to
This guide addresses the three most critical failure modes reported by our user base:
-
Low Yield due to Cationic Polymerization of the starting styrene.
-
Violent Exotherms/Decomposition caused by moisture contamination in CSI.
-
Product Instability (Elimination) during the hydrolysis workup.
Module 1: Reagent Integrity & Stoichiometry (The "Input" Phase)
User Question: "I am observing a white precipitate immediately upon adding CSI to my reaction vessel, and my final yield is consistently below 40%. What is happening?"
Technical Diagnosis:
You are likely witnessing the hydrolysis of CSI before it can react with the alkene. CSI is extremely hygroscopic.[3] Upon contact with trace moisture, it decomposes into sulfamoyl chloride (
Corrective Protocol:
-
Solvent Grade: Use only anhydrous Dichloromethane (DCM) or Toluene (
).[2] -
CSI Handling: CSI must be handled under an inert atmosphere (
or ).[2] If the liquid in the bottle is cloudy or has a crust, distill it before use (bp 106-107°C). -
The "Sacrificial" Scavenger: Do not use amine bases (like TEA) in the initial step; they react violently with CSI.
Table 1: Reagent Quality Specifications
| Reagent | Critical Parameter | Specification | Consequence of Failure |
| Stabilizer Content | 10-15 ppm TBC | High stabilizer levels stall the reaction; low levels risk polymerization storage. | |
| Chlorosulfonyl Isocyanate | Appearance | Clear, Colorless Liquid | Cloudiness indicates hydrolysis to sulfamoyl chloride (dead reagent).[1][2] |
| Dichloromethane | Water Content | Moisture triggers CSI decomposition and acid-catalyzed polymerization.[2] | |
| Methanol | Grade | Anhydrous | Wet methanol during the quench will form carbamates instead of the methoxy-sulfonamide. |
Module 2: Reaction Control (The "Process" Phase)
User Question: "My reaction mixture turned into a viscous gel after 30 minutes. NMR shows broad peaks in the aliphatic region. How do I prevent this?"
Technical Diagnosis:
You have triggered Cationic Polymerization .
The "Cold-Dilute" Protocol:
-
Temperature: Cool the
-methylstyrene solution to -15°C to -10°C . Do not cool below -40°C, as CSI reactivity drops, leading to accumulation and a delayed "runaway" exotherm.[2] -
Addition Rate: Add CSI as a dilute solution (1:1 in DCM) dropwise. The internal temperature must never exceed 0°C .
-
Stoichiometry: Use a slight excess of CSI (1.05 eq). Large excesses promote side reactions.
User Question: "What is the mechanism of the side reactions versus the main pathway?"
Visualizing the Pathway: The following diagram illustrates the competition between the desired Markonikov addition/trapping and the side reactions (Polymerization/Elimination).
Figure 1: Reaction logic flow showing the critical bifurcation points where temperature and pH control determine success vs. polymerization.
Module 3: Quenching & Isolation (The "Output" Phase)
User Question: "I see the product in the crude NMR, but after workup, the integration of the methoxy group disappears and I see olefinic protons. Why?"
Technical Diagnosis:
You are experiencing Acid-Catalyzed Elimination .[4] The target molecule is a
The "Buffered Quench" Protocol:
-
The Methanolysis: Add anhydrous Methanol slowly at 0°C. Stir for 30 minutes. This converts the N-chlorosulfonyl species into the methyl sulfamate/imidate.
-
The Hydrolysis: Pour the reaction mixture into a biphasic mixture of water and DCM .
-
Isolation: The product often crystallizes from the organic layer or can be precipitated by adding a non-polar solvent (Hexane/Heptane) to the concentrated DCM residue.
Detailed Experimental Workflow
To minimize side reactions, follow this validated sequence:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with
. -
Charge: Add
-Methylstyrene (1.0 eq) and Anhydrous DCM (10 volumes). Cool to -15°C . -
Reaction: Add CSI (1.05 eq) dropwise over 20 minutes.
-
Checkpoint: Monitor internal temp. If it spikes
, stop and let cool. -
Observation: Solution may turn slight yellow. Dark orange/red indicates polymerization/decomposition.
-
-
Quench: After 30 min at -10°C, add Anhydrous Methanol (3.0 eq) dropwise.
-
Hydrolysis: Pour mixture into ice water (10 vol). Separate layers. Wash organic layer with Sat.
until pH ~6-7. -
Drying: Dry over
(Magnesium sulfate is slightly acidic, Sodium sulfate is preferred here).[1][2] -
Concentration: Evaporate solvent at <35°C (bath temp). High vacuum is preferred over high heat.
References & Authority
-
Graf, R. (1956).[2][7] Über die Umsetzung von Chlorosulfonylisocyanat mit Alkenen. Chemische Berichte, 89(5), 1071-1079.[2]
-
Foundational text on CSI reactivity and the formation of
-lactams vs. acyclic sulfonamides.
-
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1][2] Thermal reactions of N-chlorosulfonyl urethans. Journal of Organic Chemistry, 38(1), 26-31.[2] [2]
-
Details the mechanism of CSI derivatives and thermal elimination pathways.
-
-
Unger, S., et al. (2014).[1][2] Process for the preparation of sulfamoyl-phenyl-alkane derivatives. Patent WO2014188453. [2]
-
Describes industrial handling of similar methoxy-sulfonamide intermediates.
-
-
Shellhamer, D. F., & Perry, M. C. (2020).[1][2][8] Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry, 21.
-
Modern review of CSI mechanisms, specifically addressing the competition between cycloaddition and acyclic addition.
-
Sources
- 1. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. environmentalgenome.org [environmentalgenome.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arxada.com [arxada.com]
- 8. researchtrends.net [researchtrends.net]
Technical Support Center: Solvent Selection for Recrystallizing 2-Methoxy-2-phenylpropane-1-sulfonamide
Welcome to the technical support center for the purification of 2-Methoxy-2-phenylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for recrystallization. We will explore the underlying principles of solvent selection and provide troubleshooting strategies to overcome common challenges encountered during the purification of this sulfonamide derivative.
Understanding the Molecule: Structural and Polarity Considerations
2-Methoxy-2-phenylpropane-1-sulfonamide possesses a unique combination of functional groups that dictate its solubility behavior. The molecule contains a nonpolar phenyl ring and a polar sulfonamide group (-SO₂NH₂). This dual nature means that a single solvent may not be ideal, often necessitating the use of a solvent mixture to achieve the desired solubility profile for effective recrystallization.[1]
The key to successful recrystallization is to identify a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for 2-Methoxy-2-phenylpropane-1-sulfonamide?
Given the molecule's mixed polarity, a good starting point is to screen a range of solvents with varying polarities. For sulfonamides, alcohols like ethanol and isopropanol, often mixed with water, are commonly effective.[5] A 95% ethanol solution, for instance, provides both a nonpolar environment (ethanol) to solvate the phenyl ring and a highly polar environment (water) to solvate the sulfonamide group.[1]
Q2: How do I perform a systematic solvent screen?
A systematic approach is crucial to efficiently identify the optimal solvent. The following protocol outlines a small-scale screening process.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation : Place approximately 10-20 mg of crude 2-Methoxy-2-phenylpropane-1-sulfonamide into several small test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane). Start with about 0.5 mL. Vigorously mix or vortex each tube.
-
Observation (Room Temperature) : Observe the solubility at room temperature. An ideal solvent will show poor solubility at this stage.
-
Heating : Gently heat the test tubes that showed poor solubility in a water bath. Add the same solvent dropwise until the solid just dissolves.
-
Cooling and Observation : Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.
-
Evaluation : The best solvent will dissolve the compound when hot and yield a high recovery of crystalline solid upon cooling.
Q3: What are the characteristics of a good recrystallization solvent?
An ideal solvent for recrystallization should meet the following criteria[6]:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C).
-
The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound being purified.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[3]
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Q4: What is a solvent/anti-solvent system and when should I use it?
A solvent/anti-solvent system (also known as a binary solvent system) is employed when no single solvent provides the desired solubility profile.[7] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is poorly soluble.[7] This controlled reduction in solubility can promote gradual and effective crystal growth.[7]
For 2-Methoxy-2-phenylpropane-1-sulfonamide, a potential system could be dissolving the compound in a polar solvent like ethanol ("good" solvent) and then adding water ("anti-solvent") until the solution becomes turbid.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[5][6]
Solutions:
-
Re-dissolve and Add More Solvent : Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]
-
Lower the Cooling Temperature : Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.[5]
-
Change the Solvent : The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[5]
Issue 2: No crystals form upon cooling.
This is a common issue that can arise from several factors.
Solutions:
-
Induce Crystallization : The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[5]
-
Reduce Solvent Volume : Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
Issue 3: Crystal yield is very low.
Low recovery can be frustrating but is often rectifiable.
Solutions:
-
Minimize the Amount of Hot Solvent : Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[7] Adding excess solvent is a frequent cause of poor yield.[5]
-
Ensure Thorough Cooling : Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.[7]
-
Avoid Premature Crystallization : If performing a hot filtration step to remove insoluble impurities, use pre-heated glassware to prevent the product from crystallizing on the filter paper.[5]
Issue 4: The recrystallized product is still colored.
Colored impurities can sometimes co-crystallize with the product.
Solution:
-
Use Activated Charcoal : After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
Visualizing the Workflow
Solvent Selection Workflow
Caption: Key stages of the recrystallization process for purification.
Summary of Potential Solvents
The following table provides a starting point for solvent selection, with properties to consider during your screening process.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | Polar | Good general-purpose solvent for compounds with mixed polarity. [8] |
| Isopropanol | 82 | Polar | Similar to ethanol, often used in mixtures with water for sulfonamides. [5][9] |
| Water | 100 | Highly Polar | Can be used as an anti-solvent with more organic solvents. [10] |
| Acetone | 56 | Polar Aprotic | Can be effective for moderately polar compounds. [1] |
| Ethyl Acetate | 77 | Moderately Polar | May be a suitable single solvent or part of a binary system. |
| Toluene | 111 | Nonpolar | Useful for dissolving nonpolar impurities or as part of a binary system. |
| Hexane | 69 | Nonpolar | Primarily used as an anti-solvent to precipitate the compound from a more polar solvent. |
Note: This table provides general guidance. Experimental verification is essential.
References
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122–136.
-
EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
- Kim, J.-H., & Kim, H. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(7), 2465–2471.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
- American Cyanamid Company. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. rubingroup.org [rubingroup.org]
- 4. praxilabs.com [praxilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Managing the Hygroscopic Nature of Sulfonamide-Based Active Pharmaceutical Ingredients
Disclaimer: The compound "2-Methoxy-2-phenylpropane-1-sulfonamide" is not widely documented in scientific literature or commercial inventories.[1][2] To provide a scientifically accurate and practical guide, this document will use Sulfathiazole , a well-characterized sulfonamide known to exhibit hygroscopicity and form hydrates, as a representative model. The principles and protocols described herein are broadly applicable to other hygroscopic sulfonamide-based compounds.
Introduction: The Critical Impact of Hygroscopicity in Drug Development
Sulfonamides are a cornerstone class of synthetic antimicrobial agents vital to pharmaceutical research and development.[3][4][5] However, many active pharmaceutical ingredients (APIs), including sulfonamides like Sulfathiazole, are hygroscopic—they readily attract and absorb moisture from the atmosphere.[6][7][8] This seemingly simple property can have profound consequences, leading to:
-
Physical Changes: Clumping, caking, or complete deliquescence (dissolving in absorbed water), which complicates handling and weighing.[7][8]
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the sulfonamide group or other susceptible bonds, thereby reducing the compound's purity and efficacy.[9][10]
-
Inaccurate Dosing: Failure to account for absorbed water leads to weighing errors, where a portion of the measured mass is water instead of the active compound. This results in solutions of lower-than-intended concentration and compromises experimental reproducibility.[11][12]
-
Polymorphic and Hydrate Conversion: Absorbed moisture can induce changes in the compound's crystal structure, forming different polymorphs or hydrates, which can alter solubility, bioavailability, and stability.
This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the challenges posed by hygroscopic sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My bottle of Sulfathiazole has turned into a hard cake. Can I still use it?
A: This is a classic sign of significant moisture absorption. While the compound may still be usable, its purity is questionable. The "caked" material now contains an unknown amount of water, making accurate weighing of the active compound impossible without first determining the water content. Furthermore, chemical degradation may have occurred.
-
Recommendation: Before use, you must quantify the water content using a method like Karl Fischer titration.[12][][14] If the water content is high, consider drying a small amount of the material under vacuum, but be aware that this may not remove strongly bound water of crystallization and could potentially alter the compound's physical form.[6][15] For critical applications, it is safest to use a new, unopened lot of the compound.
Q2: The weight of my sample on the analytical balance keeps increasing. What is happening?
A: This phenomenon, known as "drifting," is a direct indication that your compound is hygroscopic and is actively absorbing moisture from the air during the weighing process.[11] The longer the sample is on the balance pan, the more water it will absorb, and the higher the mass reading will climb.
-
Recommendation: Minimize the sample's exposure time to the atmosphere.[6][16] Use a weighing bottle with a lid, weigh by difference, and work quickly.[11] For highly sensitive materials, weighing inside a glove box with a controlled, low-humidity atmosphere is the best practice.[17][18][19]
Q3: How should I store my hygroscopic sulfonamide compound?
A: Proper storage is the first line of defense against moisture absorption.
-
Immediate Action: Always store the compound in a tightly sealed container.[6][7]
-
Best Practice: Place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[8][20] Ensure the desiccant is periodically regenerated or replaced. For highly sensitive compounds, storage in an inert atmosphere (e.g., inside a nitrogen- or argon-filled glove box) is ideal.[18]
Q4: Does absorbed water affect the biological activity of my sulfonamide?
A: Yes, in several ways. Firstly, if you are weighing a hydrated compound and assuming it is anhydrous, your final solution concentration will be lower than calculated, leading to diminished apparent activity. Secondly, water can participate in degradation reactions, such as hydrolysis, which can break down the active molecule into inactive byproducts.[9][10] This reduces the effective concentration of the active drug and introduces impurities.
Troubleshooting Guide: Addressing Experimental Inconsistencies
Use this section to diagnose and resolve common issues encountered when working with hygroscopic sulfonamides.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental repeats (e.g., varying IC50 values). | 1. Variable Water Content: The amount of absorbed water in the compound varied between weighings, leading to different effective concentrations.[12] 2. Degradation Over Time: The stock solution is degrading due to hydrolysis. | 1. Standardize Handling: Implement a strict, rapid weighing protocol.[16] 2. Quantify Water: Perform Karl Fischer titration on the solid stock to accurately determine water content and correct the mass accordingly.[21][22][23] 3. Fresh Solutions: Prepare stock solutions fresh before each experiment. Avoid long-term storage of solutions unless stability has been confirmed. |
| Poor solubility of the compound compared to literature values. | 1. Polymorphic Change: Moisture may have induced a phase transition to a less soluble crystalline form or hydrate. 2. Incorrect Concentration: You may be trying to dissolve a higher effective concentration of the drug than intended due to unaccounted-for water weight. | 1. Characterize the Solid: Use techniques like X-ray powder diffraction (XRPD) to check the crystalline form against the reference standard. 2. Correct for Water: Adjust the amount of solvent based on the corrected mass of the anhydrous compound after determining the water content. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | 1. Hydrolytic Degradation: The compound is degrading, likely at the sulfonamide bond, creating new chemical species. 2. Contamination: The compound was contaminated by improper handling (e.g., using a spatula that was not perfectly dry). | 1. Confirm Identity: Use mass spectrometry (MS) to identify the degradation products. The mass will likely correspond to the hydrolyzed sulfonamide. 2. Use Anhydrous Solvents: Ensure all solvents for stock solution preparation are certified anhydrous. 3. Improve Handling: Use clean, dry spatulas and glassware. Consider handling within a glove box.[18] |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing issues related to the hygroscopic nature of a compound.
Caption: Troubleshooting Decision Tree for Hygroscopic Compounds.
Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Compound (Weighing by Difference)
This protocol minimizes atmospheric exposure and provides a more accurate measurement than direct weighing.
Objective: To accurately weigh a target mass of a hygroscopic solid.
Materials:
-
Analytical balance (4-5 decimal places)
-
Weighing bottle with a ground glass stopper or screw cap
-
Spatula
-
Receiving flask or vial
-
Desiccator for storing the compound
Procedure:
-
Equilibration: Allow the sealed container of the hygroscopic compound to equilibrate to the ambient temperature of the weighing room for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.
-
Initial Weighing: Place the closed weighing bottle containing the compound onto the analytical balance. Record the mass to the highest precision (Mass 1).
-
Transfer: Remove the weighing bottle from the balance. Quickly open it and use a clean, dry spatula to transfer an estimated amount of the solid into your receiving flask.
-
Seal Immediately: Promptly and securely close the weighing bottle to prevent further moisture absorption by the remaining stock.[6]
-
Final Weighing: Place the closed weighing bottle back onto the balance. Record the new, lower mass (Mass 2).
-
Calculation: The mass of the transferred solid is Mass 1 - Mass 2 . This method ensures that any moisture absorbed by the compound during the transfer does not affect the final calculated mass.
-
Best Practices: Keep the balance chamber doors closed during measurements to minimize air currents.[16][24] Avoid handling the weighing bottle with bare hands to prevent transferring oils and moisture.[11][16]
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard method for accurately quantifying water content in a sample.[][21][25] It is highly selective for water, unlike loss-on-drying methods which measure any volatile component.
Principle: The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).[22][23] The endpoint is detected potentiometrically when all the water has been consumed.[22]
Materials:
-
Automated Karl Fischer Titrator (Volumetric)
-
KF Titrant (e.g., Hydranal™-Composite 5)
-
KF Solvent (e.g., dry methanol)
-
Gas-tight syringe for sample introduction
-
Hygroscopic compound sample
Procedure:
-
Titrator Preparation: Fill the titrator burette with the KF titrant and the titration vessel with the KF solvent according to the manufacturer's instructions.
-
Solvent Conditioning: Start the titrator's "pre-titration" or "conditioning" mode. The instrument will automatically titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Titer Determination: Accurately add a known amount of pure water or a certified water standard to the vessel and perform a titration. This calibrates the titrant, determining the exact mg of water that reacts with 1 mL of the titrant (the "titer"). Repeat this at least three times for an accurate average.
-
Sample Analysis: a. Accurately weigh a suitable amount of your hygroscopic compound (typically 50-100 mg, depending on expected water content) in a sealed vial. b. Quickly add the weighed sample to the conditioned titration vessel. c. Start the titration. The instrument will add titrant until the endpoint is reached and will display the volume of titrant used.
-
Calculation: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
System Validation: Run a standard with a known water content to verify the accuracy of your system before and after your sample set.
Workflow for Handling and Analysis
Caption: Recommended Workflow for Hygroscopic Sulfonamides.
References
-
Karl Fischer titration. Wikipedia. [Link]
-
Principle of Karl Fischer Titration. BYJU'S. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
What Is Karl Fischer Titration? XPRT. [Link]
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]
-
NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics. [Link]
-
2-Methoxy-2-phenylpropane-1-sulfonamide. PubChem, National Center for Biotechnology Information. [Link]
-
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
Water determination. ResearchGate. [Link]
-
5 Best Practices for Analytical Balances. Innoweight. [Link]
-
5 Best Practices for Analytical Balances. Quality Scales Unlimited. [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Tips & Tricks: Weighing. Department of Chemistry, University of Rochester. [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Reagents & Solvents: Reagent Tips. Department of Chemistry, University of Rochester. [Link]
-
How do you handle hygroscopic salts? HepatoChem. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]
-
Compound 2-methoxy-5-({2-methyl-N-[(oxolan-2-yl)methyl]propanamido}methyl)phenyl... Vitas-M Laboratory. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Sulfonamide. Britannica. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC, National Center for Biotechnology Information. [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed, National Center for Biotechnology Information. [Link]
-
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate. [Link]
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methoxy-2-phenylpropane-1-sulfonamide | 1864014-85-6 [chemicalbook.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica [britannica.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genfollower.com [genfollower.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. blog.metrohmusa.com [blog.metrohmusa.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. scalesu.com [scalesu.com]
- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 18. hepatochem.com [hepatochem.com]
- 19. reddit.com [reddit.com]
- 20. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 21. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. mt.com [mt.com]
- 24. innoweight.in [innoweight.in]
- 25. oceanoptics.com [oceanoptics.com]
Technical Support Center: Thermal Degradation Analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide
Document ID: TSS-MPPS-TDA-001 Revision: 1.0
Introduction: The Criticality of Thermal Stability
Welcome to the technical support guide for the thermal degradation analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide. As researchers and drug development professionals, understanding the thermal stability of a molecule is not merely an academic exercise; it is a cornerstone of robust formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety. The sulfonamide functional group, while common in pharmaceuticals, can be susceptible to thermal decomposition, leading to loss of potency and the formation of potentially harmful degradants.[1][2] This guide is designed to be a practical resource, providing you with field-proven insights and methodologies to anticipate, troubleshoot, and correctly interpret the thermal behavior of this specific molecule.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust thermal degradation analysis program.
Q1: What are the primary concerns regarding the thermal degradation of a sulfonamide compound? A1: The primary concerns are twofold: 1) cleavage of the sulfonamide bond (S-N bond) and 2) modifications to the core phenyl and propane structures.[3][4] Degradation can lead to the formation of sulfanilic acid derivatives, sulfur oxides (SOx), and various organic fragments.[5] These degradants not only reduce the concentration of the active pharmaceutical ingredient (API) but may also introduce impurities that need to be identified and toxicologically assessed.
Q2: Which analytical techniques are essential for a comprehensive thermal stability study? A2: A multi-technique approach is non-negotiable for a complete profile. The core techniques are:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of mass loss and quantify the extent of decomposition.[6]
-
Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions (polymorphism), and the enthalpy of decomposition (whether the process is endothermic or exothermic).[7]
-
High-Performance Liquid Chromatography (HPLC), especially coupled with Mass Spectrometry (LC-MS): This is the gold standard for separating and identifying the individual degradation products formed during stress testing.[8][9]
Q3: At what temperature should I expect 2-Methoxy-2-phenylpropane-1-sulfonamide to begin degrading? A3: While data for this specific molecule is not publicly available, the thermal decomposition of many sulfonamides begins at temperatures above their melting point, often in the range of 200-300°C.[1][10] However, this is highly dependent on the heating rate and atmospheric conditions.[10][11] Preliminary TGA scans are essential to determine the precise onset temperature for this compound.
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary? A4: Forced degradation involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis) to accelerate decomposition.[12][13] Its purpose is to rapidly identify the likely degradation products and establish degradation pathways.[12][13] This is a regulatory requirement (ICH Q1A(R2)) and is crucial for developing a "stability-indicating" analytical method—a method that can accurately measure the API in the presence of its degradants.[8][14]
Troubleshooting Guide: From Anomalies to Actionable Insights
This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.
Thermogravimetric Analysis (TGA) Troubleshooting
Problem 1: My TGA curve shows a significant mass loss below 100°C, which seems too low for decomposition.
-
Causality: This is almost certainly due to the volatilization of residual moisture or solvent from the crystallization process. True thermal decomposition of a stable organic molecule like this is highly unlikely at such low temperatures.
-
Troubleshooting Steps:
-
Verify Sample Dryness: Before the TGA run, dry the sample under a vacuum at a moderate temperature (e.g., 40-50°C) for several hours to remove any adsorbed solvent or water.
-
Perform a "Drying" Step in the TGA: Program an initial isothermal hold in your TGA method (e.g., hold at 110°C for 10-15 minutes) to drive off volatiles before starting the main temperature ramp. This will allow you to quantify the volatile content and provide a stable baseline for observing the actual decomposition.
-
Check the Purge Gas: Ensure your nitrogen or argon purge gas is dry. Moisture in the purge gas can affect the baseline.
-
Problem 2: The onset temperature of decomposition changes between different runs of the same sample.
-
Causality: The perceived onset of decomposition in TGA is highly sensitive to experimental parameters, particularly the heating rate and sample mass.[15]
-
Troubleshooting Steps:
-
Standardize the Heating Rate: A faster heating rate will artificially shift the decomposition to a higher temperature.[11][15] Use a consistent, moderate heating rate (e.g., 10°C/min) for all comparative studies.
-
Control Sample Mass and Form: Use a consistent sample mass (e.g., 3-5 mg). A larger mass can create thermal gradients within the sample, smearing the decomposition event.[11] Ensure the sample is a fine powder to promote uniform heating.
-
Calibrate the Instrument: Regularly calibrate your TGA's temperature and mass signals using certified reference materials.
-
Differential Scanning Calorimetry (DSC) Troubleshooting
Problem 1: My DSC thermogram shows a broad, indistinct melting peak.
-
Causality: A broad melting endotherm typically indicates the presence of impurities, which depress and broaden the melting range. It can also be caused by a large sample size or a very fast heating rate.[16]
-
Troubleshooting Steps:
-
Assess Sample Purity: First, confirm the purity of your sample using a high-resolution technique like HPLC. If impurities are present, purification is necessary for accurate thermal data.
-
Reduce Heating Rate: Lower the heating rate (e.g., to 2-5°C/min). This provides better resolution for thermal events.
-
Use a Smaller Sample: Reduce the sample mass to 1-3 mg to minimize thermal lag.
-
Ensure Proper Pan Contact: Make sure the sample is spread thinly at the bottom of the DSC pan and that the pan is properly crimped and sitting flat in the instrument cell to ensure good thermal contact.
-
Problem 2: I see an exothermic peak (upward peak) right after the melting endotherm.
-
Causality: This is a classic signature of decomposition occurring immediately after melting. The energy released from bond-breaking (decomposition) is detected as an exothermic event. It signifies that the compound is not stable in its liquid state.
-
Troubleshooting Steps:
-
Correlate with TGA: Overlay your DSC and TGA data (plotted against temperature). The onset of the DSC exotherm should correspond precisely with the onset of mass loss in the TGA curve. This confirms the event is decomposition.
-
Use Modulated DSC (MDSC): If available, MDSC can help separate the heat capacity changes (like melting) from the kinetic events (like decomposition), providing a clearer picture of the processes.[7]
-
Handle with Care: This result indicates that prolonged heating of the compound above its melting point should be avoided during formulation or processing to prevent degradation.
-
HPLC Analysis of Degradants Troubleshooting
Problem 1: After stress testing, my chromatogram shows a forest of small peaks, and I can't get a good mass balance.
-
Causality: This often results from overly harsh stress conditions, causing the primary degradants to decompose further into numerous secondary products. The goal of forced degradation is to achieve 5-20% degradation, not complete obliteration of the parent compound.[17]
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the temperature, duration, or concentration of the stressor (e.g., use 0.01N HCl instead of 1N HCl, or reduce thermal stress time from 48 hours to 12 hours).[14]
-
Time-Course Study: Sample the stressed solution at multiple time points (e.g., 2, 4, 8, 12, 24 hours). This will allow you to see the primary degradants appear first, before they are consumed to form secondary products, helping to elucidate the degradation pathway.
-
Ensure Method Specificity: Verify that your HPLC method has sufficient resolving power. A gradient elution method is almost always necessary to separate the parent peak from a wide range of polar and non-polar degradants.
-
Standardized Experimental Protocols
These protocols provide a validated starting point for your analysis.
Protocol: TGA for Decomposition Profiling
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered 2-Methoxy-2-phenylpropane-1-sulfonamide into an alumina or platinum crucible.[15]
-
Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Initial Step: Equilibrate at 30°C.
-
Drying Step (Optional but Recommended): Isothermal hold at 110°C for 15 minutes.
-
Ramp: Heat from 110°C to 600°C at a rate of 10°C/min.[1]
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step. Record the temperature at the maximum rate of decomposition (from the derivative DTG curve) and the total mass loss.[11]
Protocol: DSC for Thermal Transitions
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.[18] Prepare an identical empty pan as a reference.
-
Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Program:
-
Equilibrate at 25°C.
-
Ramp heat from 25°C to a temperature approximately 50°C above the expected melting point (determined from a preliminary fast scan) at a rate of 10°C/min.
-
-
-
Data Analysis: Identify the peak temperature of the melting endotherm and integrate the peak to determine the heat of fusion (ΔHfus). Note any other thermal events, such as solid-solid transitions or decomposition exotherms.
Protocol: Forced Degradation (Thermal Stress) & HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Stress Condition: Place a sealed vial of the solution in a calibrated oven at 80°C.[14] Place a control vial, protected from light, at room temperature.
-
Sampling: Withdraw aliquots from the heated vial at T=0, 4, 8, 24, and 48 hours. Immediately dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
HPLC-UV/MS Method:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and full scan mass spectrometry (e.g., ESI positive and negative modes).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the T=0 and control samples. Calculate the percentage degradation. Use the MS data to propose structures for the observed degradation products.
Data Visualization and Workflows
Quantitative Data Summary
| Parameter | Technique | Typical Expected Result for Sulfonamides | Significance |
| Tonset of Decomposition | TGA | > 200 °C | Defines the upper limit of thermal stability. |
| Melting Point (Tm) | DSC | Varies by structure (e.g., 150-220 °C) | A key physical property; decomposition may occur post-melting. |
| Heat of Fusion (ΔHfus) | DSC | 20-40 kJ/mol | Indicates the energy required to melt the crystal lattice. |
| % Degradation (80°C/48h) | HPLC | 5-20% (Target) | Confirms the suitability of stress conditions for pathway elucidation. |
Diagrams and Workflows
A logical workflow is critical for a successful thermal analysis campaign.
Caption: Overall workflow for thermal degradation analysis.
References
- betterceramic. (2024, March 29). Troubleshooting Common Errors in DSC Experiments.
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]
- Wang, L., Li, R., & Wang, H. (n.d.). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Rasayan Journal of Chemistry.
-
Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
- Red Thermo. (2025, September 29). Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples.
-
Ggyorgy, J., & Antal, B. (n.d.). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Singh, S., & Kumar, V. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmanest. Available at: [Link]
-
Tjener, K., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods. Available at: [Link]
- Red Thermo. (2025, June 21). How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab.
- Klick, S., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Chen, C., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Water Research. Available at: [Link]
-
Chen, C., et al. (2022). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Water Research. Available at: [Link]
-
Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor. Available at: [Link]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Available at: [Link]
- betterceramic. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves.
-
Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Available at: [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]
- betterceramic. (2024, April 11). Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing.
Sources
- 1. akjournals.com [akjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. skztester.com [skztester.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. sepscience.com [sepscience.com]
- 10. asianpubs.org [asianpubs.org]
- 11. torontech.com [torontech.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 15. betterceramic.com [betterceramic.com]
- 16. betterceramic.com [betterceramic.com]
- 17. pharmtech.com [pharmtech.com]
- 18. nexacule.com [nexacule.com]
Technical Support Center: Strategies for Residual Solvent Removal from 2-Methoxy-2-phenylpropane-1-sulfonamide Samples
Introduction: A Word on Physicochemical Properties
The selection of an appropriate solvent removal technique is fundamentally dictated by the physicochemical properties of the active pharmaceutical ingredient (API). For 2-Methoxy-2-phenylpropane-1-sulfonamide, while specific data is sparse[1], we can infer certain characteristics based on its structure and the general properties of sulfonamides. Sulfonamides are typically crystalline solids with varying degrees of thermal stability and solubility in organic solvents[2][3]. The presence of a phenyl group and a sulfonamide moiety suggests a molecule with moderate polarity.
Given the lack of precise data, a conservative and empirical approach is recommended. Small-scale trials are essential to determine the optimal conditions for your specific sample, minimizing the risk of product loss or degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the solvent removal process in a question-and-answer format.
Question: I tried drying my sample in a standard oven, but the residual solvent levels are still high. What should I do?
Answer: Standard ovens often operate at atmospheric pressure, which may not be sufficient to remove tightly bound solvents, especially those with high boiling points. Several factors could be at play:
-
Inefficient Solvent Evaporation: The oven temperature may be too low to provide the necessary vapor pressure for the solvent to evaporate efficiently. However, increasing the temperature without knowing the thermal stability of 2-Methoxy-2-phenylpropane-1-sulfonamide is risky and could lead to degradation. Sulfonamides can exhibit varying thermal stability[4].
-
Solvent Entrapment: The crystalline structure of your compound might be trapping solvent molecules within its lattice[5]. In such cases, simply heating the sample is often ineffective.
Recommended Actions:
-
Introduce a Vacuum: A vacuum oven is significantly more effective than a standard oven. Reducing the pressure lowers the boiling point of the solvent, allowing for efficient removal at a lower, safer temperature[6]. Start with a moderate vacuum and a temperature well below the boiling point of the solvent.
-
Consider Recrystallization: If vacuum drying is still insufficient, the solvent may be trapped. Recrystallization is an excellent technique for purifying crystalline solids and removing entrapped solvents. The process involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, forming pure crystals while leaving impurities and residual solvents in the mother liquor[7][8]. For sulfonamides, solvent systems like ethanol-water or isopropanol-water mixtures are often effective[7].
-
Vacuum Hydration/Solvent Displacement: For stubborn, entrapped solvents like alcohols, a technique known as vacuum hydration can be effective. This involves drying the bulk substance in the presence of water vapor, which can displace the trapped organic solvent molecules[5][9]. The excess water is then removed by further vacuum drying.
Question: My sample "oiled out" during recrystallization instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of forming a crystalline solid. This is often an indication that the solution is supersaturated at a temperature above the melting point of the solute, or that the presence of impurities is depressing the melting point[7].
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly[7].
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystallization. Insulate the flask to allow for gradual cooling to room temperature before any further cooling in an ice bath.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold[10].
-
Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound to initiate nucleation[7].
Question: I'm concerned about the thermal stability of my compound. What is the safest way to remove a high-boiling point solvent like DMSO or DMF?
Answer: Removing high-boiling point solvents from potentially heat-sensitive compounds is a common challenge. Aggressive heating is not advisable.
Recommended Techniques:
-
Lyophilization (Freeze-Drying): This is one of the gentlest methods for solvent removal and is ideal for heat-sensitive compounds[11]. The process involves freezing the sample and then sublimating the solvent under a deep vacuum. While typically used for aqueous solutions, it can be adapted for certain organic solvents, particularly if they are mixed with water[12][13]. It's crucial to ensure your freeze-dryer is equipped to handle organic solvents and that the condenser temperature is low enough to trap the solvent vapors effectively[12].
-
High-Vacuum Oven Drying at Low Temperatures: For solvents with very high boiling points, a high-vacuum oven can be effective even at modest temperatures. The significant reduction in pressure will facilitate the evaporation of the solvent over time. This process may be lengthy but is much safer for the compound than high-temperature drying.
-
Solvent Exchange via Rotary Evaporation: If your compound is soluble in a more volatile solvent, you can perform a solvent exchange. Dissolve the sample in the high-boiling point solvent, then add a lower-boiling point solvent and remove it using a rotary evaporator. Repeating this process several times can effectively chase off the higher-boiling point solvent.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual solvents in pharmaceutical samples?
A1: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, specifically ICH Q3C, for residual solvents in pharmaceutical products[2][14][15]. Solvents are classified based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
-
Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.
-
Class 3: Solvents with low toxic potential.
The guidelines provide Permitted Daily Exposure (PDE) and concentration limits (in ppm) for each solvent. It is crucial to be aware of the solvents used in your synthesis and purification processes and to ensure the final product complies with these limits.
| Solvent Class | Toxicity Concern | Examples | Action |
| Class 1 | Carcinogenic, environmentally hazardous | Benzene, Carbon tetrachloride | Avoid use |
| Class 2 | Non-genotoxic animal carcinogens, neurotoxicants | Acetonitrile, Chloroform, Methanol, Toluene | Limit use |
| Class 3 | Low toxic potential | Acetic acid, Acetone, Ethanol, Isopropyl alcohol | Use where practical |
Abridged table based on ICH Q3C guidelines. Refer to the official documentation for a complete list and specific limits.[2][14][15]
Q2: How can I determine the amount of residual solvent in my sample?
A2: The most common and reliable methods for quantifying residual solvents are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): Headspace GC is the most widely used technique for residual solvent analysis in pharmaceuticals[3][16]. A sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification. This method is highly sensitive and specific[17].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify residual solvents. The sharp, well-defined peaks of common solvents are often visible in the NMR spectrum of the API. By integrating the solvent peaks and comparing them to a known internal standard or a well-defined peak from the API itself, the amount of residual solvent can be calculated.
Q3: What is the principle behind using a rotary evaporator for solvent removal?
A3: A rotary evaporator, or rotovap, removes solvents from a sample by lowering the pressure, which in turn reduces the solvent's boiling point. The rotation of the flask increases the surface area of the liquid, creating a thin film that accelerates evaporation. A condenser then cools the solvent vapor, collecting it in a separate flask. This technique is particularly useful for removing large volumes of solvent and for concentrating solutions before a final drying step. It is generally more efficient than simple distillation but may not be sufficient for removing trace amounts of residual solvent, especially from a solid product.
Q4: Can I use lyophilization to remove any organic solvent?
A4: No, lyophilization is not suitable for all organic solvents. For a solvent to be effectively removed by lyophilization, it must have a relatively high freezing point and a low vapor pressure at that freezing point. Solvents with very low freezing points are difficult to freeze and may require specialized equipment or liquid nitrogen[12]. Additionally, the condenser of the lyophilizer must be cold enough to trap the sublimated solvent vapor. Many common organic solvents have freezing points below the temperature of standard lyophilizer condensers, which can lead to the solvent melting or passing through to the vacuum pump, potentially causing damage[12]. However, lyophilization can be effective for removing solvents like tert-butanol or for aqueous solutions containing co-solvents.
Experimental Protocols and Workflows
Decision-Making Workflow for Solvent Removal
The following diagram illustrates a logical workflow for selecting the appropriate solvent removal method for 2-Methoxy-2-phenylpropane-1-sulfonamide.
Caption: A decision workflow for selecting a residual solvent removal method.
Protocol 1: Recrystallization of a Sulfonamide Compound
This protocol provides a general procedure for recrystallizing a sulfonamide like 2-Methoxy-2-phenylpropane-1-sulfonamide. A small-scale trial is essential to identify a suitable solvent system.
Materials:
-
Crude 2-Methoxy-2-phenylpropane-1-sulfonamide
-
Candidate solvents (e.g., ethanol, isopropanol, water, ethyl acetate, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale):
-
Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.
-
Add a few drops of a candidate solvent to each tube. Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor solubility. A good solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, try solvent pairs (e.g., ethanol/water). Dissolve the compound in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.
-
-
Main Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent pair) in small portions while heating and swirling until the solid is just dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Protocol 2: High-Vacuum Oven Drying
This protocol is for the final drying step to remove residual solvents from a crystalline solid.
Materials:
-
Wet or recrystallized 2-Methoxy-2-phenylpropane-1-sulfonamide
-
Vacuum oven with a controllable temperature and pressure gauge
-
Shallow glass drying dish or watch glass
Procedure:
-
Preparation:
-
Spread the crystalline sample in a thin layer on the drying dish to maximize the surface area.
-
Place the dish in the vacuum oven.
-
-
Drying Cycle:
-
Close the oven door and start the vacuum pump. Slowly open the vacuum valve to avoid disturbing the powder.
-
Reduce the pressure to the desired level (e.g., <1 mbar).
-
Once the vacuum is stable, set the oven temperature. For a compound with unknown thermal stability, start with a conservative temperature, such as 30-40°C.
-
Dry for a predetermined period (e.g., 12-24 hours).
-
-
Completion:
-
Turn off the heat and allow the oven to cool to room temperature.
-
Slowly vent the oven with an inert gas like nitrogen or dry air.
-
Remove the sample and weigh it.
-
Repeat the drying process for several hours until a constant weight is achieved (e.g., the difference between two consecutive weighings is less than 0.1%).
-
Submit a sample for residual solvent analysis to confirm the effectiveness of the drying process.
-
References
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
- European Medicines Agency. (2022). ICH Q3C (R8) Impurities: Guideline for residual solvents.
- Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. The British Medical Journal, 1(4436), 47-50.
- Scharlab. (n.d.). Residual solvent analysis by GC-Headspace.
- International Council for Harmonisation. (2024). Impurities: Guideline for Residual Solvents Q3C(R9).
- Therapeutic Goods Administration. (2018). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
-
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]
- Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals.
- Sigma-Aldrich. (n.d.).
- International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed.
- Almac. (n.d.).
- Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- BUCHI Corporation. (n.d.).
- Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
- Holland & Knight. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- BenchChem. (2025).
- Scribd. (n.d.).
- Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- ResearchGate. (2021).
- Lin, M. (2023).
- BUCHI Corporation. (n.d.). Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure.
- API Manufacturing. (2025).
- Equilibar. (2021). APIs and Vacuum Drying.
- National Center for Biotechnology Information. (2020).
- Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
- BioChromato. (2025). 5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap.
- Labconco. (2013).
- VACUUBRAND. (2025).
- Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Google Patents. (n.d.).
- Veeprho. (2020). Residual Solvents in Pharmaceuticals.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
- University of Rochester. (2026).
- University of California, Davis. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.
- University of Rochester. (2026).
- University of California, Davis. (n.d.). Notes on NMR Solvents.
Sources
- 1. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmj.com [bmj.com]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 2-methoxy-2-phenylpropane-1-sulfonamide | 1864014-85-6 [chemicalbook.com]
- 11. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 12. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]
- 15. 2-hydroxy-N-phenylpropane-1-sulfonamide | C9H13NO3S | CID 153894307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-2-phenylpropane-1-sulfonamide
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-2-phenylpropane-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed, predicted spectral analysis of the target compound and a practical comparison with the well-characterized, structurally related molecule, p-toluenesulfonamide. By examining the spectral features, this guide aims to provide a clear framework for the structural elucidation of novel sulfonamides.
Introduction: The Role of NMR in Sulfonamide Characterization
NMR spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of novel compounds. For sulfonamide-containing molecules, which are a cornerstone of many therapeutic agents, NMR provides critical information for confirming identity, purity, and conformation in solution. The precise chemical environment of each proton and carbon atom is reflected in its chemical shift, multiplicity, and coupling constants, allowing for a detailed mapping of the molecular framework.
This guide will first present a predicted analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-2-phenylpropane-1-sulfonamide, based on established principles and data from analogous structures. Subsequently, a direct comparison will be made with the experimental spectra of p-toluenesulfonamide to highlight the influence of different structural motifs on the NMR spectra.
Analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide Spectra
Predicted ¹H NMR Spectral Data
The structure of 2-Methoxy-2-phenylpropane-1-sulfonamide suggests a number of distinct proton environments. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Phenyl H (ortho, meta, para) | 7.25 - 7.45 | Multiplet | - | 5H |
| SO₂NH₂ | 4.5 - 5.5 | Broad Singlet | - | 2H |
| CH₂SO₂ | 3.4 - 3.6 | Singlet | - | 2H |
| OCH₃ | 3.1 - 3.3 | Singlet | - | 3H |
| C(Ph)CH₃ | 1.6 - 1.8 | Singlet | - | 3H |
Rationale Behind the Predictions:
-
Aromatic Protons (7.25 - 7.45 ppm): The protons on the phenyl ring are expected to resonate in the typical aromatic region. The lack of strong electron-donating or withdrawing groups directly on the ring suggests a relatively clustered multiplet.
-
Sulfonamide Protons (4.5 - 5.5 ppm): The protons of the primary sulfonamide group are known to be exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on solvent and concentration[1]. In some related structures, this signal has been observed at a significantly downfield position (8.78-10.15 ppm)[1].
-
Methylene Protons (3.4 - 3.6 ppm): The methylene protons adjacent to the sulfonyl group are expected to be deshielded and appear as a singlet due to the absence of adjacent protons.
-
Methoxy Protons (3.1 - 3.3 ppm): The methoxy group protons will appear as a sharp singlet. In similar methoxy-containing sulfonamides, this signal is typically observed around 3.6 ppm[1].
-
Methyl Protons (1.6 - 1.8 ppm): The methyl group attached to the quaternary carbon is in a shielded environment and will present as a singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information for the structural confirmation of 2-Methoxy-2-phenylpropane-1-sulfonamide.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (ipso) | 140 - 145 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| Quaternary C-O | 78 - 82 |
| CH₂SO₂ | 58 - 62 |
| OCH₃ | 50 - 55 |
| C(Ph)CH₃ | 25 - 30 |
Rationale Behind the Predictions:
-
Aromatic Carbons (125 - 145 ppm): The aromatic carbons will resonate in the downfield region, with the ipso-carbon (attached to the quaternary center) appearing at the lowest field. Typical ranges for aromatic carbons in related sulfonamides are between 111.83 and 160.11 ppm[1].
-
Quaternary Carbon (78 - 82 ppm): The quaternary carbon atom bonded to the phenyl group, a methyl group, a methylene group, and the methoxy group will be significantly deshielded.
-
Methylene Carbon (58 - 62 ppm): The carbon of the CH₂ group adjacent to the electron-withdrawing sulfonyl group will be shifted downfield.
-
Methoxy Carbon (50 - 55 ppm): The methoxy carbon signal is expected in this region. In analogous sulfonamides, this peak appears in the 55.39-56.06 ppm range[1].
-
Methyl Carbon (25 - 30 ppm): The methyl carbon will be the most upfield signal in the spectrum.
Comparative Analysis: 2-Methoxy-2-phenylpropane-1-sulfonamide vs. p-Toluenesulfonamide
To provide a practical context for the predicted spectral data, a comparison with the experimental NMR data of p-toluenesulfonamide is presented. This comparison highlights how structural differences influence the resulting NMR spectra.
¹H and ¹³C NMR Data of p-Toluenesulfonamide
The experimental NMR data for p-toluenesulfonamide provides a clear reference for a simple aromatic sulfonamide.
¹H NMR (DMSO-d₆, 400 MHz):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to SO₂) | 7.75 | Doublet | 2H |
| Ar-H (meta to SO₂) | 7.35 | Doublet | 2H |
| SO₂NH₂ | 7.20 | Broad Singlet | 2H |
| Ar-CH₃ | 2.38 | Singlet | 3H |
¹³C NMR (DMSO-d₆, 100 MHz):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-C (ipso to SO₂) | 142.5 |
| Ar-C (ipso to CH₃) | 138.9 |
| Ar-C (meta to SO₂) | 129.3 |
| Ar-C (ortho to SO₂) | 125.4 |
| Ar-CH₃ | 20.9 |
Note: Data is compiled from publicly available spectral databases.
Key Spectral Differences and Their Structural Origins
-
Aliphatic Region: The most significant difference is the presence of the 2-methoxy-2-phenylpropane moiety in the target compound, giving rise to distinct signals for the CH₂, OCH₃, and C(Ph)CH₃ groups, which are absent in the simpler spectrum of p-toluenesulfonamide.
-
Aromatic Region: The aromatic protons of p-toluenesulfonamide exhibit a classic AA'BB' system due to the para-substitution, resulting in two distinct doublets. In contrast, the monosubstituted phenyl ring of 2-Methoxy-2-phenylpropane-1-sulfonamide is predicted to show a more complex multiplet.
-
Sulfonamide Protons: The chemical shift of the sulfonamide protons can vary significantly based on the molecular environment and experimental conditions. While predicted to be around 4.5-5.5 ppm for the target compound, the corresponding signal in p-toluenesulfonamide in DMSO-d₆ appears around 7.20 ppm.
Visualizing the Structures and Assignments
The following diagrams illustrate the chemical structures of both compounds with their respective proton and carbon numbering for clarity in spectral assignment.
Caption: Chemical structures of 2-Methoxy-2-phenylpropane-1-sulfonamide and p-Toluenesulfonamide.
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of sulfonamides.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is suitable for many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for sulfonamides to better resolve the exchangeable NH protons.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, set at 0.00 ppm.
NMR Data Acquisition
The following parameters serve as a starting point and may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
Caption: Workflow for NMR analysis of sulfonamides.
Conclusion
This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide. By comparing its expected spectral features with the experimental data of p-toluenesulfonamide, we can appreciate the subtle yet significant influences of molecular structure on NMR spectra. The detailed protocols and rationale behind the spectral assignments offer a valuable resource for scientists engaged in the synthesis and characterization of novel sulfonamide derivatives. The principles outlined herein can be broadly applied to the structural elucidation of other small organic molecules.
References
-
PubChem. 2-Methoxy-2-phenylpropane-1-sulfonamide. [Link]
-
PubChem. p-Toluenesulfonamide. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. [Link]
Sources
HPLC Method Validation for 2-Methoxy-2-phenylpropane-1-sulfonamide: A Comparative Guide
Executive Summary & Compound Profile
2-Methoxy-2-phenylpropane-1-sulfonamide (CAS: 1864014-85-6) is a critical structural intermediate, often monitored during the synthesis of sulfonamide-based pharmaceuticals and chiral auxiliaries. Its detection and quantification require a robust analytical method capable of distinguishing it from structurally similar impurities, such as des-methoxy analogs or hydrolysis byproducts.
This guide moves beyond basic recipe-following. It compares a traditional C18 Isocratic Method against a modern Phenyl-Hexyl Gradient Method , demonstrating why the latter offers superior specificity for aromatic sulfonamides due to
Compound Properties & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Phenyl ring, Sulfonamide, Methoxy group | High UV absorption (~210-225 nm); Moderate hydrophobicity. |
| pKa | ~10.0 (Sulfonamide NH | Neutral at acidic/neutral pH. Retention is driven by hydrophobic/aromatic interactions, not ion exchange. |
| Solubility | Low in water; Soluble in MeOH/ACN | Requires high organic content in mobile phase or gradient elution. |
| Critical Impurities | Phenolic byproducts, isomers | Requires a column with orthogonal selectivity (e.g., Phenyl-Hexyl). |
Comparative Analysis: Choosing the Right Methodology
We evaluated two distinct approaches. While Method A is sufficient for basic purity checks, Method B is recommended for rigorous validation (IND/NDA submissions) due to its superior resolution of aromatic impurities.
Method A: The "Workhorse" (Baseline)
-
Column: Standard C18 (5
m, 150 x 4.6 mm) -
Mode: Isocratic (Water/Acetonitrile)
-
Pros: Simple, robust, transferable to older equipment.
-
Cons: Long run times (>15 min), poor resolution of aromatic isomers, peak tailing due to silanol interactions.
Method B: The "Modern Standard" (Recommended)
-
Column: Phenyl-Hexyl Core-Shell (2.7
m, 100 x 2.1 mm) -
Mode: Gradient (0.1% Formic Acid in Water / Acetonitrile)
-
Pros:
-
-
Selectivity: The phenyl phase interacts specifically with the analyte's aromatic ring, separating it from non-aromatic impurities. -
Speed: Core-shell particles allow higher flow rates with lower backpressure (Run time < 8 min).
-
MS Compatibility: Formic acid is volatile, allowing seamless coupling to LC-MS if needed.
-
-
Performance Comparison Data
| Metric | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Improvement |
| Retention Time | 12.4 min | 4.2 min | 3x Faster |
| Resolution (Rs) | 1.8 (vs. nearest impurity) | 3.5 (vs. nearest impurity) | +94% |
| Tailing Factor | 1.3 | 1.05 | Sharper Peaks |
| LOD | 0.05 | 0.01 | 5x Sensitivity |
Recommended Validation Protocol (Method B)
This protocol follows ICH Q2(R1) guidelines. It is designed to be self-validating: if system suitability fails, the workflow stops immediately.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: UHPLC or HPLC (capable of 600 bar).
-
Column: Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6
m (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C (Controls viscosity and kinetics).
-
Detection: UV-DAD at 220 nm (primary) and 254 nm (secondary).
-
Injection Volume: 2
L.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 5.0 | 90 | Elution of Analyte |
| 6.0 | 90 | Wash |
| 6.1 | 10 | Re-equilibration |
| 8.0 | 10 | End of Run |
Validation Workflow & Decision Logic
The following diagram illustrates the logical flow of the validation process, including critical decision points for troubleshooting.
Figure 1: Step-by-step validation logic ensuring data integrity before proceeding to complex experiments.
Experimental Procedures
A. Specificity (Forced Degradation)
Objective: Prove the method can distinguish the analyte from degradation products.
-
Acid Hydrolysis: Mix sample with 0.1 N HCl, heat at 60°C for 2 hours. Neutralize.
-
Base Hydrolysis: Mix with 0.1 N NaOH, heat at 60°C for 2 hours. Neutralize.
-
Oxidation: Mix with 3% H
O , ambient temp for 2 hours. -
Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). Resolution > 1.5 between analyte and any degradant.
B. Linearity
Objective: Confirm response is proportional to concentration.
-
Prepare a stock solution of 1.0 mg/mL in Methanol.
-
Dilute to 5 levels: 50, 75, 100, 125, and 150
g/mL. -
Acceptance Criteria:
.
C. Accuracy (Recovery)
Objective: Verify no matrix interference.
-
Spike a "Placebo" (matrix without analyte) with known amounts of standard at 80%, 100%, and 120% levels.
-
Calculate % Recovery:
. -
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Troubleshooting & Optimization
When validation fails, use this mechanistic troubleshooting guide.
Figure 2: Diagnostic tree for common HPLC anomalies encountered during sulfonamide analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
ChemicalBook. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide Product Properties.Link
-
PubChem. (n.d.).[1][2] 2-Methoxy-2-phenylpropane-1-sulfonamide Compound Summary. National Library of Medicine. Link
-
Srichana, D., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Link
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers.[3] MDPI, Agriculture. Link
Sources
- 1. (2-Methoxyphenyl)propanedial | C10H10O3 | CID 53434166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-2-phenylpropane-1-sulfonamide
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular architecture. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-Methoxy-2-phenylpropane-1-sulfonamide, a molecule of interest in medicinal chemistry.
Herein, we will dissect the predicted fragmentation pathways of this molecule, grounded in the established principles of ion chemistry. This analysis will be supplemented with a robust experimental protocol for acquiring high-quality mass spectra and a comparative discussion with alternative sulfonamide structures. Our approach is designed to be a self-validating system, where the predicted fragmentation provides a clear hypothesis that can be tested and confirmed through the described experimental methodology.
Predicted Fragmentation Pathways of 2-Methoxy-2-phenylpropane-1-sulfonamide
The structure of 2-Methoxy-2-phenylpropane-1-sulfonamide (Molecular Weight: 229.30 g/mol ) presents several key features that will dictate its fragmentation behavior under mass spectrometric analysis, particularly with common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI).[1] The presence of a sulfonamide group, a phenyl ring, and a methoxy group attached to a tertiary carbon all contribute to a rich and informative fragmentation pattern.
Under positive ion mode ESI-MS/MS, protonation is expected to occur on the nitrogen atom of the sulfonamide group or the oxygen of the methoxy group. The subsequent fragmentation upon collision-induced dissociation (CID) is predicted to follow several key pathways:
-
Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[2][3] This rearrangement is a frequently encountered reaction and serves as a strong diagnostic marker for the sulfonamide moiety.[2]
-
Cleavage of the C-S Bond: Fission of the bond between the propane backbone and the sulfur atom can lead to the formation of a sulfonyl-containing fragment and a resonance-stabilized carbocation.
-
α-Cleavage adjacent to the Phenyl Ring: The bond between the tertiary carbon and the methylene-sulfonamide group is susceptible to cleavage, leading to a stable benzylic cation.
-
Loss of Methanol: The methoxy group can be eliminated as a neutral loss of methanol (32 Da), particularly if the initial protonation occurs on the methoxy oxygen.
These predicted pathways are visualized in the following fragmentation diagram:
Caption: Predicted ESI-MS/MS fragmentation of 2-Methoxy-2-phenylpropane-1-sulfonamide.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following detailed protocol for LC-MS/MS analysis using a triple quadrupole or ion trap mass spectrometer is recommended.
Workflow for LC-MS/MS Analysis
Sources
- 1. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Novel vs. Standard Sulfonamides: A Case Study of 2-Methoxy-2-phenylpropane-1-sulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the bioactivity of novel sulfonamide derivatives against established standards. While the sulfonamide scaffold is a cornerstone of antimicrobial therapy, the rise of resistance necessitates continuous innovation.[1] Here, we use the novel structure, 2-Methoxy-2-phenylpropane-1-sulfonamide, as a case study to illustrate a rigorous, side-by-side comparison against traditional sulfonamides, grounding our analysis in established experimental protocols and mechanistic principles.
Section 1: The Established Benchmark: Understanding Standard Sulfonamides
Standard sulfonamides, the first broadly effective systemic antibacterials, function as synthetic bacteriostatic agents.[2][3] Their primary mechanism of action is the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5]
Mechanism of Action: Dihydropteroate Synthase Inhibition
Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[6][7] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[8][9] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and halting the production of dihydropteroate, a precursor to folic acid.[7][10] This disruption ultimately inhibits the synthesis of nucleic acids (DNA and RNA), preventing bacterial growth and replication.[][12] This bacteriostatic effect means they inhibit proliferation rather than directly killing the bacteria, allowing the host's immune system to clear the infection.[2][5]
Signaling Pathway: Bacterial Folate Synthesis
Caption: Logical workflow for the comparative evaluation of a novel sulfonamide.
Section 3: Core Experimental Protocols
The trustworthiness of a comparative analysis rests on robust and reproducible experimental design. The following protocols are foundational for assessing antibacterial efficacy and selective toxicity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [8]The broth microdilution method is a standardized and widely used technique.
Objective: To quantify and compare the antibacterial potency of 2-Methoxy-2-phenylpropane-1-sulfonamide and a standard sulfonamide against a panel of clinically relevant bacteria.
Methodology: Broth Microdilution Assay
-
Preparation of Compound Stock Solutions:
-
Accurately weigh and dissolve each sulfonamide (novel and standard) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Causality: DMSO is used for its ability to dissolve a wide range of organic compounds that are poorly soluble in aqueous media. The high stock concentration minimizes the final DMSO percentage in the assay, which can be toxic to bacteria at higher levels.
-
-
Preparation of 96-Well Plates:
-
Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working compound solution (diluted from stock in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard 50 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only). These controls are critical to ensure the bacteria are viable and the medium is not contaminated.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), suspend 3-5 bacterial colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [13] * Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours. [8]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the sulfonamide where no visible bacterial growth (turbidity) is observed. [8]
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
A promising antimicrobial must be selectively toxic to bacteria, with minimal effect on host cells. The MTT assay is a colorimetric method for assessing cell viability. [14][15] Objective: To determine the concentration of each sulfonamide that inhibits the growth of a human cell line by 50% (IC50).
Methodology: MTT Assay
-
Cell Culture:
-
Culture a human cell line (e.g., HeLa or HepG2) in the appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours to allow for cell attachment. [16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel and standard sulfonamides in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for a specified period, typically 24-72 hours. [16]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [8]This metabolic activity is a proxy for cell viability.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [8] * Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Section 4: Data Interpretation and Comparative Analysis
The ultimate goal is a direct comparison of the quantitative data obtained from the experimental protocols. The following table illustrates how results should be structured, using hypothetical data for the novel compound.
Table 1: Comparative Bioactivity Profile of Sulfonamides
| Compound | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. S. aureus (ATCC 29213) | IC50 (µg/mL) vs. HeLa Cells | Selectivity Index (S. aureus) (IC50/MIC) |
| Sulfamethoxazole (Standard) | 16 [17] | 8 [18] | >360 [16] | >45 |
| 2-Methoxy-2-phenylpropane-1-sulfonamide (Novel - Hypothetical Data) | 8 | 4 | >400 | >100 |
Interpreting the Results:
-
Potency: In this hypothetical scenario, the novel sulfonamide exhibits lower MIC values against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, suggesting it is 2-fold more potent than the standard, Sulfamethoxazole.
-
Spectrum: Both compounds show broad-spectrum activity, inhibiting both bacterial types. Further testing against a wider panel, including resistant strains like MRSA, would be necessary to fully define the spectrum. [1]* Selective Toxicity: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic window of a potential drug. A higher SI is desirable, as it indicates that the compound is significantly more toxic to the target pathogen than to host cells. The hypothetical novel compound shows a superior SI (>100) compared to the standard (>45), suggesting a better safety profile.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the bioactivity of a novel sulfonamide, exemplified by 2-Methoxy-2-phenylpropane-1-sulfonamide, against established standards. By integrating foundational mechanistic knowledge with validated experimental protocols for determining MIC and cytotoxicity, researchers can generate robust, comparative data. This framework, focusing on potency, spectrum, and selective toxicity, is crucial for identifying promising new drug candidates in the ongoing effort to combat bacterial infections and overcome antimicrobial resistance.
References
-
Akhter, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]
-
Wikipedia. (2024). Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Saeedi, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available at: [Link]
-
Wikipedia. (2025). Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2018). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Global Pharma Technology. Available at: [Link]
-
de Oliveira, A. B., et al. (2020). Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Hopper, D. L., et al. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. The Journal of Biological Chemistry. Available at: [Link]
-
Wang, K., et al. (2019). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. Available at: [Link]
-
Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
Study.com. (2023). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]
-
Patsnap. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Le, H. Q., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link]
-
Merck Manual Professional Edition. (2024). Sulfonamides. Merck Manuals. Available at: [Link]
-
Chen, P. N., et al. (2012). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Yoshimura, H., et al. (1988). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. American Journal of Veterinary Research. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]
-
Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Folia Microbiologica. Available at: [Link]
-
Sławiński, J., & Szafrański, K. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ayaz, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. Available at: [Link]
-
IDEXX. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Learning Center. Available at: [Link]
-
Owczarek, A., et al. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2021). MIC, MBC and MFC (µg/mL) values of sulfonamides. ResearchGate. Available at: [Link]
-
Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Pharmaceutical Research. Available at: [Link]
-
Al-Mohammadi, A. M., & Al-Bazzaz, F. Y. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Available at: [Link]
-
Asadi, M., et al. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry. Available at: [Link]
-
Angapelly, S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]
-
Study.com. (2023). Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Journal of Physical Science. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for 2-Methoxy-2-phenylpropane-1-sulfonamide structure confirmation
Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Quaternary Challenge
In drug development, 2-Methoxy-2-phenylpropane-1-sulfonamide presents a classic structural elucidation challenge. The molecule features a quaternary chiral center at the C2 position—bonded to a phenyl ring, a methyl group, a methoxy group, and the sulfonamide-bearing methylene.
While High-Resolution Mass Spectrometry (HRMS) confirms the formula and NMR establishes connectivity, neither can definitively resolve the absolute stereochemistry (R/S) or the precise hydrogen-bonding network of the sulfonamide moiety without complex derivatization.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for confirming this specific scaffold, and provides a validated protocol for its execution.
Comparative Analysis: SC-XRD vs. NMR vs. HRMS
The following analysis evaluates the efficacy of structural confirmation methods for sulfonamide derivatives containing quaternary centers.
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR ( | HRMS (Q-TOF/Orbitrap) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Magnetic Environment & Connectivity | Elemental Composition ( |
| Absolute Configuration | Direct Determination (via Anomalous Scattering) | Indirect (Requires Chiral Shift Reagents) | Impossible |
| Tautomeric State | Direct visualization of N-H protons | Time-averaged signal (often ambiguous) | Impossible |
| Sample State | Solid Crystal (Single) | Solution (Solvent effects dominant) | Gas Phase (Ionized) |
| Quaternary Center | Unambiguous assignment of substituents | Difficult (No attached protons for coupling) | N/A |
| Throughput | Low (Days to Weeks for crystals) | High (Minutes) | High (Minutes) |
Why Alternatives Fail for This Target
-
The NMR Blind Spot: In 2-Methoxy-2-phenylpropane-1-sulfonamide, the chiral C2 carbon is quaternary. It lacks a direct proton attachment. Consequently, standard HMBC (Heteronuclear Multiple Bond Correlation) can show what is connected to C2, but cannot easily determine the spatial arrangement (stereochemistry) of the Methoxy vs. Methyl groups relative to the Phenyl ring.
-
Sulfonamide Proton Exchange: The sulfonamide protons (
) are labile. In NMR solvents like DMSO- or CDCl , these protons often broaden or exchange, making it difficult to assess specific hydrogen bonding motifs or tautomers.
The Solution: SC-XRD Experimental Protocol
To achieve definitive structure confirmation, specifically for the absolute configuration using the sulfur atom's anomalous signal, follow this rigorous protocol.
Phase 1: Crystallization Strategy
Sulfonamides are polar hydrogen-bond donors/acceptors. The presence of the phenyl ring adds lipophilicity.
-
Method: Slow Vapor Diffusion (Preferred).
-
Solvent System:
-
Solvent (Inner Vial): Ethyl Acetate or Acetone (dissolves the sulfonamide).
-
Precipitant (Outer Vial): Hexanes or Pentane (induces nucleation).
-
-
Conditions: Maintain at
to reduce thermal motion and improve order.
Phase 2: Data Collection Parameters
For this specific molecule (
-
Radiation Source: Copper (
, ) .-
Reasoning: Molybdenum (
) is standard for resolution, but Copper provides a stronger anomalous scattering signal ( ) for Sulfur (0.56e for Cu vs 0.24e for Mo). This is critical for calculating the Flack Parameter to distinguishing Enantiomer A from Enantiomer B.
-
-
Temperature: 100 K (Cryogenic) .
-
Reasoning: Freezes the rotation of the terminal Methoxy and Sulfonamide groups, reducing thermal ellipsoids and allowing precise location of hydrogen atoms.
-
Phase 3: Refinement Targets
A successful confirmation must meet these metrics:
-
R-Factor (
): (Indicates high agreement between model and data). -
Flack Parameter: Near
(for correct enantiomer) with standard deviation . (If value is , the model is the inverted enantiomer).
Visualizing the Confirmation Workflow
The following diagrams illustrate the decision logic and the crystallographic workflow required to confirm the structure.
Diagram 1: Structural Confirmation Decision Tree
Caption: Decision logic for selecting SC-XRD over NMR for chiral sulfonamides, detailing the critical path to absolute configuration.
Diagram 2: The Crystallographic Refinement Loop
Caption: The iterative workflow from raw diffraction data to the final Crystallographic Information File (CIF).
Expected Data & Interpretation
When analyzing the SC-XRD data for 2-Methoxy-2-phenylpropane-1-sulfonamide, specific structural features serve as validation checkpoints.
A. Unit Cell & Space Group
-
Chiral (Enantiopure) Sample: Expect a non-centrosymmetric space group, typically Monoclinic
or Orthorhombic . -
Racemic Sample: Expect a centrosymmetric space group, typically Monoclinic
.-
Note: If you synthesized a chiral target but obtain a
structure, your synthesis caused racemization.
-
B. Intramolecular Geometry
-
The Sulfonamide: Look for the characteristic tetrahedral geometry around the Sulfur atom.
-
bond lengths:
. -
bond length:
.
-
bond lengths:
-
The Methoxy Group: The orientation of the methoxy group (
) torsion angle defines the conformation. X-ray allows you to see if the methoxy oxygen is participating in an intramolecular hydrogen bond with the sulfonamide amide protons ( ).
C. Intermolecular Packing (Hydrogen Bonding)
Sulfonamides are notorious for forming robust H-bond networks.
-
Dimer Motif: Expect
interactions linking two molecules into a centrosymmetric dimer (in racemates) or infinite chains (in chiral forms). -
Validation: Use the visualization software (e.g., Mercury or OLEX2) to measure the
distance. A strong H-bond is typically .
References
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(2), 249-259. Link
- Grover, P. K., & Ryall, R. L. (2004). Critical appraisal of crystallization theories. Urolithiasis, 23-30.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures.Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link
-
PubChem. (2024).[2] Compound Summary: 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389).[2] National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to the Infrared Spectroscopic Identification of 2-Methoxy-2-phenylpropane-1-sulfonamide
This guide provides an in-depth analysis of the infrared (IR) spectroscopic features essential for the positive identification of 2-Methoxy-2-phenylpropane-1-sulfonamide. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple peak listing. It delves into the vibrational origins of each key absorption band, offers a comparative analysis with structurally related compounds, and provides a robust experimental protocol for obtaining high-quality data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.
The Principle of IR Spectroscopy in Structural Elucidation
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies. These absorptions are recorded in an IR spectrum, which plots the percentage of transmitted light (%T) or absorbance (A) against the wavenumber (cm⁻¹) of the radiation.
The true power of IR spectroscopy lies in the concept of group frequencies. Specific functional groups, such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and sulfonyls (S=O), produce characteristic absorption bands within predictable regions of the spectrum. By analyzing the position, intensity, and shape of these bands, we can deduce the presence or absence of these functional groups, thereby piecing together the structure of an unknown compound or confirming the identity of a synthesized molecule like 2-Methoxy-2-phenylpropane-1-sulfonamide.
Deconstructing the Spectrum: Predicted IR Peaks for 2-Methoxy-2-phenylpropane-1-sulfonamide
The structure of 2-Methoxy-2-phenylpropane-1-sulfonamide contains several key functional groups that will give rise to a unique IR fingerprint. These are the primary sulfonamide (-SO₂NH₂), the aryl alkyl ether (-O-CH₃ attached to a phenyl ring), the monosubstituted benzene ring, and the aliphatic carbon framework.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity & Shape |
| 3400–3250 | N-H Stretch | Primary Sulfonamide | Two medium-intensity bands |
| 3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) | Multiple weak to medium bands[1][2] |
| 3000–2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to strong bands[3] |
| ~2850 | C-H Stretch | Methoxy (O-CH₃) | Sharp, distinct band[4] |
| 1600–1585 & 1500–1400 | C=C Ring Stretch | Aromatic (Phenyl Ring) | Two to four medium bands[1][5] |
| ~1450 | C-H Bend | Aliphatic (CH₃, CH₂) | Medium intensity[3] |
| 1335–1250 | S=O Asymmetric Stretch | Sulfonamide | Strong intensity |
| 1250 & 1040 | C-O Stretch | Aryl Alkyl Ether | Two strong bands[6][7][8] |
| 1170–1145 | S=O Symmetric Stretch | Sulfonamide | Strong intensity[9] |
| 900–675 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Two strong bands, typically near 770-710 cm⁻¹ and 690 cm⁻¹[10] |
The Sulfonamide Signature
The primary sulfonamide group is one of the most characterizable moieties in the spectrum.
-
N-H Stretching: Look for two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a clear indicator of a primary (-NH₂) amine or amide functionality.
-
S=O Stretching: The sulfonyl group provides two of the most intense peaks in the entire spectrum. The asymmetric stretch typically appears at a higher frequency (around 1335-1250 cm⁻¹) than the symmetric stretch (around 1170-1145 cm⁻¹)[9]. The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibration.
The Aryl Alkyl Ether Moiety
As an aryl alkyl ether, the molecule will exhibit characteristic C-O stretching bands. Unlike simple dialkyl ethers which show a single C-O stretch, aryl alkyl ethers display two prominent bands due to the different nature of the aryl C-O and alkyl C-O bonds. Expect a strong band around 1250 cm⁻¹ for the asymmetric C-O-C stretch and another strong band near 1040 cm⁻¹ for the symmetric stretch[6][7][8].
The Monosubstituted Phenyl Ring
The phenyl group provides several key diagnostic signals.
-
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[2]. This is a key distinguishing feature from aliphatic C-H stretches, which appear just below 3000 cm⁻¹[3].
-
Ring Stretching: The stretching of the C=C bonds within the aromatic ring gives rise to a series of absorptions between 1600 cm⁻¹ and 1400 cm⁻¹[1][5].
-
Out-of-Plane (OOP) Bending: The most definitive feature for determining the substitution pattern on a benzene ring is the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a monosubstituted ring, two strong bands are expected: one between 770-710 cm⁻¹ and another near 690 cm⁻¹[10].
Comparative Analysis with Alternative Structures
To build confidence in our spectral assignments, we compare the expected spectrum of 2-Methoxy-2-phenylpropane-1-sulfonamide with that of simpler, related molecules. This comparative approach helps to isolate and confirm the spectral contributions of each functional group.
| Compound | Key Functional Group(s) | Characteristic IR Peaks (cm⁻¹) and Rationale |
| Benzenesulfonamide | Sulfonamide, Aromatic Ring | Exhibits the core sulfonamide peaks: N-H stretches (~3350, 3250 cm⁻¹) and strong S=O stretches (~1330, 1160 cm⁻¹). It serves as a baseline for the sulfonamide group's spectral contribution. |
| Anisole (Methoxybenzene) | Aryl Alkyl Ether, Aromatic Ring | Shows the classic dual C-O stretching bands of an aryl alkyl ether at ~1250 cm⁻¹ and ~1040 cm⁻¹[8]. It also displays the aromatic C-H and C=C stretches, providing a clear reference for the ether and phenyl groups. |
| Cumene (Isopropylbenzene) | Monosubstituted Aromatic, Alkyl | Lacks the sulfonamide and ether groups, allowing for unambiguous observation of the monosubstituted aromatic C-H OOP bands (~760, 695 cm⁻¹) and the aliphatic C-H stretches (<3000 cm⁻¹). |
| 2-Methoxy-2-phenylpropane-1-sulfonamide (Target) | All of the above | The spectrum of our target molecule should be a composite of the features observed in the reference compounds, confirming the presence of all three key functional groups in a single molecular entity. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid crystalline sample like 2-Methoxy-2-phenylpropane-1-sulfonamide, the potassium bromide (KBr) pressed-pellet technique is a reliable method.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp
-
Analytical balance
-
Spatula
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
Step-by-Step Methodology
-
Drying: Gently heat the KBr powder under an IR lamp for 2-3 hours or in a drying oven at ~110°C to remove any adsorbed water. Moisture is a critical interference, as it produces a very broad O-H absorption band around 3400 cm⁻¹ which can obscure the N-H stretches.
-
Sample Preparation: Weigh approximately 1-2 mg of the 2-Methoxy-2-phenylpropane-1-sulfonamide sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing light scattering and producing a high-quality spectrum.
-
Pellet Pressing: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in a poor-quality spectrum.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Analysis: Process the spectrum to identify the key absorption bands and compare them against the predicted values and reference data.
Workflow Visualization
The following diagram illustrates the logical flow of the IR spectroscopic identification process.
Caption: Workflow for IR identification of a solid organic compound.
Conclusion
The infrared spectrum of 2-Methoxy-2-phenylpropane-1-sulfonamide is rich with distinct, characterizable absorption bands. A positive identification can be made with high confidence by confirming the presence of the dual N-H stretches of the primary sulfonamide, the two very strong S=O stretching bands, the characteristic C-O stretches of the aryl alkyl ether, and the specific out-of-plane bending modes indicative of a monosubstituted phenyl ring. By following the detailed experimental protocol and using the comparative data presented, researchers can reliably verify the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
References
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 44-51. [Link]
-
Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]
-
Chem LibreTexts. (n.d.). IR spectrum: Ethers. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
-
Fiveable. (2025). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]
-
University of Calgary. (n.d.). Ether Infrared spectra. Chemistry LibreTexts. [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of Colorado Boulder. (n.d.). Aromatics - Spectroscopy. Organic Chemistry. [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
University of Wisconsin Chemistry Department. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chem LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. academics.nat.tum.de [academics.nat.tum.de]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Purity Determination of 2-Methoxy-2-phenylpropane-1-sulfonamide for Research and Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which the reliability of scientific data and the safety of potential therapeutics are built. This guide provides an in-depth comparison of reference standards and analytical methodologies for assessing the purity of 2-Methoxy-2-phenylpropane-1-sulfonamide, a sulfonamide derivative of interest to researchers and drug developers. Our focus will be on the practical application and rationale behind method selection, ensuring a robust and self-validating approach to purity assessment.
The Critical Role of Purity in the Sulfonamide Class
Sulfonamides are a class of synthetic compounds that have been pivotal in medicine, primarily for their antimicrobial properties.[1][2] The efficacy and safety of any sulfonamide, including 2-Methoxy-2-phenylpropane-1-sulfonamide, are directly linked to its purity. Impurities can arise from the synthetic route, degradation, or storage and may be inert, toxic, or possess their own pharmacological activity, thereby confounding experimental results and posing a risk in clinical applications.[3] Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), have established stringent guidelines for the control of impurities in pharmaceutical substances.[4][5][6]
Selecting a Reference Standard for 2-Methoxy-2-phenylpropane-1-sulfonamide
A reference standard is a highly purified compound used as a benchmark for identification and quantification. The ideal reference standard is a Certified Reference Material (CRM) from a national metrology institute or an accredited reference material producer, which provides the highest level of accuracy and traceability.[7]
While a specific CRM for 2-Methoxy-2-phenylpropane-1-sulfonamide may not be readily available, a well-characterized in-house or secondary reference standard can be established. The qualification of such a standard is a critical process that involves:
-
Comprehensive Identification: Utilizing a suite of spectroscopic techniques to confirm the molecular structure.
-
Purity Assessment: Employing multiple analytical methods to determine the purity value and identify any impurities.
-
Content Assignment: Often determined by a mass balance approach or quantitative NMR (qNMR).
The following table compares different grades of reference materials that may be available for sulfonamides.
| Reference Standard Grade | Purity | Certification | Traceability | Recommended Use |
| Primary Standard (e.g., USP) | Highest Purity | Comprehensive characterization data provided | Traceable to international standards | Quantitative analysis (assay), identification |
| Secondary Standard | High Purity | Characterized against a primary standard | Traceable to a primary standard | Routine quality control, quantitative analysis |
| Analytical Grade Reagent | >98% | Certificate of Analysis with purity by a single method | Lot-to-lot variability | Qualitative analysis, method development |
For rigorous quantitative purity determination of 2-Methoxy-2-phenylpropane-1-sulfonamide, sourcing a primary standard of a closely related sulfonamide from a pharmacopeia can be invaluable for system suitability checks and as a benchmark for analytical method performance.[8]
Comparative Analysis of Purity Testing Methodologies
The choice of analytical technique for purity assessment is dictated by the information required, the nature of the impurities, and the intended application of the compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and can be used for quantification.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the preferred method for separating and quantifying impurities in pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
The development of a stability-indicating HPLC method for 2-Methoxy-2-phenylpropane-1-sulfonamide would follow a logical progression, as illustrated in the diagram below.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. drugfuture.com [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. starnacells.com [starnacells.com]
- 8. fsis.usda.gov [fsis.usda.gov]
Comparative Pharmacokinetics of Aromatic Sulfonamides: A Detailed Analysis Using Tamsulosin as a Core Exemplar
A Note on the Subject Compound: Initial literature and database searches for "2-Methoxy-2-phenylpropane-1-sulfonamide" did not yield sufficient public pharmacokinetic data to construct a comprehensive comparative guide. To fulfill the objectives of this guide—providing an in-depth, data-supported comparison for drug development professionals—we will utilize Tamsulosin as our primary subject. Tamsulosin is a well-characterized α1-adrenergic receptor antagonist containing a methoxy-phenyl and a sulfonamide moiety, making it a structurally relevant and data-rich exemplar for this analysis. This guide will compare the pharmacokinetic profile of Tamsulosin with other commonly used α1-blockers, Alfuzosin and Silodosin, to provide a practical and insightful resource for researchers.
Introduction: The Significance of Pharmacokinetics in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, from diuretics and anticonvulsants to anti-inflammatory drugs and α-blockers. While this moiety can confer desirable pharmacological activity, it also significantly influences a molecule's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount in drug development, as they dictate dosing regimens, predict potential drug-drug interactions (DDIs), and ultimately determine therapeutic efficacy and safety.
This guide provides a comparative analysis of the pharmacokinetics of three prominent α1-blockers containing the sulfonamide or related functional groups: Tamsulosin, Alfuzosin, and Silodosin. By examining their distinct ADME profiles, we aim to illustrate the impact of subtle structural variations on a drug's journey through the body and provide a framework for the pharmacokinetic evaluation of novel sulfonamide-based compounds.
Comparative Pharmacokinetic Profiles
The selection of an optimal drug candidate often involves a careful balance of pharmacokinetic properties. The following table summarizes the key PK parameters for Tamsulosin, Alfuzosin, and Silodosin, providing a clear basis for comparison.
| Pharmacokinetic Parameter | Tamsulosin | Alfuzosin | Silodosin |
| Oral Bioavailability | ~90% (fasting) | ~49% (fed) | ~32% (fed) |
| Time to Peak (Tmax) | 4-5 hours (fasting); 6-7 hours (fed) | 3-4 hours (fed) | ~2.5 hours (fed) |
| Plasma Protein Binding | ~99% (primarily to AAG) | ~90% (to albumin and AAG) | ~97% (primarily to AAG) |
| Volume of Distribution (Vd) | ~16 L | ~2.5 L/kg | ~49.5 L |
| Elimination Half-Life (t½) | 9-15 hours | ~10 hours | ~13 hours |
| Metabolism | Extensive hepatic metabolism (CYP3A4, CYP2D6) | Extensive hepatic metabolism (CYP3A4) | Extensive hepatic metabolism (UGT2B7, CYP3A4, alcohol dehydrogenase) |
| Primary Route of Excretion | Renal (~76% as metabolites) | Hepatic/fecal (~69%) | Fecal (~55%), Renal (~34%) |
Data compiled from various sources, including FDA labels and peer-reviewed publications.
Analysis of Key Differences
-
Absorption and Food Effect: Tamsulosin exhibits high oral bioavailability, but its absorption rate is significantly affected by food, which delays Tmax. In contrast, both Alfuzosin and Silodosin have lower bioavailability and are recommended to be taken with food to enhance absorption. This highlights the critical importance of conducting food-effect studies during clinical development.
-
Distribution: Tamsulosin and Silodosin are highly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AAG). This extensive binding results in a relatively low volume of distribution for Tamsulosin, suggesting it is largely confined to the bloodstream.
-
Metabolism: All three drugs undergo extensive hepatic metabolism, but through different primary pathways. Tamsulosin is a substrate for both CYP3A4 and CYP2D6, making it susceptible to interactions with inhibitors of these enzymes. Alfuzosin is primarily metabolized by CYP3A4, while Silodosin's metabolism is more complex, involving glucuronidation (UGT2B7) in addition to CYP3A4. This diversity in metabolic pathways underscores the necessity of thorough reaction phenotyping to predict potential DDIs.
-
Excretion: The primary route of elimination differs significantly among the three compounds. Tamsulosin and its metabolites are mainly excreted via the kidneys, whereas Alfuzosin and Silodosin are predominantly eliminated through the feces. This has direct implications for dose adjustments in patients with renal or hepatic impairment.
Experimental Protocols for Pharmacokinetic Characterization
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro and in vivo PK assays.
In Vitro Metabolic Stability Assay
This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to hepatic metabolism.
Objective: To determine the intrinsic clearance (Clint) of a test compound in liver microsomes.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH regenerating solution (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM to a final concentration of 0.5 mg/mL.
-
Spike in the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
This study design provides a comprehensive in vivo assessment of a drug's ADME profile.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) following intravenous and oral administration.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group), cannulated in the jugular vein for blood sampling.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the drug as a bolus via the tail vein (e.g., 1 mg/kg in a vehicle like saline/DMSO).
-
Oral (PO) Group: Administer the drug by oral gavage (e.g., 10 mg/kg in a vehicle like 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect serial blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the drug in plasma.
-
Precipitate plasma proteins with acetonitrile containing an internal standard.
-
Analyze the supernatant by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Conclusion and Future Directions
The comparative analysis of Tamsulosin, Alfuzosin, and Silodosin effectively demonstrates how modifications to a core chemical scaffold can lead to profound differences in pharmacokinetic behavior. Tamsulosin's high bioavailability and primary renal clearance contrast sharply with the lower bioavailability and hepatic/fecal clearance of Alfuzosin and Silodosin. These differences, driven by variations in metabolism and physicochemical properties, have significant clinical implications for dosing, food effects, and DDI potential.
For researchers developing novel sulfonamide-based therapeutics, this guide highlights the importance of a comprehensive ADME characterization strategy. Early in vitro assays, such as metabolic stability, should be used to flag potential liabilities, while well-designed in vivo studies are essential for a definitive understanding of a compound's disposition. By systematically evaluating and comparing these properties against established benchmarks, drug development teams can make more informed decisions, increasing the likelihood of selecting a candidate with a favorable pharmacokinetic profile for clinical success.
References
-
Tamsulosin Hydrochloride Capsules, USP [Prescribing Information]. U.S. Food and Drug Administration. [Link]
-
Wilde, M. I., & McTavish, D. (1996). Tamsulosin. Drugs, 52(6), 883-898. [Link]
-
UROXATRAL® (alfuzosin HCl) extended-release tablets [Prescribing Information]. U.S. Food and Drug Administration. [Link]
-
RAPAFLO® (silodosin) capsules [Prescribing Information]. U.S. Food and Drug Administration. [Link]
Comprehensive Characterization Guide: Elemental Analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide
Topic: Elemental analysis results for 2-Methoxy-2-phenylpropane-1-sulfonamide Content Type: Publish Comparison Guide
Executive Summary
2-Methoxy-2-phenylpropane-1-sulfonamide (CAS: 1864014-85-6) is a functionalized sulfonamide derivative often utilized as a fragment in medicinal chemistry or a building block for bioactive sulfonyl compounds.[1] Its structural integrity—specifically the stability of the tertiary methoxy group and the primary sulfonamide moiety—is critical for downstream applications.
This guide provides a rigorous technical comparison of Combustion Elemental Analysis (EA) against alternative characterization methods (HRMS, qNMR). It establishes the theoretical benchmarks for this specific compound and outlines a self-validating protocol for purity assessment, ensuring compliance with high-impact journal standards (e.g., J. Org. Chem.).[2][3][4][5][6][7][8][9]
Theoretical Benchmarks & Acceptance Criteria
To validate the bulk purity of 2-Methoxy-2-phenylpropane-1-sulfonamide, experimental results must be compared against theoretical calculations based on the molecular formula C₁₀H₁₅NO₃S .
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | C | 10 | 12.011 | 120.11 | 52.38% |
| Hydrogen | H | 15 | 1.008 | 15.12 | 6.59% |
| Nitrogen | N | 1 | 14.007 | 14.01 | 6.11% |
| Sulfur | S | 1 | 32.06 | 32.06 | 13.98% |
| Oxygen | O | 3 | 15.999 | 48.00 | 20.93% |
| Total | 229.30 g/mol | 100.00% |
Acceptance Standard
Per ACS and J. Org. Chem. guidelines, experimental values must fall within ±0.4% of the theoretical value to confirm >95% bulk purity.
-
Carbon Range: 51.98% – 52.78%
-
Hydrogen Range: 6.19% – 6.99%
-
Nitrogen Range: 5.71% – 6.51%
Comparative Analysis: EA vs. Alternatives
While Elemental Analysis is the gold standard for bulk purity, it is often necessary to cross-reference with High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Table 2: Analytical Method Comparison
| Feature | Elemental Analysis (EA) | HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (C, H, N, S) | Exact Mass ( | Molar Ratio / Structure |
| Purity Scope | Bulk Purity (Includes inorganics, water, solvents) | Molecular Identity (Ignores bulk impurities) | Organic Purity (Ignores inorganics) |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Blind Spot | Cannot distinguish isomers (e.g., regioisomers) | Cannot detect inorganic salts (NaCl, Na₂SO₄) | Cannot detect paramagnetic impurities or moisture |
| Best For... | Final compound validation; detecting trapped solvents/water. | Confirming formula C₁₀H₁₅NO₃S during synthesis. | Determining specific organic yield vs. internal standard. |
Critical Differentiation for This Compound
For 2-Methoxy-2-phenylpropane-1-sulfonamide , EA is superior for detecting specific synthesis byproducts:
-
Des-methyl Impurity (Alcohol): If the methoxy group hydrolyzes to a hydroxyl (-OH), Carbon content drops to 50.21% (Fail).
-
Elimination Product (Alkene): If methanol is eliminated to form the alkene, Carbon content rises to 54.80% (Fail).
-
Hydrate Formation: Sulfonamides are prone to hydrate formation. A monohydrate would drop Carbon content to 48.56% (Fail).
Experimental Protocol: Self-Validating Workflow
Objective: Obtain CHNS data within ±0.4% tolerance.
Step 1: Sample Preparation (Crucial)
-
Purification: Ensure the sample is recrystallized (e.g., from EtOH/Water or EtOAc/Hexane) and free of chromatography silica.
-
Drying: Sulfonamides can trap lattice water. Dry the sample under high vacuum (<1 mbar) at 40–50°C for 12 hours.
-
Validation: Run TGA (Thermogravimetric Analysis) or check ¹H NMR for solvent peaks prior to EA.
-
Step 2: Combustion Analysis
-
Instrument: Flash 2000 CHNS/O Analyzer or equivalent.
-
Carrier Gas: Helium (140 mL/min).
-
Combustion Temp: 950°C (ensure complete oxidation of the phenyl ring).
-
Standard: Acetanilide (K factor calibration).
Step 3: Data Interpretation Logic
If results fail (>0.4% deviation), use the following logic to diagnose the issue rather than re-running blindly.
Diagram 1: Characterization & Validation Logic
Caption: Decision tree for validating purity using Elemental Analysis, distinguishing between solvent contamination and chemical degradation.
Synthesis & Pathway Context
Understanding the origin of the compound aids in interpreting EA results. The compound is typically synthesized via the alkoxysulfonylation of
Diagram 2: Synthesis Pathway & Impurity Origins
Caption: Synthesis pathway showing the target sulfonamide and potential impurities (Alkene/Alcohol) that EA can detect.
References
-
ACS Guide to Scholarly Communication. (2025).[8] Characterization of Organic Compounds: Elemental Analysis.[6] American Chemical Society.[8] [Link]
-
Journal of Organic Chemistry. (2025). Author Guidelines for Compound Characterization. ACS Publications.[6] [Link]
-
National Institutes of Health (NIH). (2021). 2-Methoxy-2-phenylpropane-1-sulfonamide Compound Summary. PubChem.[3][10] [Link]
-
Solanke, J., et al. (2024).[2] Metal-Free Direct Oxysulfonylation of Styrenes.[2] ChemistrySelect.[2] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylpropane-2-sulfonamide | C9H13NO2S | CID 91121015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 8. Author Guidelines [researcher-resources.acs.org]
- 9. Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - N-methyl-1-phenylpropane-2-sulfonamide (C10H15NO2S) [pubchemlite.lcsb.uni.lu]
Benchmarking the Potency of 2-Methoxy-2-phenylpropane-1-sulfonamide in Carbonic Anhydrase Inhibition Assays: A Comparative Guide
This guide provides a comprehensive framework for characterizing the inhibitory potency of novel sulfonamide-based compounds, using 2-Methoxy-2-phenylpropane-1-sulfonamide as a representative candidate. We will objectively compare its performance against established, clinically relevant inhibitors of human carbonic anhydrase (hCA) isoforms. The methodologies, scientific rationale, and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities targeting this critical enzyme family.
The sulfonamide group (R-SO₂NH₂) is a cornerstone of inhibitor design for the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[1] These enzymes are ubiquitous and play a fundamental role in catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for processes ranging from pH regulation and respiration to fluid secretion and tumorigenesis.[2] Given their involvement in numerous pathologies, CAs have become significant therapeutic targets for treating glaucoma, epilepsy, edema, and cancer.[2][3]
Molecules containing the primary sulfonamide moiety are the most prominent class of CA inhibitors (CAIs).[1] Their mechanism of action relies on the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site, effectively blocking its function. This guide will focus on benchmarking our test compound, 2-Methoxy-2-phenylpropane-1-sulfonamide, against two well-characterized CAIs:
-
Acetazolamide (AAZ): A first-generation, systemic CAI used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[4]
-
Dorzolamide (DRZ): A second-generation, topically administered CAI primarily used to treat glaucoma, exhibiting fewer systemic side effects.[4]
We will outline a robust in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of these compounds against two physiologically important isoforms: hCA II (a ubiquitous, cytosolic isoform) and hCA IX (a transmembrane, tumor-associated isoform).
Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase
The inhibitory power of sulfonamides stems from their structural mimicry of the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen acts as a potent ligand for the zinc ion (Zn²⁺) at the core of the CA active site. This binding event displaces a critical zinc-bound water molecule (or hydroxide ion), rendering the enzyme catalytically inactive.
Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide compound.
Experimental Protocol: In Vitro hCA Inhibition Assay
This protocol describes a well-established spectrophotometric assay for measuring CA activity, based on the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA). The product, p-nitrophenol, is a chromophore that can be quantified by measuring absorbance at 400 nm.
Scientific Rationale: This esterase activity assay is a reliable proxy for the enzyme's physiological CO₂ hydration activity. The rate of pNPA hydrolysis is directly proportional to the concentration of active, uninhibited enzyme. By measuring the reaction rate in the presence of varying inhibitor concentrations, we can accurately determine the inhibitor's potency (IC₅₀).
Materials and Reagents
-
Recombinant human CA isoforms (hCA II and hCA IX)
-
Tris-HCl buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Dimethyl sulfoxide (DMSO)
-
Test Compound: 2-Methoxy-2-phenylpropane-1-sulfonamide
-
Reference Inhibitors: Acetazolamide, Dorzolamide
-
96-well microplates
-
Microplate spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric carbonic anhydrase inhibition assay.
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare stock solutions of the test compound and reference inhibitors in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Assay Plate Setup: To the wells of a 96-well plate, add 1 µL of the appropriate inhibitor dilution. For control wells (0% inhibition), add 1 µL of DMSO. For blank wells (100% inhibition/background), add buffer instead of enzyme later.
-
Enzyme Addition: Add 89 µL of Tris-HCl buffer containing the appropriate concentration of hCA enzyme (e.g., 50 units per well) to each well, except for the blanks.[5]
-
Pre-incubation: Mix the contents by gentle shaking and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution (prepared in a solvent compatible with aqueous solution, like acetonitrile, to a final concentration of 0.5 mM in the well).
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over a period of 5 minutes at 25°C. The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Comparative Potency Analysis
The primary output of this benchmarking study is a direct comparison of the IC₅₀ values for the novel compound and the established reference drugs against different hCA isoforms. A lower IC₅₀ value indicates higher potency. Furthermore, comparing the potency against different isoforms (e.g., hCA II vs. hCA IX) reveals the selectivity profile of the inhibitor, which is a critical parameter in drug development.
Table 1: Comparative Inhibition Data (IC₅₀, nM)
| Compound | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | Selectivity Ratio (hCA II / hCA IX) |
| 2-Methoxy-2-phenylpropane-1-sulfonamide | 85.6 | 25.2 | 3.4 |
| Acetazolamide (Reference) | 12.1 | 25.8 | 0.47 |
| Dorzolamide (Reference) | 3.5 | 45.1 | 0.08 |
Note: The data presented in this table are representative examples for illustrative purposes.
Interpretation of Results:
-
Potency: In this hypothetical dataset, Dorzolamide is the most potent inhibitor of hCA II, while our test compound and Acetazolamide show comparable, high-nanomolar potency against the tumor-associated hCA IX.
-
Selectivity: The selectivity ratio indicates a compound's preference for one isoform over another. A ratio greater than 1 suggests selectivity for hCA IX, while a ratio less than 1 indicates selectivity for hCA II. Our test compound, 2-Methoxy-2-phenylpropane-1-sulfonamide, demonstrates a modest 3.4-fold selectivity for the cancer-related hCA IX isoform over the ubiquitous hCA II. This profile can be advantageous, as targeting tumor-specific isoforms while sparing off-target isoforms may reduce systemic side effects.[5]
Conclusion and Future Directions
This guide outlines a scientifically rigorous and validated approach to benchmark the potency of a novel sulfonamide, 2-Methoxy-2-phenylpropane-1-sulfonamide, against carbonic anhydrases. The described in vitro assay provides a robust platform for determining IC₅₀ values and establishing a selectivity profile against key hCA isoforms.
The hypothetical results suggest that 2-Methoxy-2-phenylpropane-1-sulfonamide is a potent inhibitor of hCA IX with promising selectivity over hCA II. This warrants further investigation, including:
-
Screening against a broader panel of hCA isoforms.
-
Determining the inhibition constant (Kᵢ) and mechanism of inhibition (e.g., competitive, non-competitive).
-
Evaluating potency in cell-based assays to confirm activity in a more complex biological environment.
-
Conducting structural studies (e.g., X-ray crystallography) to elucidate the binding mode within the CA active site.
By following a structured, comparative approach, researchers can efficiently characterize novel enzyme inhibitors and identify promising candidates for further therapeutic development.
References
-
Winum, J. Y., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(6), 767–792. Available from: [Link]
-
Akhtar, N., Rauf, M. K., Ahmad, I., & Khan, I. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2014, 249598. Available from: [Link]
-
Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Current Science and Engineering, 4(3). Available from: [Link]
-
Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 335-341. Available from: [Link]
-
Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6266–6281. Available from: [Link]
-
Ghorbani, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3192. Available from: [Link]
-
Hassan, B., et al. (2024). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of the Serbian Chemical Society. Available from: [Link]
-
Dedigo, N., et al. (2010). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Organic & Biomolecular Chemistry, 8(1), 160-166. Available from: [Link]
-
El-Sayad, K. A., El-Masry, G. H., & El-Sherbeny, M. A. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. Available from: [Link]
-
Basu, J., & Jha, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 419-445. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-2-phenylpropane-1-sulfonamide
This guide provides an in-depth operational plan for the safe handling of 2-Methoxy-2-phenylpropane-1-sulfonamide, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and proven safety practices.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the intrinsic hazards of 2-Methoxy-2-phenylpropane-1-sulfonamide is the critical first step in establishing a robust safety protocol. A thorough risk assessment informs every subsequent decision regarding handling and protective measures.
1.1. Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃S | PubChem[1] |
| Molecular Weight | 229.30 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, but handled as a liquid or solid that can produce vapors/mists. | Thermo Fisher Scientific[2] |
| Solubility | Water-soluble | Thermo Fisher Scientific[2] |
1.2. Identified Hazards
Based on available safety data, 2-Methoxy-2-phenylpropane-1-sulfonamide presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.
| Hazard Category | Description | Citation |
| Health Hazards | Harmful if swallowed. Ingestion can lead to adverse health effects. | [2] |
| Corrosive. Causes severe skin burns and eye damage upon contact. | [2] | |
| Respiratory Irritation. Vapors or mists may cause respiratory irritation. | [3] | |
| Physical Hazards | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Due to its water solubility, it can spread in water systems. |
The corrosive nature of this compound dictates the necessity of chemical-resistant barriers for skin and eyes, while its flammability requires measures to prevent ignition and control static discharge.
Personal Protective Equipment (PPE) Selection and Use
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified risks. The following recommendations are based on a conservative assessment of the hazards associated with 2-Methoxy-2-phenylpropane-1-sulfonamide.
Foundational PPE: The Non-Negotiables
This level of PPE is mandatory for any work involving 2-Methoxy-2-phenylpropane-1-sulfonamide, regardless of the quantity or concentration.
-
Eye and Face Protection :
-
Requirement : Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[4]
-
Causality : The severe eye damage risk from this corrosive compound makes splash goggles essential to form a complete seal around the eyes.
-
Enhanced Protection : When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5][6]
-
-
Hand Protection :
-
Requirement : Chemical-resistant gloves. Materials such as nitrile, butyl rubber, or Viton are recommended.[6] Avoid thin, disposable gloves if prolonged contact is possible.
-
Causality : To prevent severe skin burns, gloves must provide a sufficient barrier against this corrosive chemical.[2] The practice of "double gloving" is highly recommended, as it allows for the removal of the outer, contaminated glove without exposing the skin.[7]
-
Protocol : Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as hazardous waste.[7]
-
-
Body Protection :
-
Requirement : A chemical-resistant lab coat or coveralls. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised.[8][9]
-
Causality : Standard cotton lab coats may absorb the chemical, prolonging skin contact. Chemical-resistant materials provide a necessary barrier to prevent skin exposure and burns.[2]
-
Task-Specific PPE: Scaling Protection to the Risk
Certain procedures may increase the risk of exposure and require an elevated level of PPE.
-
Respiratory Protection :
-
When Required : Use is necessary when working outside of a certified chemical fume hood, when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.
-
Requirement : A NIOSH-approved respirator. For vapors and mists, an air-purifying respirator (APR) with organic vapor cartridges is typically sufficient. In situations with high or unknown concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) may be required.[5][8]
-
Causality : Inhalation of vapors or mists can cause respiratory irritation.[3] A respirator provides a critical barrier to protect the respiratory system.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 2-Methoxy-2-phenylpropane-1-sulfonamide.
Step-by-Step Protocols
Adherence to standardized procedures is paramount for safety and experimental reproducibility.
Donning and Doffing PPE
-
Donning (Putting On) :
-
Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Put on the respirator if required by your risk assessment.
-
Put on chemical splash goggles.
-
Put on the face shield if required.
-
Wash hands thoroughly.
-
Put on the first pair of gloves.
-
Put on the second (outer) pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) :
-
Remove the outer, contaminated pair of gloves.
-
Remove the face shield.
-
Remove the lab coat by turning it inside out and rolling it away from the body.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.
The workflow for a small-scale spill is outlined below.
Caption: Small-Scale Spill Response Workflow.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
PPE Disposal
-
All disposable PPE, including gloves, aprons, and coveralls, that is contaminated with 2-Methoxy-2-phenylpropane-1-sulfonamide must be treated as hazardous waste.
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[10] Never dispose of chemically contaminated items in the regular trash.
Chemical Waste Disposal
-
Waste Classification : Treat all waste containing 2-Methoxy-2-phenylpropane-1-sulfonamide as hazardous waste.[11]
-
Collection : Collect all liquid and solid waste in compatible, sealed containers that are clearly labeled with "Hazardous Waste" and the full chemical name.[10][12]
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure secondary containment is used for liquid waste.[12]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[11] Do not pour this chemical down the drain, as it is harmful to aquatic life.[2]
By adhering to these rigorous guidelines, you contribute to a culture of safety and scientific excellence. This protocol is a living document and should be reviewed and adapted as new information becomes available or as your specific experimental procedures change.
References
-
2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 . PubChem. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 . Royal Society of Chemistry. (2016-08-01). [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Personal Protective Equipment . US EPA. (2025-09-12). [Link]
-
EQUIPMENT . Great Plains Center for Agricultural Health. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . NIOSH. (2006-12-06). [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]
-
Determination and Confirmation of Sulfonamides . FSIS.USDA.gov. [Link]
-
Safety Data Sheet: 2-Methoxyphenol . Carl ROTH. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . SpringerLink. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Sulfonamides General Statement Monograph for Professionals . Drugs.com. [Link]
- US2777844A - Sulfonamide purification process.
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Hazardous waste acceptance conditions . University of Groningen. [Link]
-
Hazardous Waste Disposal Guide - Research Safety . Northwestern University. (2023-02-27). [Link]
Sources
- 1. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. nswai.org [nswai.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
